4-Fluoro-7-azaindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWCWYRUCKWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461514 | |
| Record name | 4-Fluoro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640735-23-5 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-7-azaindole: A Privileged Scaffold in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-Fluoro-7-azaindole (1H-pyrrolo[2,3-b]pyridine, 4-fluoro-), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will explore its core chemical properties, molecular structure, spectroscopic signature, and synthetic pathways. Furthermore, this guide will elucidate its strategic application in medicinal chemistry, particularly its role as a bioisosteric replacement for indole and its incorporation into targeted therapeutics such as kinase inhibitors. The content herein is curated for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of Fluorinated Azaindoles
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, largely due to its function as a bioisostere of the endogenous indole nucleus found in tryptophan.[1][2] This structural analogy allows 7-azaindole derivatives to interact with a wide array of biological targets, often with modulated physicochemical properties.[1] The introduction of a nitrogen atom into the indole's benzene ring alters key parameters such as pKa, hydrogen bonding capacity, and metabolic stability, which medicinal chemists can leverage to optimize drug candidates.[3]
The strategic placement of a fluorine atom, as in this compound, further refines these properties. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic fate without significantly increasing steric bulk.[4] This combination of a bioisosteric core with the unique electronic contributions of fluorine makes this compound a highly valuable synthon for developing novel therapeutics targeting a spectrum of diseases.[5][6]
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a fused pyrrole and pyridine ring system, with a fluorine atom substituted at the 4-position of the pyridine ring.
Caption: Chemical structure of this compound.
The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing synthetic routes, predicting solubility, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 640735-23-5 | [7][8][9] |
| Molecular Formula | C₇H₅FN₂ | [7][9] |
| Molecular Weight | 136.13 g/mol | [9][10] |
| Appearance | Off-white to pale yellow solid | [7][11] |
| Melting Point | 118-120 °C | [7][8][12] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [7][13] |
| pKa (Predicted) | 13.28 ± 0.40 | [7] |
| XLogP3 | 1.77 | [14] |
| InChIKey | YZTWCWYRUCKWDR-UHFFFAOYSA-N | [8][12] |
Spectroscopic Characterization
Unambiguous identification of this compound requires detailed spectroscopic analysis. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative for confirming the substitution pattern on the heterocyclic rings.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent/Frequency | Source |
| NH (Pyrrole) | 10.52 | brs (broad singlet) | CDCl₃ / 400 MHz | [15] |
| H -6 | 8.30-8.25 | m (multiplet) | CDCl₃ / 400 MHz | [15] |
| H -2 | 7.32-7.30 | m (multiplet) | CDCl₃ / 400 MHz | [15] |
| H -5 | 6.81 | dd (doublet of doublets) | CDCl₃ / 400 MHz | [15] |
| H -3 | 6.59 | s (singlet) | CDCl₃ / 400 MHz | [15] |
The downfield shift of the pyrrole N-H proton is characteristic of its involvement in the aromatic system and potential for hydrogen bonding. The coupling patterns of the pyridine ring protons (H-5 and H-6) are consistent with the 4-fluoro substitution. Further characterization using ¹³C NMR, ¹⁹F NMR, and mass spectrometry is standard practice for complete structural verification.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of this compound can be achieved through several routes, often starting from functionalized pyridine precursors.[5] A common and efficient laboratory-scale method involves the deprotection of a silyl-protected intermediate, which serves to both activate the molecule for certain reactions and protect the acidic N-H proton.
The use of a bulky N-silyl protecting group, such as the triisopropylsilyl (TIPS) group, is a key strategic choice. It sterically hinders the C-2 position of the pyrrole ring, thereby allowing for regioselective functionalization, such as metalation, on the pyridine ring.[16]
Caption: Synthesis workflow for this compound via deprotection.
Experimental Protocol: Desilylation
The following protocol is a self-validating system for the synthesis of this compound from its N-TIPS protected precursor, adapted from established procedures.[15]
Materials:
-
4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M THF solution of tetrabutylammonium fluoride (1.05 eq) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2x volumes).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 20% ethyl acetate in hexane) to afford pure 4-fluoro-1H-pyrrolo[2,3-b]pyridine as an off-white solid.[15]
Chemical Reactivity
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the 4-position of this compound susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is a cornerstone of its utility, allowing for the straightforward introduction of various nucleophiles (e.g., amines, alkoxides) at this position.[5] Studies have shown that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr than their 4-chloro counterparts, particularly under microwave heating conditions.[5][17] The scaffold can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[17]
Applications in Drug Discovery
The true value of this compound is realized in its application as a pharmacophore in drug design. Its structural similarity to indole allows it to mimic the interactions of tryptophan-containing motifs in protein binding sites, while its unique electronic properties offer advantages in potency, selectivity, and pharmacokinetics.
Bioisosterism and Kinase Inhibition
In the realm of protein kinase inhibitors, the 7-azaindole core is a highly effective "hinge-binder." The pyrrole N-H group can act as a hydrogen bond donor, while the adjacent pyridine nitrogen (N-7) can act as a hydrogen bond acceptor. This pattern mimics the adenine region of ATP and allows the scaffold to form key hydrogen bonds with the "hinge region" of the kinase active site, a critical interaction for potent inhibition.
Caption: Pharmacophoric interactions of the this compound scaffold.
The 4-fluoro substituent often extends into a hydrophobic pocket, where it can form favorable orthogonal multipolar interactions or displace water molecules, thereby enhancing binding affinity and selectivity.[4] This scaffold has been successfully incorporated into inhibitors targeting a variety of kinases, including Cdc7, c-Met, and DYRK kinases, which are implicated in cell cycle regulation and cancer progression.[1][3][18]
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or under refrigeration (2-8°C).[8][13]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.
References
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- ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations.
- National Center for Biotechnology Information. Azaindole Therapeutic Agents.
- The Royal Society of Chemistry. Supporting information.
- National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors.
- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ResearchGate. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.
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- National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
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- MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.
- PubChem. 4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2.
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An In-depth Technical Guide to 4-Fluoro-7-azaindole (CAS 640735-23-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Fluoro-7-azaindole, a fluorinated derivative of the privileged 7-azaindole scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine substituent, modulate its chemical reactivity and biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, analytical characterization, and potential applications, particularly in the realm of kinase inhibition and antiviral research.
Compound Identification and Nomenclature
-
CAS Number: 640735-23-5
-
IUPAC Name: 4-fluoro-1H-pyrrolo[2,3-b]pyridine[1]
-
Synonyms: this compound, 4-Fluoro-1H-pyrrolo(2,3-b)pyridine
-
Molecular Formula: C₇H₅FN₂[1]
-
Molecular Weight: 136.13 g/mol [1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Off-white to pale yellow solid | [2][3] |
| Melting Point | 118-120 °C | [2][3] |
| Boiling Point | Not determined | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, THF | [2][4] |
| pKa (Predicted) | 13.28 ± 0.40 | [2][4] |
| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [5] |
Chemical Structure and Reactivity
This compound possesses a bicyclic aromatic structure composed of a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position. This substitution significantly influences the electron distribution within the ring system, impacting its reactivity.
The chemical reactivity of this compound is characterized by its participation in various bond-forming reactions. It is known to undergo nucleophilic aromatic substitution and radical ipso-substitution of the carbon-fluorine bond, enabling the synthesis of highly functionalized 7-azaindole derivatives[5].
Sources
4-Fluoro-7-azaindole spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Profile of 4-Fluoro-7-azaindole
Authored by: A Senior Application Scientist
Abstract
This compound (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic scaffold of profound interest in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the 7-azaindole core often confers enhanced physicochemical properties such as improved solubility and bioavailability.[2][3] The strategic incorporation of a fluorine atom can further modulate metabolic stability, binding affinity, and lipophilicity, making this a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[4][5] Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound, grounded in field-proven insights and experimental protocols.
Molecular Structure and Verification Workflow
The initial step in the characterization of a newly synthesized compound like this compound is to confirm its molecular formula and key functional groups, followed by a detailed mapping of its atomic connectivity. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, Infrared (IR) spectroscopy confirms the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atom-by-atom structural elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a target compound. For this compound, employing a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the logical choice. This method typically protonates the basic nitrogen of the pyridine ring, yielding a prominent pseudomolecular ion ([M+H]⁺) with minimal fragmentation, which is ideal for confirming the mass of the intact molecule. High-resolution analysis (HRMS) is critical for establishing trustworthiness, as it provides a highly accurate mass measurement that can definitively confirm the elemental composition against other potential isobaric formulas.
Data Presentation: High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value | Rationale |
| Molecular Formula | C₇H₅FN₂ | Based on synthesis precursors.[6][7] |
| Molecular Weight | 136.13 g/mol | Calculated from the molecular formula.[7] |
| Calculated Exact Mass ([M+H]⁺) | 137.0564 | For C₇H₆FN₂⁺. This is the value to be matched experimentally. |
| Ionization Mode | ESI (+) | Protonates the molecule efficiently for detection. |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation (UPLC/HPLC):
-
System: A standard UPLC or HPLC system.[5]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound as a sharp peak.
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Data Analysis: Extract the chromatogram for the calculated exact mass of the [M+H]⁺ ion (137.0564). The mass spectrum of the corresponding peak should show this m/z value with a mass error of less than 5 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are the N-H stretch from the pyrrole ring, C-H stretches from the aromatic rings, C=C and C=N stretching vibrations within the bicyclic system, and the C-F stretch. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature for azaindoles which can form dimers.[9]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Expected Appearance |
| 3150-3000 | Aromatic C-H Stretch | Multiple sharp, medium-intensity bands. |
| ~3100 | N-H Stretch | Medium to strong, potentially broad band due to H-bonding.[9] |
| 1600-1450 | Aromatic C=C & C=N Stretch | Multiple sharp bands of varying intensity, characteristic of the heterocyclic ring system. |
| 1250-1150 | C-N Stretch | Medium intensity band. |
| 1100-1000 | C-F Stretch | Strong, characteristic absorption band. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial for removing interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the diamond crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral windows.[4][10]

¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz |
| H1 (N-H) | ~10.52 | br s | - |
| H5 | ~8.27 | dd | J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.5 |
| H2 | ~7.31 | t | J(H2-H3) = J(H2-H1) ≈ 2.5 |
| H6 | ~6.81 | dd | J(H6-H5) ≈ 5.0, J(H6-F) ≈ 9.0 |
| H3 | ~6.59 | dd | J(H3-F) ≈ 4.5, J(H3-H2) ≈ 2.5 |
| Note: Data is interpreted from experimental values reported in CDCl₃ at 400 MHz.[10] Assignments are based on standard azaindole chemical shifts and expected fluorine coupling patterns. |
Trustworthiness: The broad singlet for the N-H proton (H1) is characteristic. The pyridine protons (H5, H6) appear furthest downfield due to the electron-withdrawing nature of the pyridine nitrogen. The key to the assignment is the coupling to fluorine: H6 shows a larger through-space or four-bond coupling (⁴JHF) than H5 (³JHF), and H3 shows a three-bond coupling (³JHF).
¹³C NMR Spectroscopic Data
The carbon spectrum reveals the number of unique carbon environments and provides insight into hybridization and electronic effects. Direct experimental data is not widely published, so the following are predicted values based on known substituent effects on the azaindole scaffold. The most critical feature is the large one-bond C-F coupling (¹JCF).
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Expected C-F Coupling (J) Hz |
| C4 | ~158 | ¹JCF ≈ 240-260 |
| C7a | ~148 | - |
| C5 | ~145 | ³JCF ≈ 10-15 |
| C3a | ~128 | - |
| C2 | ~125 | - |
| C6 | ~110 | ²JCF ≈ 20-25 |
| C3 | ~100 | ²JCF ≈ 5-10 |
¹⁹F NMR Spectroscopic Data
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[11] The chemical shift is highly sensitive to the electronic environment.
| Nucleus | Predicted Chemical Shift (δ) ppm | Rationale & Expected Multiplicity |
| F4 | -120 to -125 | Referenced to CFCl₃. Data from analogous compounds like 4-fluoroindole (δ -122.8 ppm) suggests this range.[3] The signal should appear as a doublet of doublets of doublets (ddd) due to coupling with H6, H3, and H5. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm is usually sufficient.[12]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220-240 ppm) is required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum relative to an external standard like CFCl₃.[13]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis. For ¹H and ¹³C spectra in CDCl₃, reference to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants.
-
Conclusion
The collective application of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. HRMS confirms the elemental composition, IR identifies key functional groups, and NMR provides the definitive structural proof. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident synthesis, characterization, and application of this important heterocyclic building block in the advancement of chemical and pharmaceutical research.
References
- Caldwell, J. J., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Request PDF.
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
- ChemBK. (2024). This compound.
- Caldwell, J. J., et al. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Al-Mokadem, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Drozd, M., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.
- National Center for Biotechnology Information. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands.
- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of....
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Understanding the electronic properties of the 4-Fluoro-7-azaindole scaffold
An In-Depth Technical Guide to the Electronic Properties of the 4-Fluoro-7-Azaindole Scaffold
Foreword: The Strategic Value of Fluorination in a Privileged Scaffold
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in numerous biologically active compounds and approved drugs.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural amino acid tryptophan while offering unique hydrogen bonding capabilities and improved physicochemical properties, such as enhanced solubility.[2][3] The strategic introduction of a fluorine atom, particularly at the 4-position, further modulates the electronic landscape of this scaffold. This guide provides an in-depth analysis of the electronic properties of this compound, offering researchers and drug development professionals a foundational understanding of its structure, reactivity, and spectroscopic behavior. We will explore not just what its properties are, but why they manifest, providing a framework for its rational application in the design of novel therapeutics and functional materials.
The Electronic Architecture of this compound
The electronic character of this compound is a product of the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the powerful inductive and mesomeric effects of the fluorine substituent.
-
The 7-Azaindole Core: The fusion of a benzene ring to a pyrrole ring in indole results in a delocalized 10-π electron aromatic system. Replacing the C7-H group with a nitrogen atom to form 7-azaindole significantly alters the electron distribution. The pyridine nitrogen (N7) is more electronegative than carbon, acting as an electron sink and reducing the electron density in the six-membered ring. This makes the pyridine moiety intrinsically more basic than the pyrrole nitrogen, although this is modulated by the fused ring system.[4]
-
The Influence of the 4-Fluoro Substituent: Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect decreases the electron density at the C4 position and, to a lesser extent, throughout the ring system. Simultaneously, fluorine possesses lone pairs that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the context of an aromatic ring, the inductive effect of fluorine typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution but a powerful activation towards nucleophilic aromatic substitution (SNAr).[5] This dual electronic nature is pivotal to the scaffold's unique reactivity profile.
The interplay of these features results in a molecule with distinct regions of electron density, influencing its dipole moment, hydrogen bonding potential, and reactivity.
Diagram: Key Structural and Electronic Features
Caption: Key electronic influences on the this compound scaffold.
Spectroscopic Characterization: A Window into Electronic Structure
Spectroscopy provides empirical evidence of the electronic environment within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus.
-
¹H NMR: The proton on the pyrrole nitrogen (N1-H) typically appears as a broad singlet at a high chemical shift (δ > 10 ppm), indicative of its acidic character and involvement in hydrogen bonding.[6] The protons on the aromatic rings will show coupling patterns and chemical shifts influenced by the electron-withdrawing nature of the N7 atom and the C4-fluorine. Specifically, the proton at C5, being ortho to the fluorine, will experience through-space and through-bond coupling to the ¹⁹F nucleus.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F chemical shift provides direct information about the electronic environment of the fluorine atom.
-
¹³C NMR: The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of a direct C-F bond. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
Table 1: Physicochemical and ¹H NMR Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅FN₂ | [7] |
| Molar Mass | 136.13 g/mol | [7] |
| Melting Point | 118-120°C | [7] |
| Appearance | Off-White to Pale Yellow Solid | [7] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [7][8] |
| pKa (Predicted) | 13.28 ± 0.40 | [7] |
| ¹H NMR (CDCl₃, 400MHz) | δ 10.52 (brs, 1H), 8.30-8.25 (m, 1H), 7.32-7.30 (m, 1H), 6.81 (dd, 1H), 6.59 (s, 1H) |[6] |
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of 7-azaindole derivatives are of significant interest for their use as fluorescent probes in biological systems and as components in organic electronics.[1][9]
-
Absorption: Like the parent indole, 7-azaindole possesses two low-energy π-π* electronic transitions, denoted Lₐ and Lₑ.[10] The absorption spectrum is sensitive to substitution and solvent environment. The introduction of fluorine can subtly shift these absorption bands.
Reactivity and Intermolecular Interactions
The electronic structure dictates the molecule's reactivity and how it interacts with its environment.
Hydrogen Bonding
This compound possesses both a hydrogen bond donor (the N1-H of the pyrrole ring) and a hydrogen bond acceptor (the N7 of the pyridine ring). This amphiprotic nature allows it to form well-defined hydrogen-bonded dimers in the solid state and interact specifically with biological targets like proteins and nucleic acids.[3][14] Halogenated 7-azaindoles typically form centrosymmetric dimers stabilized by nearly linear N-H···N hydrogen bonds.[14][15][16] The fluorine at C4 can also act as a weak hydrogen bond acceptor, leading to potential competition between N-H···N and N-H···F interactions in complex environments.[1]
Diagram: Hydrogen Bonding Dimerization
Caption: Typical N-H···N hydrogen bonding in a 7-azaindole dimer.
Chemical Reactivity
The fluorine at C4 is the focal point of the scaffold's reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of both the fluorine atom and the pyridine ring system makes the C4 position highly electron-deficient and thus susceptible to attack by nucleophiles. This compound is significantly more reactive towards SNAr than its 4-chloro counterpart, a common feature where the C-F bond, despite its strength, facilitates the reaction due to fluorine's powerful inductive effect stabilizing the Meisenheimer intermediate.[5] This reaction is a cornerstone for functionalizing the 4-position.
-
Metalation and Cross-Coupling: While direct functionalization of the pyridine ring can be challenging, strategies involving directed ortho-metalation have been developed.[17] After conversion of the C4-halo group to other functionalities (e.g., boronic esters), the scaffold can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.[5]
Experimental Protocols: A Practical Approach
To ensure scientific integrity, methodologies must be robust and self-validating. Below are representative protocols for the synthesis and characterization of the this compound scaffold.
Synthesis via Chichibabin Cyclization and Deprotection
This protocol combines elements from established literature for the synthesis of related 7-azaindoles and a final deprotection step.[6][18] The logic is to first construct the substituted azaindole ring and then remove a protecting group required for the initial steps.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 4-substituted 7-azaindoles.
Step-by-Step Protocol:
-
Protection: Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1 equiv.) in anhydrous THF. Cool the solution to 0°C under an inert atmosphere (Argon or Nitrogen). Add a suitable base (e.g., NaH, 1.1 equiv.) portion-wise and stir for 30 minutes. Add a protecting group reagent (e.g., triisopropylsilyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase such as 20% Ethyl Acetate/Hexane. The protected product should have a higher Rf value than the starting material.
-
Work-up and Purification (Protection): Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-protected this compound (e.g., 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine) in THF (approx. 0.7 M solution) and cool to 0°C.[6]
-
Reagent Addition: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 1.05 equivalents) to the reaction mixture.[6]
-
Reaction Progression: Allow the mixture to gradually warm to room temperature and stir for 1 hour. The self-validating check here is the complete consumption of the starting material, monitored by TLC.[6]
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate (2x). Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Final Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound as an off-white solid.[6]
Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a fluorescence standard with a well-known quantum yield (Φstd) that absorbs at the excitation wavelength to be used for the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common standard for the UV region.[19]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent (e.g., methanol). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure instrument settings (e.g., slit widths) are identical for all measurements.
-
Data Integration: Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Gradient) is used in the following equation:
Φsample = Φstd × (Gradientsample / Gradientstd) × (η²sample / η²std)
Where η is the refractive index of the solvent used for the sample and standard.[19] If the same solvent is used, this term cancels out. The linearity of the plot serves as a self-validating check for the absence of concentration-dependent quenching or aggregation.
Conclusion
The this compound scaffold is a meticulously engineered building block whose electronic properties are finely tuned by the synergistic effects of the pyridine nitrogen and the C4-fluorine substituent. Its distinct electron distribution leads to a characteristic spectroscopic signature, predictable reactivity in SNAr and cross-coupling reactions, and specific intermolecular interactions. A thorough understanding of this electronic architecture is paramount for researchers aiming to leverage this scaffold for the rational design of next-generation pharmaceuticals, chemical probes, and advanced organic materials.
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4-Fluoro-7-azaindole: A Strategic Bioisosteric Replacement for Indole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Innovation Beyond the Indole Scaffold
The indole ring system is undeniably a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its unique electronic and structural features have made it a cornerstone in the design of molecules targeting a vast array of biological targets. However, the very properties that make indole attractive can also present significant challenges in drug development, including metabolic instability (particularly oxidation at the C2 and C3 positions), high lipophilicity leading to poor solubility and off-target effects, and suboptimal pharmacokinetic profiles.[2]
This guide delves into a powerful and increasingly utilized bioisosteric replacement strategy: the substitution of the indole core with 4-fluoro-7-azaindole. This seemingly subtle modification—the introduction of a nitrogen atom at the 7-position and a fluorine atom at the 4-position—can profoundly and predictably alter the physicochemical and pharmacological properties of a molecule. We will explore the rationale behind this substitution, the synthetic methodologies to access this key scaffold, its impact on crucial drug-like properties, and its successful application in contemporary drug discovery programs, particularly in the realm of kinase inhibitors.
The Strategic Rationale: Unpacking the Physicochemical Impact of Bioisosteric Modification
Bioisosterism, the exchange of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of modern drug design. The transition from indole to 7-azaindole, and further to this compound, is a testament to the power of this approach.
The introduction of a nitrogen atom at the 7-position to create the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core fundamentally alters the electronic landscape of the molecule.[3][4] This nitrogen atom acts as a hydrogen bond acceptor, a feature absent in the parent indole, which can lead to new and enhanced interactions with biological targets.[5] Furthermore, the pyridine ring of the 7-azaindole scaffold lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor. This dual hydrogen bonding capability is particularly advantageous in targeting the hinge region of kinases, mimicking the adenine binding of ATP.[6]
The subsequent addition of a fluorine atom at the 4-position introduces further nuanced and beneficial modifications. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can:
-
Modulate pKa: The electron-withdrawing nature of fluorine can further fine-tune the acidity of the N-H proton and the basicity of the pyridine nitrogen, impacting binding interactions and solubility.
-
Enhance Binding Affinity: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or form specific hydrogen bonds, thereby increasing binding potency.
-
Block Metabolic Hotspots: The C-F bond is exceptionally stable and can be strategically placed to block sites of oxidative metabolism, thereby improving metabolic stability and prolonging the half-life of the drug candidate.
-
Improve Physicochemical Properties: Fluorine substitution can influence lipophilicity (logP/logD), solubility, and membrane permeability, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Comparative Physicochemical Properties
The following table summarizes the key physicochemical differences between indole, 7-azaindole, and this compound, providing a quantitative basis for the advantages of this bioisosteric modification.
| Property | Indole | 7-Azaindole | This compound | Rationale for Change |
| Molecular Weight ( g/mol ) | 117.15 | 118.14 | 136.13[8] | Minimal increase, maintaining ligand efficiency. |
| logP (calculated) | ~2.1 | ~1.3 | ~1.5 | Introduction of N reduces lipophilicity; F can slightly increase it. Overall, a more favorable range for many targets. |
| Aqueous Solubility | Low | Moderate | Moderate to High | The pyridine nitrogen increases polarity and hydrogen bonding potential with water, enhancing solubility.[3][5] |
| pKa (Pyrrole N-H) | ~17 | ~16 | ~13.3[8][9] | The electron-withdrawing pyridine ring and fluorine atom increase the acidity of the N-H proton, making it a stronger H-bond donor. |
| Hydrogen Bonding | H-bond donor | H-bond donor & acceptor | H-bond donor & acceptor | The pyridine N7 atom introduces a key H-bond acceptor site, crucial for many protein-ligand interactions.[5] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Often significantly more stable | Fluorine at C4 can block a potential site of metabolism. |
Synthesis of the this compound Scaffold: A Practical Guide
The accessibility of the this compound core is crucial for its widespread adoption in drug discovery. Several synthetic routes have been developed, often starting from commercially available pyridine derivatives. Below is a representative, multi-step synthesis that highlights common and reliable chemical transformations.
Diagram: Synthetic Workflow for this compound
Caption: A generalized synthetic pathway to this compound.
Experimental Protocol: A Representative Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for a common synthetic route.
Step 1: N-Oxidation of 7-Azaindole
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dimethoxyethane and heptane, add meta-chloroperoxybenzoic acid (mCPBA) (2.5 eq) portion-wise at room temperature.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess oxidizing agent and byproducts. The product, 7-azaindole-N-oxide, is then extracted with an organic solvent and purified by column chromatography.
Step 2: Chlorination of 7-Azaindole-N-oxide
-
Reaction Setup: Dissolve the 7-azaindole-N-oxide (1.0 eq) in phosphorus oxychloride (POCl3).
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours.[10]
-
Work-up and Isolation: Carefully quench the reaction mixture with ice and neutralize with a base (e.g., sodium bicarbonate). The product, 4-chloro-7-azaindole, can be extracted with an organic solvent and purified by crystallization or column chromatography.
Step 3: Fluorination of 4-Chloro-7-azaindole
-
Reaction Setup: In a sealed tube, combine 4-chloro-7-azaindole (1.0 eq) with a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 180-220 °C) for several hours. The progress of this nucleophilic aromatic substitution (SNAr) reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. The crude this compound can then be purified by column chromatography to yield the final product as a solid.[8]
Case Studies in Drug Discovery: The this compound Moiety in Action
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery. The this compound core has been instrumental in the development of several clinical candidates, particularly in the highly competitive field of kinase inhibitors.
Diagram: Impact of this compound on Kinase Inhibition
Caption: Key interactions of the this compound scaffold in a kinase binding pocket.
Case Study 1: Transforming Growth Factor-β Receptor I (TGFβRI) Inhibitors
In the development of immuno-oncology agents, inhibitors of the TGFβRI kinase are of significant interest. A novel series of 4-azaindole-based TGFβRI inhibitors was developed, with the 4-fluoro substituent playing a key role.[11] X-ray crystallography revealed that the pyridine nitrogen of the azaindole core forms a crucial water-mediated hydrogen bond network with the protein. The strategic placement of substituents on this core, guided by structure-activity relationship (SAR) studies, led to the identification of potent and orally bioavailable compounds that demonstrated significant anti-tumor efficacy in preclinical models when combined with anti-PD-1 therapy.[11]
Case Study 2: PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical target in cancer therapy. A fragment-based drug discovery approach led to the identification of a novel series of 7-azaindole derivatives as potent PI3K inhibitors.[12] The 7-azaindole scaffold was shown to form two crucial hydrogen bonds with the hinge region of the kinase. Further optimization, including the introduction of fluorine atoms to modulate physicochemical properties and block metabolic liabilities, resulted in compounds with subnanomolar inhibitory activity and potent anti-proliferative effects in various human tumor cell lines.[12]
Experimental Protocols for Characterization and Evaluation
To fully leverage the potential of the this compound scaffold, a robust set of experimental protocols is essential for characterizing its properties and evaluating its performance in a biological context.
Protocol 1: Determination of Lipophilicity (logP)
Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare n-octanol and buffer (pH 7.4) and mutually saturate both phases by shaking them together for 24 hours, followed by separation.
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the octanol-buffer mixture in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous buffer phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a this compound-containing compound as a kinase inhibitor (IC50 value).
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents: Prepare assay buffer, recombinant kinase, biotinylated substrate peptide, ATP, and the test compound (serially diluted).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The strategic incorporation of the this compound scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome the inherent limitations of the traditional indole core. Its ability to enhance aqueous solubility, improve metabolic stability, and introduce new hydrogen bonding interactions has proven invaluable in the development of next-generation therapeutics, particularly in the highly competitive arena of kinase inhibitors.[3][4][5]
As our understanding of protein-ligand interactions becomes more sophisticated, the nuanced electronic and steric contributions of the this compound moiety will continue to be exploited in rational drug design. Future applications will likely extend beyond kinase inhibition to other target classes where the unique properties of this scaffold can be leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of novel and efficient synthetic routes will further solidify the position of this compound as a truly valuable building block in the medicinal chemist's toolbox.
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Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
An In-Depth Technical Guide to the Initial Discovery and Synthesis of 4-Fluoro-7-azaindole
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for indole.[1][2] Its incorporation into therapeutic agents often enhances pharmacological properties such as solubility and bioavailability.[1] The strategic addition of a fluorine atom, particularly at the 4-position, creates this compound, a versatile and highly valuable building block for the synthesis of complex kinase inhibitors and other targeted therapeutics.[3][4][5]
The decision to pursue a fluorinated analog is a deliberate one, rooted in the well-established principles of fluorine chemistry in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—allow medicinal chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profile.[6][7] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve binding affinity, and fine-tune lipophilicity to optimize membrane permeability.[6][7] This guide provides a detailed exploration of the foundational synthetic strategies developed to access the this compound core, offering field-proven insights into the causality behind the chosen experimental pathways.
Part 1: Foundational Synthetic Strategies and Mechanistic Rationale
The synthesis of azaindoles presents unique challenges compared to their indole counterparts. Classical methods like the Fischer indole synthesis are often inefficient due to the electron-deficient nature of the pyridine ring, which hinders the key[8][8]-sigmatropic rearrangement step.[1][9] Consequently, early and successful syntheses of this compound have relied on building the pyrrole ring onto a pre-functionalized fluoropyridine precursor.
Primary Synthetic Approach: Condensation and Cyclization from 2-Fluoro-3-picoline
One of the most robust and well-documented approaches involves the condensation of a metalated 2-fluoro-3-picoline with a suitable electrophile, followed by an intramolecular cyclization. This strategy leverages a readily available starting material to construct the bicyclic core in a convergent manner.
The overall workflow can be visualized as follows:
Caption: General workflow for azaindole synthesis from a picoline precursor.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) is critical. These bases are sufficiently strong to deprotonate the methyl group of the picoline, which is acidified by the adjacent electron-withdrawing pyridine nitrogen and fluorine atom, forming a nucleophilic benzyllithium species.[10]
-
Solvent and Temperature: The use of an ethereal solvent like Tetrahydrofuran (THF) at low temperatures (-40 °C to -78 °C) is standard practice in organolithium chemistry. This ensures the stability of the highly reactive lithiated intermediates and controls the reaction rate, preventing unwanted side reactions.[10]
-
Reaction Mechanism: The key cyclization step is analogous to a Chichibabin reaction. The nitrogen of the imino intermediate, formed after condensation with the nitrile, acts as a nucleophile, attacking the pyridine ring. The subsequent elimination of a fluoride ion (a good leaving group) drives the aromatization to furnish the stable 7-azaindole ring system.[10]
Alternative Strategy: Functionalization via 7-Azaindole-N-oxide
An alternative conceptual approach involves the direct functionalization of the 7-azaindole scaffold. This method requires initial activation of the pyridine ring towards nucleophilic attack.
-
N-Oxidation: 7-azaindole is first treated with an oxidizing agent, such as hydrogen peroxide, to form 7-azaindole-N-oxide.[11] This oxidation increases the electrophilicity of the pyridine ring, particularly at the C4 and C6 positions.
-
Halogenation: The N-oxide is then treated with a phosphorus oxyhalide (e.g., POCl₃) to install a halogen at the 4-position.[11] This step proceeds via a rearrangement mechanism, yielding 4-chloro-7-azaindole.
-
Halogen Exchange (Hypothetical): While not explicitly detailed for this molecule in the provided context, obtaining the 4-fluoro analog from the 4-chloro derivative would typically require a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (Halex) reaction, using a fluoride source like KF under specific conditions. However, direct synthesis from a fluorinated precursor is often more efficient.
Part 2: Detailed Experimental Protocols and Data
The protocols described herein are self-validating systems, synthesized from authoritative literature to provide a reliable procedural basis for researchers.
Protocol 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
This procedure is adapted from a deprotection method, which is a common final step in a multi-step synthesis where the indole nitrogen is protected.[12]
Step-by-Step Methodology:
-
Setup: Under an inert argon atmosphere, dissolve 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (3.0 g, 10 mmol) in anhydrous THF (15 mL) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotection: To this cooled solution, slowly add a 1 M THF solution of tetrabutylammonium fluoride (TBAF) (10.5 mL, 10.5 mmol).
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Upon completion, dilute the reaction mixture with water (50 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using 20% ethyl acetate/hexane as the eluent to afford the title compound.
Expected Yield and Characterization:
Data Presentation: Physicochemical and Spectroscopic Properties
The following data provides a clear reference for the characterization of the final compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂ | [13] |
| Molar Mass | 136.13 g/mol | [13] |
| Melting Point | 118-120 °C | [13] |
| Appearance | Off-white solid | [12] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [13] |
¹H NMR Spectroscopic Data:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 10.52 ppm | br s | 1H | N-H (pyrrole) | [12] |
| 8.30-8.25 ppm | m | 1H | H-6 (pyridine) | [12] |
| 7.32-7.30 ppm | m | 1H | H-2 (pyrrole) | [12] |
| 6.81 ppm | dd | 1H | H-5 (pyridine) | [12] |
| 6.59 ppm | s | 1H | H-3 (pyrrole) | [12] |
| Spectrum acquired in CDCl₃ at 400 MHz. |
Part 3: Visualization of Key Chemical Transformations
Visual diagrams are essential for comprehending the structural changes and relationships in the synthetic pathway.
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A Technical Guide to the Solubility of 4-Fluoro-7-azaindole in Common Laboratory Solvents
Foreword: Navigating the Solubility Landscape of a Privileged Scaffold
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows for fine-tuning of critical drug-like properties.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can further modulate a molecule's metabolic stability, binding affinity, and, critically, its solubility.[3] This guide provides an in-depth technical exploration of the solubility of 4-Fluoro-7-azaindole, a key building block for the synthesis of such advanced therapeutic candidates.[4] Understanding and predicting the solubility of this compound is paramount for researchers in medicinal chemistry and drug development, as it directly impacts compound handling, formulation, and bioavailability.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physicochemical properties. For this compound (C₇H₅FN₂), these properties dictate its interactions with various solvents.
| Property | Value | Source |
| Molecular Weight | 136.13 g/mol | [5] |
| Melting Point | 118-120 °C | [6] |
| Predicted pKa | 13.28 ± 0.40 | [6][7] |
| Predicted XLogP3 | 1.4 | [5] |
| Appearance | Off-White to Pale Yellow Solid | [6][7] |
The predicted pKa suggests that this compound is a very weak acid, and the predicted XLogP3 indicates a moderate level of lipophilicity. These values provide a theoretical basis for understanding its solubility behavior across solvents of varying polarities.
Qualitative and Quantitative Solubility Profile
While quantitative solubility data for this compound is not extensively published, qualitative assessments indicate its solubility in several common organic solvents. The following table summarizes the available qualitative data and provides a framework for experimental determination of quantitative values.
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Polar Protic | 10.2 | 80.1 | Expected to be low | Requires experimental determination |
| Methanol | Polar Protic | 5.1 | 32.7 | Soluble | Requires experimental determination |
| Ethanol | Polar Protic | 4.3 | 24.6 | Requires experimental determination | Requires experimental determination |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Requires experimental determination | Requires experimental determination |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Requires experimental determination | Requires experimental determination |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 8.93 | Soluble | Requires experimental determination |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Soluble | Requires experimental determination |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | Soluble | Requires experimental determination |
| Hexane | Nonpolar | 0.1 | 1.88 | Expected to be low | Requires experimental determination |
Solvent property data sourced from multiple chemical property databases.[8][9][10][11]
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial phenomenon governed by both its intrinsic properties and the nature of the solvent.
The Role of the 7-Azaindole Core
The 7-azaindole nucleus itself possesses both a hydrogen bond donor (the pyrrolic N-H) and hydrogen bond acceptors (the pyridinic nitrogen and the pyrrolic nitrogen). This allows for complex interactions with protic and aprotic solvents. The aromatic nature of the bicyclic system also contributes to van der Waals interactions.
The Impact of Fluorine Substitution
The introduction of a fluorine atom at the 4-position has several key consequences:
-
Increased Lipophilicity : Fluorine is more lipophilic than hydrogen, which can either increase or decrease aqueous solubility depending on the overall molecular structure.[3]
-
Altered Electronic Distribution : As the most electronegative element, fluorine withdraws electron density from the aromatic ring system, which can influence the pKa of the molecule and its ability to participate in hydrogen bonding.
-
Crystal Lattice Energy : The presence of fluorine can significantly alter the crystal packing of the solid-state material, which in turn affects the energy required to break the lattice and dissolve the compound.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is crucial for any research involving this compound. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery.[12][13]
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[14][15]
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the dissolved compound is in equilibrium with the solid phase.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This is typically achieved by centrifuging the vial at high speed and then filtering the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample solution using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve from the analytical data of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample, which represents its thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[12][16] It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final concentration of DMSO should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Cover the plate and incubate at a constant temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1 to 2 hours) with gentle shaking.
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
-
Direct UV/LC-MS: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS, using a calibration curve prepared in the same aqueous buffer with the same percentage of DMSO.
-
Conclusion and Future Directions
This guide has provided a comprehensive overview of the solubility of this compound, a critical building block in contemporary drug discovery. While qualitative data points to its solubility in several common organic solvents, the importance of precise, quantitative experimental determination cannot be overstated. The provided protocols for thermodynamic and kinetic solubility assays offer robust frameworks for researchers to generate reliable data. A thorough understanding of the interplay between the physicochemical properties of this compound and various solvent systems is essential for its effective utilization in the synthesis and development of novel therapeutics. Future work should focus on generating a comprehensive quantitative solubility database for this compound in a wider array of pharmaceutically relevant solvents and buffer systems.
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A Theoretical and Computational Guide to 4-Fluoro-7-azaindole: Structure, Spectroscopy, and Photophysics
Executive Summary: 4-Fluoro-7-azaindole, a halogenated derivative of the biomimetic chromophore 7-azaindole, presents a compelling subject for theoretical investigation due to the profound influence of fluorine substitution on molecular properties. This technical guide outlines a comprehensive computational approach to characterizing this compound, from ground-state geometry and vibrational analysis to its excited-state dynamics, including the renowned Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this document serves as a roadmap for researchers in computational chemistry, spectroscopy, and drug development to elucidate the molecule's electronic structure, predict its spectroscopic signatures, and understand the mechanistic impact of 4-position fluorination.
Introduction: The Significance of this compound
7-azaindole (7AI) is a molecule of immense interest, primarily because its hydrogen-bonded dimer serves as a classic model for the DNA base pairs, exhibiting a fascinating excited-state double proton transfer (ESDPT) reaction upon photoexcitation.[1] The introduction of a highly electronegative fluorine atom at the 4-position of the benzene ring is anticipated to significantly perturb the electronic landscape of the 7AI scaffold. Such substitutions are a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[2]
Theoretically, the 4-fluoro substitution is expected to:
-
Inductively withdraw electron density , altering the acidity of the N1-H proton and the basicity of the N7 nitrogen.[3]
-
Modify the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission spectra.
-
Influence the potential energy surface of the excited states, impacting the kinetics and thermodynamics of the ESIPT process.
This guide provides the theoretical framework and computational protocols necessary to quantify these effects and build a robust model of this compound's behavior.
Computational Methodologies: A Validated Approach
The protocols described herein are based on well-established computational methods that have been successfully applied to 7-azaindole and its substituted derivatives.[4][5] The combination of DFT for ground-state properties and TD-DFT for excited states provides a cost-effective yet accurate framework for studying such systems.[1]
Ground State Calculations
A crucial first step is the accurate determination of the molecule's equilibrium geometry and vibrational frequencies in its electronic ground state (S₀).
Protocol for Ground State Optimization and Frequency Calculation:
-
Software: Gaussian 16 or a comparable quantum chemistry package.
-
Method: Density Functional Theory (DFT). The ωB97X-D functional is recommended as it includes dispersion corrections, which are important for accurately modeling potential non-covalent interactions in dimers.[4] The B3LYP functional is also a widely used and reliable alternative.[5]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate, providing a good balance of accuracy and computational cost. The added diffuse (++) and polarization (d,p) functions are essential for describing the electron distribution and bonding in a heterocyclic system.
-
Geometry Optimization: Perform an unconstrained geometry optimization to locate the minimum energy structure. Convergence criteria should be set to the software's default "tight" or "very tight" settings.
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[4]
Excited State Calculations
To understand the photophysical properties, including UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) calculations are the method of choice.
Protocol for Vertical Excitation (Absorption) Calculation:
-
Software: Gaussian 16 or similar.
-
Method: TD-DFT, using the same functional and basis set as the ground state calculations for consistency (e.g., TD-ωB97X-D/6-311++G(d,p)).
-
Procedure: Using the optimized S₀ geometry, calculate the vertical excitation energies for the first several singlet states (e.g., 10 states). This will yield the theoretical UV-Vis absorption spectrum, including oscillator strengths which correspond to the intensity of the transitions.
Predicted Structural and Spectroscopic Properties
Based on studies of similar halogenated 7-azaindoles, we can predict the key structural and spectroscopic features of the 4-fluoro derivative.[4]
Molecular Geometry
The 7-azaindole core is expected to be essentially planar, consistent with its aromatic character.[6] The introduction of the fluorine atom at the C4 position will likely cause minor shortenings of the adjacent C-C bonds due to its electron-withdrawing nature. A comparison of calculated bond lengths and angles with experimental data from X-ray crystallography (if available) serves as the primary validation of the chosen computational level of theory.
| Parameter | Predicted Value (Å/°) | Justification / Comparison |
| C4-F Bond Length | ~1.35 Å | Typical for C(sp²)-F bonds in aromatic systems. |
| N1-H Bond Length | ~1.01 Å | Standard N-H bond length. |
| C=N Bond Lengths | ~1.33 - 1.38 Å | Consistent with delocalized π-system in azaindoles.[6] |
| Planarity | High | Torsion angles within the bicyclic ring system near 0° or 180°.[4] |
Vibrational Spectra
The calculated IR and Raman spectra provide a vibrational fingerprint of the molecule. Key vibrational modes to analyze include:
-
N1-H Stretch: This mode is highly sensitive to hydrogen bonding. In a dimer, it will be significantly red-shifted (lower frequency) and broadened compared to the monomer.[4]
-
C-F Stretch: A strong band in the IR spectrum, typically appearing in the 1200-1350 cm⁻¹ region, confirming the presence of the fluoro-substituent.
-
Ring Breathing Modes: Vibrations involving the entire bicyclic frame, which can be compared with the parent 7-azaindole to assess the electronic impact of fluorination.
The diagram below outlines the computational workflow for obtaining and analyzing these properties.
Excited-State Dynamics: The Role of Fluorine in Proton Transfer
The hallmark of 7-azaindole photophysics is the double proton transfer within its dimer.[7] Fluorination at the 4-position is expected to modulate this process significantly. The inductive effect of fluorine will increase the acidity of the N1-H proton, potentially lowering the energy barrier for proton transfer.[3]
The ESIPT Mechanism
Upon excitation to the first singlet excited state (S₁), the electron density shifts, dramatically increasing the acidity of the pyrrole N1-H group and the basicity of the pyridine N7 nitrogen. In a hydrogen-bonded dimer, this facilitates a concerted or stepwise transfer of two protons, forming the tautomer, which then fluoresces at a much longer wavelength (a large Stokes shift) before relaxing back to the ground state.[8][9]
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An In-depth Technical Guide to the Safe Handling, and Storage of 4-Fluoro-7-azaindole
Introduction: 4-Fluoro-7-azaindole, a fluorinated derivative of 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic properties and structural motifs are leveraged in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] The incorporation of the fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Given its increasing prevalence in research and development, a comprehensive understanding of its safe handling, storage, and emergency management is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides an in-depth, experience-driven framework for researchers, chemists, and laboratory professionals to manage this compound with the highest degree of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified as a hazardous substance, and its risks must be managed through appropriate controls.[1]
1.1 GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized language for communicating chemical hazards. This compound is identified with the GHS07 pictogram, indicating that it can cause less severe, but still significant, health effects.[4][5]
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][7][8] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4][7][8] |
Causality Behind the Hazards: The reactivity of the azaindole core, combined with the electron-withdrawing nature of the fluorine atom, contributes to its biological activity and, consequently, its potential for irritation and toxicity. The compound can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory system upon contact or inhalation.
1.2 Primary Routes of Exposure Understanding the potential pathways of exposure is critical for selecting the correct personal protective equipment (PPE) and engineering controls.
-
Inhalation: Inhalation of the dust or aerosolized particles can cause respiratory tract irritation.[7][8]
-
Skin Contact: Direct contact can lead to skin irritation.[7][8]
-
Eye Contact: The compound is a serious eye irritant and can cause significant discomfort or damage.[7][8]
-
Ingestion: Accidental ingestion is harmful and can lead to systemic effects.[4][6]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.
2.1 Engineering Controls: The First Line of Defense Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood.[8][9] This is the most critical control for preventing inhalation of the fine powder.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[8]
2.2 Personal Protective Equipment (PPE): The Last Barrier PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in the event of a spill or emergency.
| PPE Category | Specification | Rationale and Best Practices | Source(s) |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne dust particles and accidental splashes. Goggles are required when there is a significant risk of splashing. | [5][11] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile recommended), fully buttoned lab coat. | Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination. Change gloves immediately if they become contaminated. | [1][11][12] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask or higher). | Required when engineering controls are insufficient or during the cleanup of large spills where dust generation is unavoidable. Use must be part of a comprehensive respiratory protection program. | [8][13][14] |
Section 3: Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to maintaining both user safety and chemical integrity.
3.1 Chemical Properties and Storage Conditions
| Property | Value | Source(s) |
| Appearance | Off-white to pale yellow solid/powder | [15][16] |
| Molecular Formula | C₇H₅FN₂ | [10][16] |
| Molecular Weight | 136.13 g/mol | [4][10] |
| Melting Point | 118-120 °C | [4][10][16] |
| Storage Temperature | 2-8 °C (Refrigerator) | [5][16][17] |
| Storage Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [16][17] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [9][11] |
Rationale for Storage Conditions: this compound, like many complex organic molecules, can be sensitive to heat, light, and atmospheric oxygen over time. Refrigerated storage under an inert atmosphere minimizes the rate of potential degradation, ensuring the compound's purity and reactivity for experimental use.[16][17] It should be stored away from incompatible materials to prevent hazardous reactions.[11]
3.2 Step-by-Step Handling Protocol
This protocol outlines the procedure for safely weighing and preparing a solution of this compound.
-
Preparation: Before starting, ensure all required PPE is worn correctly and the chemical fume hood is operational.
-
Gather Materials: Bring the this compound container, a tared weigh boat or vial, spatula, and the chosen solvent (e.g., Methanol, Dichloromethane) into the fume hood.[16][17]
-
Weighing:
-
Slowly open the container inside the fume hood to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the tared container.
-
Avoid any rapid movements that could aerosolize the powder.
-
Securely close the main container of this compound.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid.
-
Gently swirl or stir to dissolve. If necessary, sonication can be used, ensuring the vessel is capped to prevent aerosol release.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-soaked wipe.
-
Dispose of the weigh boat and wipes in a designated solid hazardous waste container.
-
-
Post-Handling: Remove PPE as described in the workflow diagram and wash hands thoroughly with soap and water.[7]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
4.1 First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [7][8][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention. | [7][8][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. | [7][8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention. | [11][18][19] |
4.2 Spill Response Protocol
The response to a spill depends on its size and location. This protocol is for a minor spill (less than 5 grams) within a chemical fume hood. For any larger spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[20][21]
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: If not already wearing them, don two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Contain & Clean:
-
Gently cover the solid spill with a dust-suppressing absorbent pad or wipes wetted with a non-reactive solvent (like water, if appropriate for the surface).
-
If the material is already in solution, use an inert absorbent material like vermiculite or cat litter to absorb the spill, working from the outside in to prevent spreading.[20][22]
-
Carefully sweep or wipe the absorbed material and place it into a heavy-duty plastic bag or a designated hazardous waste container.[21][23]
-
-
Decontaminate:
-
Dispose: Seal the bag, label it as "Spill Debris containing this compound," and arrange for pickup by EHS.[23]
-
Report: Report the incident to your laboratory supervisor.
Section 5: Disposal Considerations
All waste containing this compound, including raw material, reaction mixtures, and contaminated materials (e.g., gloves, wipes, absorbent), must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with non-hazardous trash.
-
Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers.
-
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, state, and federal regulations.[7][8][18]
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Literature review of 4-Fluoro-7-azaindole applications in research
An In-Depth Technical Guide to the Research Applications of 4-Fluoro-7-azaindole
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of a Fluorinated Heterocycle
In the landscape of modern chemical biology and drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," prized for its ability to mimic the endogenous indole and purine systems while offering modulated physicochemical properties like improved solubility and bioavailability.[1][2] The strategic introduction of a fluorine atom at the 4-position creates this compound, a molecule that retains the core advantages of the parent heterocycle while unlocking a new tier of functionality. The high electronegativity and small size of the fluorine atom introduce unique electronic properties and metabolic stability, and provide a sensitive spectroscopic handle for advanced biophysical studies.
This guide provides an in-depth exploration of the multifaceted applications of this compound, moving beyond a simple catalog of uses to explain the underlying chemical and biological principles that make it an invaluable tool for researchers. We will delve into its critical role in the development of kinase inhibitors, its utility as a sophisticated biophysical probe, and the synthetic strategies that enable its versatile functionalization.
Part 1: A Cornerstone in Medicinal Chemistry and Drug Discovery
The 7-azaindole core is a bioisostere of the purine system, and its nitrogen atoms are adept at forming hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the natural substrate, ATP.[3][4] This makes the scaffold a fertile starting point for the design of potent and selective kinase inhibitors. The addition of a fluorine atom at the C4 position further refines its potential.
The Role of Fluorine in Modulating Kinase Inhibition
The C-F bond is exceptionally strong and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the azaindole ring system, fine-tuning the hydrogen bonding capabilities crucial for target engagement. This strategic fluorination has been pivotal in the development of inhibitors for several key kinase targets implicated in cancer and inflammatory diseases.
Key Therapeutic Targets:
-
TGFβ Receptor I (TGFβRI): The transforming growth factor-beta (TGFβ) pathway plays a dual role in cancer, and its inhibition is a key strategy in immuno-oncology.[5] 4-Azaindole derivatives have been designed as potent TGFβRI inhibitors, where the scaffold effectively occupies the ATP-binding pocket.[5]
-
I-kappa B Kinase 2 (IKK2): As a central regulator of the NF-κB signaling pathway, IKK2 is a prime target for inflammatory diseases. Lead optimization of 4-phenyl-7-azaindoles resulted in potent and selective IKK2 inhibitors with demonstrated efficacy in in-vivo models of neutrophil activation.[6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold is the foundation for Pexidartinib, an approved inhibitor of CSF1R.[7] While not a 4-fluoro derivative itself, the development pathway of this drug highlights the success of the core azaindole structure in targeting kinases.[7]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently deregulated in cancer. Novel 7-azaindole derivatives, including those with fluorine substitutions on appended rings, have been discovered as potent PI3K inhibitors.[8]
Workflow: From Fragment to Lead Kinase Inhibitor
The development of a this compound-based kinase inhibitor often follows a structured, multi-stage process that leverages the unique properties of the scaffold.
Caption: Workflow for developing a this compound kinase inhibitor.
Beyond Kinases: Expanding Therapeutic Horizons
The utility of the this compound scaffold is not limited to kinase inhibition. Its versatile structure has been explored in other therapeutic areas:
-
Antiviral Agents: Derivatives have been investigated as inhibitors of HIV-1 attachment and as potential therapeutics targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[3][9]
-
Cytotoxic Agents: As synthetic analogues of cytokinins, 4-substituted-7-azaindole derivatives have demonstrated cytotoxic activity against human leukemia cell lines.[10] Novel fluorescent azaindoles have also shown antiproliferative action in ovarian carcinoma cells.[11]
Part 2: A High-Fidelity Probe for Biophysical Interrogation
Beyond its therapeutic potential, this compound is a powerful tool for studying the structure, dynamics, and interactions of biomolecules. When incorporated into peptides and proteins as an unnatural amino acid (4-fluoro-7-azatryptophan), it serves as a minimally perturbative probe for fluorescence and ¹⁹F NMR spectroscopy.
A Superior Fluorescent Tryptophan Analog
Tryptophan is the dominant intrinsic fluorophore in proteins, but its signal can be difficult to interpret in multi-tryptophan systems. Azatryptophans offer distinct spectral properties that overcome this limitation. Notably, 4-azatryptophan has been identified as a superior optical probe compared to the more traditionally used 7-azatryptophan.[12]
Causality Behind Superior Performance: The substitution of carbon with nitrogen at the 4-position results in a more significant perturbation of the electronic structure compared to substitution at the 7-position. This leads to a pronounced Stokes shift (~130 nm) and a higher fluorescence quantum yield in aqueous environments, making its signal easier to detect and resolve from background fluorescence.[12]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Tryptophan | ~280 | ~350 | ~70 | ~0.13 |
| 7-Aza-Tryptophan | ~290 | ~360 | ~70 | Variable, often quenched |
| 4-Aza-Tryptophan | ~290 | ~420 | ~130 | Significantly Higher |
| Table 1: Comparative photophysical properties of tryptophan and its aza-analogs. Data synthesized from multiple sources.[12][13] |
A Sensitive Reporter for ¹⁹F NMR Spectroscopy
The fluorine atom provides a unique spectroscopic window for Nuclear Magnetic Resonance (NMR). With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive. Since proteins and other biological macromolecules are devoid of fluorine, ¹⁹F NMR offers background-free detection of the labeled site.[14][15] The chemical shift of the fluorine atom is exquisitely sensitive to its local microenvironment, making it an ideal reporter for:
-
Protein conformational changes
-
Ligand binding events
-
Protein-protein interactions
-
Solvent accessibility
Experimental Protocol: Site-Specific Incorporation into Proteins
Achieving site-specific incorporation of 4-fluoro-7-azatryptophan is critical. The most common method involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes an amber stop codon (UAG).
Caption: Workflow for site-specific incorporation of 4-fluoro-7-azatryptophan.
Part 3: Synthetic Strategies and Chemical Versatility
The utility of this compound is underpinned by robust synthetic methodologies that allow for its preparation and subsequent functionalization. The fluorine atom itself can serve as a reactive handle.
Core Synthesis and Functionalization
The synthesis often begins with appropriately substituted pyridine precursors. Once the core is formed, its functionalization is key to its application. Palladium-catalyzed cross-coupling reactions are workhorse methods for installing diversity at various positions on the ring.[16][17]
-
Buchwald-Hartwig Amination: Used to form C-N bonds, crucial for creating analogues of cytokinins and other biologically active molecules.[10][16]
-
Suzuki Coupling: Enables the formation of C-C bonds, allowing for the attachment of aryl or heteroaryl groups, a common strategy in kinase inhibitor design.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine at the 4-position activates the ring, making the fluorine itself a good leaving group for substitution with nucleophiles like cyclic secondary amines, particularly under microwave heating.[16]
Caption: Key functionalization reactions of the this compound scaffold.
Conclusion and Future Outlook
This compound is far more than a simple halogenated heterocycle; it is a multi-purpose tool engineered for sophisticated scientific inquiry. Its bioisosteric relationship with indole and purine makes it a powerful core for medicinal chemistry, particularly in the rational design of kinase inhibitors where the fluorine atom provides critical advantages in potency and metabolic stability.[1][3] Simultaneously, its unique photophysical properties and the presence of the ¹⁹F NMR handle establish it as a premier biophysical probe for investigating the intricate dynamics of proteins and other biomolecules with minimal perturbation.[12][14]
Future research will likely see an expansion of its use in more complex biological systems. The development of new bio-orthogonal reactions and more advanced genetic encoding systems will enable its incorporation into living cells for real-time imaging and analysis. In drug discovery, the continued exploration of its scaffold will undoubtedly lead to novel therapeutics targeting a wider range of diseases. The strategic placement of a single fluorine atom has endowed the 7-azaindole core with a remarkable combination of chemical tractability, biological relevance, and analytical sensitivity, ensuring its continued prominence in the researcher's toolkit.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4-Fluoro-7-azaindole via Fischer Indole Cyclization
Introduction: The Strategic Importance of 4-Fluoro-7-azaindole
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, serving as a crucial bioisosteric replacement for the native indole core found in numerous biologically active molecules.[1][2] This structural modification, which involves replacing a carbon atom in the benzene ring with nitrogen, can significantly alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. These changes often lead to improved pharmacokinetic profiles, enhanced target binding, and novel intellectual property.[2]
The introduction of a fluorine atom at the 4-position of the 7-azaindole ring further modulates its electronic properties and can enhance binding affinity to target proteins through favorable electrostatic interactions. Consequently, this compound is a highly sought-after building block for synthesizing novel therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[3][4]
This document provides a detailed guide to synthesizing this compound using the venerable Fischer indole synthesis, a robust and versatile chemical reaction for creating the indole nucleus.[5] While historically considered challenging for electron-deficient pyridine systems, modern adaptations have made this a viable and efficient route.[6][7] We will delve into the reaction mechanism, provide step-by-step experimental protocols, and discuss key parameters for optimization and troubleshooting.
The Fischer Indole Synthesis: A Mechanistic Deep Dive
Discovered by Emil Fischer in 1883, this acid-catalyzed reaction transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5] The reaction is a cornerstone of heterocyclic chemistry and proceeds through a fascinating cascade of equilibria and rearrangements.
The core mechanism involves several key stages:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form an arylhydrazone. This step is often performed in situ.[5][8]
-
Tautomerization: The hydrazone equilibrates with its corresponding enamine tautomer.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, forming a new carbon-carbon bond.[9]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered pyrrole ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring system.[5][9]
For the synthesis of this compound, the arylhydrazine is 3-fluoro-4-hydrazinopyridine. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, can hinder the key[5][5]-sigmatropic rearrangement.[6] Therefore, the careful selection of the acid catalyst and reaction temperature is paramount to success.
Caption: Figure 2: Overall Synthesis Workflow
Protocol 1: Synthesis of 3-Fluoro-4-hydrazinopyridine
This protocol describes the preparation of the essential hydrazine precursor from 3-fluoro-4-aminopyridine. The procedure involves a diazotization reaction followed by in situ reduction.
Materials & Apparatus:
-
3-Fluoro-4-aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice-salt bath, dropping funnel, filtration apparatus.
Procedure:
-
Diazotization:
-
In a round-bottom flask, suspend 3-fluoro-4-aminopyridine (1.0 eq) in concentrated HCl.
-
Cool the vigorously stirred suspension to -5 °C to 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyridine suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 50% NaOH solution until the pH is >12. Caution: This is a highly exothermic process.
-
Extract the aqueous slurry with an organic solvent like DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-fluoro-4-hydrazinopyridine, which can be used directly or purified further by chromatography if necessary.
-
Protocol 2: Fischer Indole Cyclization
This protocol details the cyclization of the prepared hydrazine with a generic carbonyl compound (e.g., pyruvic acid or an equivalent aldehyde/ketone) to form the this compound core.
Materials & Apparatus:
-
3-Fluoro-4-hydrazinopyridine
-
Carbonyl compound (e.g., ethyl pyruvate, 1.1 eq)
-
Acid Catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or H₂SO₄ in a high-boiling solvent like toluene). [6]* Round-bottom flask with reflux condenser, heating mantle or oil bath, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup:
-
Combine 3-fluoro-4-hydrazinopyridine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (if not using PPA as the solvent). For PPA-mediated reactions, the reactants can be added directly to the PPA.
-
If the hydrazone is not isolated, the mixture is stirred at room temperature for 30-60 minutes to facilitate its in situ formation.
-
-
Cyclization:
-
Add the acid catalyst (e.g., PPA) to the mixture.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically between 100 °C and 160 °C). [6] * Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction to cool to room temperature (or slightly above PPA's melting point if used).
-
Carefully pour the mixture onto crushed ice. Caution: This quenching can be vigorous.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is basic (pH 8-9).
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure this compound. [1]
-
Data, Optimization, and Troubleshooting
The success of the Fischer indole synthesis for this scaffold is highly dependent on reaction conditions. A systematic screening of catalysts and temperatures is often required to optimize the yield for a specific carbonyl partner. [6]
| Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyruvic Acid | Polyphosphoric Acid (PPA) | None | 130-150 | 2-4 | 40-60 | PPA acts as both catalyst and solvent. Work-up can be challenging. |
| Cyclohexanone | p-TsOH | Toluene | Reflux (111) | 6-12 | 35-55 | Azeotropic removal of water can be beneficial for hydrazone formation. |
| Acetone | ZnCl₂ | None (neat) | 150-180 | 4-8 | 30-50 | Lewis acid catalysis can be milder and reduce side reactions. [6] |
| Ethyl 3-oxobutanoate | H₂SO₄ (cat.) | Ethanol | Reflux (78) | 8-16 | 45-65 | Initial hydrazone formation followed by cyclization upon heating. |
Troubleshooting Common Issues:
-
Low to No Product Formation:
-
Cause: The acid catalyst may be too weak to facilitate the-[5][5]sigmatropic rearrangement, or too strong, leading to rapid degradation. The electron-deficient nature of the substrate requires carefully tuned conditions. [6] * Solution: Screen a panel of both Brønsted (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂). Start with milder conditions and gradually increase the temperature. [9]* Product Decomposition or Tar Formation:
-
Cause: Excessively high temperatures or highly concentrated strong acids can cause the azaindole product to decompose. [6] * Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Employ a high-boiling point solvent (e.g., xylene, diglyme) to allow for more precise temperature control. Monitor the reaction closely and stop it once the starting material is consumed. [6]* Poor Regioselectivity (with unsymmetrical ketones):
-
Cause: Formation of two different enamine intermediates can lead to a mixture of regioisomeric indole products. [10] * Solution: The choice of acid catalyst can influence regioselectivity. Steric hindrance on the ketone can also direct the formation of one isomer. A systematic screening of conditions is the best approach to optimize for the desired isomer. [6][10]
-
Conclusion
The Fischer indole synthesis remains a powerful and relevant method for the construction of complex heterocyclic scaffolds like this compound. While the electron-deficient nature of the fluorinated pyridine ring presents unique challenges, a rational approach to reaction optimization can overcome these hurdles. By carefully selecting the acid catalyst, controlling the reaction temperature, and employing rigorous purification techniques, researchers can successfully access this valuable building block, paving the way for the discovery of next-generation therapeutics.
References
- Cisneros, G. A., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Wikipedia. Fischer indole synthesis.
- Request PDF. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis.
- ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
- PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health.
- PubMed Central. (2020). Azaindole Therapeutic Agents. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock Synthesis Potential: The Role of 4-Bromo-2-methyl-7-azaindole.
- ResearchGate. (2016). Synthesis and pharmacological activities of 7-azaindole derivatives.
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- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 4-Fluoro-7-azaindole for the Synthesis of Novel Tyrosine Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Section 1: Introduction & Scientific Rationale
1.1 The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition
The 7-azaindole core is recognized in medicinal chemistry as a "privileged structure" for its remarkable success in generating potent and selective kinase inhibitors.[1][2] As a bioisostere of both indole and the purine system of ATP, it is uniquely suited to interact with the ATP-binding site of protein kinases.[2][3] The defining feature is the arrangement of the pyridine nitrogen (N7) and the pyrrole nitrogen (N1-H), which act as a hydrogen bond acceptor and donor, respectively. This configuration allows 7-azaindole to form two crucial hydrogen bonds with the "hinge" region of the kinase, effectively mimicking the binding of adenine and providing a stable anchor for the inhibitor.[3][4][5] This bidentate interaction is a cornerstone of its efficacy and has been instrumental in the development of numerous clinical candidates and approved drugs, most notably Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor for melanoma treatment.[3][4] The strategic replacement of an indole with a 7-azaindole can also confer superior physicochemical properties, such as enhanced solubility and improved metabolic stability, leading to better pharmacokinetic profiles.[6][7]
1.2 Strategic Importance of the C4-Fluoro Substituent
The starting material, 4-fluoro-7-azaindole, offers significant strategic advantages for synthesizing diverse libraries of kinase inhibitors. The fluorine atom at the C4 position is not merely a placeholder; it is an active participant in the synthetic strategy. Due to the electron-withdrawing nature of the adjacent pyridine nitrogen, the C4 position is activated towards nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity and moderate size make it an excellent leaving group in this context, often demonstrating greater reactivity than its chloro counterpart.[8] This allows for the straightforward introduction of a wide array of nucleophiles, such as anilines, phenols, and aliphatic amines, providing a direct route to functionalize a key region of the scaffold that often points towards the solvent-exposed area of the ATP-binding pocket. This functionalization is critical for modulating selectivity, potency, and ADME properties.
1.3 Key Tyrosine Kinase Targets
Dysregulation of protein tyrosine kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis.[2] The this compound scaffold is particularly well-suited for developing inhibitors against several critical oncogenic kinases:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels required to supply tumors with nutrients.[9][10] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[9][11]
-
c-Met (Hepatocyte Growth Factor Receptor): This receptor tyrosine kinase plays a role in cell motility, invasion, and morphogenesis. Its aberrant activation is implicated in many cancers, contributing to tumor metastasis and poor prognosis.[1][2]
-
ALK (Anaplastic Lymphoma Kinase): Chromosomal rearrangements involving the ALK gene lead to fusion proteins with constitutive kinase activity, acting as oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies.[2][12]
The synthetic protocols detailed herein provide a framework for generating novel chemical entities targeting these and other therapeutically relevant kinases.
Section 2: Core Synthetic Strategies & Mechanistic Insights
The functionalization of the this compound core can be systematically approached through several high-yield, robust chemical transformations. The choice of strategy depends on the desired substitution pattern and the overall design of the target inhibitor.
2.1 Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This is the most direct application of the this compound scaffold. The electron-deficient nature of the pyridine ring facilitates the addition of a nucleophile to the C4 position, forming a negatively charged Meisenheimer intermediate. The subsequent expulsion of the highly electronegative fluoride ion is rapid and irreversible, driving the reaction to completion.
-
Causality: This pathway is chosen for its simplicity and efficiency in introducing diverse amine and ether linkages at the C4 position. Microwave heating is often employed to accelerate the reaction, especially with less reactive nucleophiles.[8] The choice of base (e.g., K₂CO₃, DIPEA) is critical to deprotonate the incoming nucleophile without causing unwanted side reactions.
2.2 Strategy B: Orthogonal Functionalization via Halogenation and Cross-Coupling
To achieve more complex substitution patterns, particularly at the C3 position, a multi-step sequence is employed. The C3 position of the pyrrole ring is susceptible to electrophilic halogenation (e.g., using N-Bromosuccinimide, NBS), which installs a handle for subsequent palladium-catalyzed cross-coupling reactions.
-
Causality: This strategy provides orthogonal control over the C3 and C4 positions. After C3-bromination, a Suzuki or Stille coupling can be used to introduce aryl or heteroaryl moieties that can occupy the ribose pocket of the ATP-binding site.[1] The SNAr reaction at the C4 position can then be performed in a subsequent step. Protecting the N1-pyrrole nitrogen (e.g., with SEM or Tosyl groups) is often necessary to prevent side reactions and improve solubility during the cross-coupling step.[1][2] The protecting group is then removed under specific conditions that do not affect the rest of the molecule.
Section 3: Visualization of Concepts & Workflows
.dot
Caption: The 7-azaindole core forms two key hydrogen bonds with the kinase hinge.
.dot
Caption: Decision workflow for synthesizing 7-azaindole based inhibitors.
.dot
Caption: Inhibition of VEGFR-2 blocks multiple downstream pro-survival pathways.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1 Protocol 1: Synthesis of a 4-(3-chloroanilino)-7-azaindole Intermediate via SNAr
This protocol describes a direct nucleophilic aromatic substitution at the C4 position.
-
Rationale: This one-step reaction is highly efficient for creating a diverse set of 4-amino-7-azaindole derivatives. 3-chloroaniline is chosen as a representative nucleophile that could be part of a larger inhibitor structure.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 136.13 | 500 mg | 3.67 | 1.0 |
| 3-Chloroaniline | 127.57 | 560 mg | 4.39 | 1.2 |
| Potassium Carbonate | 138.21 | 1.02 g | 7.34 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a 20 mL microwave vial, add this compound (500 mg, 3.67 mmol), 3-chloroaniline (560 mg, 4.39 mmol), and potassium carbonate (1.02 g, 7.34 mmol).
-
Add anhydrous DMF (10 mL) to the vial and seal it with a microwave cap.
-
Place the vial in a microwave reactor and heat to 150 °C for 60 minutes.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 20 mL).
-
Dry the solid under high vacuum.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-80% ethyl acetate in hexanes to yield the desired product, 4-(3-chloroanilino)-7-azaindole, as a solid.
-
Characterization: Confirm structure and purity via ¹H NMR, LC-MS. Expected M+1 peak: 244.06.
4.2 Protocol 2: Multi-step Synthesis of a 3-Aryl-4-alkoxy-7-azaindole Derivative
This protocol illustrates the orthogonal functionalization strategy, combining protection, halogenation, Suzuki coupling, and SNAr.
-
Rationale: This sequence allows for the construction of highly decorated inhibitors where specific functionalities are required at both the C3 and C4 positions to maximize target engagement and optimize physicochemical properties.
Step A: N1-Protection
-
Dissolve this compound (1.0 g, 7.35 mmol) in anhydrous THF (20 mL) and cool to 0 °C.
-
Add NaH (60% dispersion in oil, 352 mg, 8.82 mmol) portion-wise. Stir for 20 minutes.
-
Add SEM-Cl (1.44 g, 8.61 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the N1-SEM protected intermediate.
Step B: C3-Bromination
-
Dissolve the protected intermediate from Step A in anhydrous THF (25 mL) and cool to -78 °C.
-
Add N-Bromosuccinimide (NBS) (1.44 g, 8.09 mmol) in one portion. Stir at -78 °C for 1 hour.
-
Quench with saturated sodium thiosulfate solution and extract with ethyl acetate. Dry, filter, and concentrate. Purify by column chromatography to yield the 3-bromo-4-fluoro-1-(SEM)-7-azaindole.
Step C: C3-Suzuki Coupling
-
To a flask, add the 3-bromo intermediate from Step B (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M Na₂CO₃ solution (3.0 eq).
-
Add a 3:1 mixture of Dioxane:Water and degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 6 hours.
-
Cool, dilute with water, and extract with ethyl acetate. Dry, filter, concentrate, and purify by column chromatography to yield the 3-(4-methoxyphenyl) coupled product.
Step D: C4-SNAr and Deprotection
-
Dissolve the product from Step C (1.0 eq) in anhydrous THF (10 mL). Add sodium methoxide (25% in methanol, 3.0 eq).
-
Heat the reaction in a sealed tube at 70 °C for 12 hours. This step both substitutes the C4-fluoro with a methoxy group and cleaves the SEM protecting group.
-
Cool, neutralize with acetic acid, and concentrate.
-
Purify the residue by reverse-phase HPLC to obtain the final product: 3-(4-methoxyphenyl)-4-methoxy-7-azaindole.
Section 5: Quantitative Data Summary
The following table presents representative in vitro potency data for a hypothetical series of inhibitors synthesized using the described methods. This data illustrates how systematic modification of the this compound scaffold can be used to probe structure-activity relationships (SAR).
| Compound ID | R¹ Substituent (at C4) | R² Substituent (at C3) | VEGFR-2 IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| FA-001 | -F (Starting Material) | -H | >10,000 | >10,000 |
| FA-002 | -NH-(3-chlorophenyl) | -H | 250 | 1,200 |
| FA-003 | -NH-(3-methoxyphenyl) | -H | 310 | 1,500 |
| FA-004 | -O-(4-pyridyl) | -H | 85 | 450 |
| FA-005 | -O-CH₃ | -(4-methoxyphenyl) | 15 | 98 |
| FA-006 | -NH-(3-chlorophenyl) | -(4-pyridyl) | 5 | 25 |
Data is hypothetical and for illustrative purposes only.
Analysis: The data shows that substitution at the C4 position is crucial for activity (compare FA-001 to others). Further functionalization at the C3 position (FA-005, FA-006) can significantly enhance potency and potentially modulate selectivity between different kinases.
Section 6: Conclusion and Future Outlook
This compound stands out as a versatile and highly valuable starting material for the synthesis of tyrosine kinase inhibitors. Its inherent reactivity at the C4 position via SNAr, combined with the potential for orthogonal functionalization at other sites, provides medicinal chemists with a powerful platform for rapid library generation and lead optimization. The protocols and strategies outlined in this document demonstrate robust pathways to novel and potent inhibitors targeting critical cancer pathways.
Future work will continue to expand the synthetic utility of this scaffold. Its application in fragment-based drug discovery (FBDD) campaigns, where small fragments are grown into potent leads, is a particularly promising avenue. Furthermore, exploring novel domino reactions and C-H activation strategies could unlock even more efficient routes to complex, poly-functionalized 7-azaindole derivatives, accelerating the discovery of the next generation of targeted cancer therapies.
References
- This compound - Fluoromart.
- The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.[Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.[Link]
- Azaindole Therapeutic Agents - PMC.[Link]
- Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed.[Link]
- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press.[Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.[Link]
- Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed.[Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed.[Link]
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC - PubMed Central.[Link]
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | Request PDF - ResearchG
- Azaindole synthesis - Organic Chemistry Portal.[Link]
- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC.[Link]
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters.[Link]021/ml300348c)
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- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Metal-Catalyzed Functionalization of 7-Azaindoles
Introduction: The Significance of 7-Azaindoles in Modern Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif integral to a multitude of biologically active molecules and FDA-approved drugs.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet the presence of the nitrogen atom in the six-membered ring imparts distinct physicochemical properties that are often advantageous for modulating target binding, solubility, and metabolic stability.[1][2] Notably, 7-azaindoles are prominent as kinase inhibitors, a critical class of therapeutics in oncology and immunology, primarily due to their ability to form key hydrogen bonding interactions with the kinase hinge region.[3] Given their therapeutic importance, the development of efficient and selective methods for the functionalization of the 7-azaindole core is a paramount objective in medicinal chemistry.[1][4][5]
Metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling, have emerged as powerful tools for the precise modification of the 7-azaindole ring system.[5][6][7] These methods offer a more direct and atom-economical approach compared to traditional multi-step synthetic sequences, enabling the rapid generation of diverse compound libraries for drug discovery programs. This guide provides an in-depth overview and detailed experimental protocols for key metal-catalyzed functionalization reactions of 7-azaindoles, focusing on palladium, copper, and iridium-based catalytic systems.
Strategic Functionalization of the 7-Azaindole Core: A Mechanistic Overview
The reactivity of the 7-azaindole nucleus is nuanced, with different positions on the bicyclic ring system exhibiting distinct electronic properties. Metal-catalyzed reactions can be directed to specific C-H bonds through a combination of inherent substrate reactivity and the strategic use of directing groups.[8][9][10]
Palladium-Catalyzed C-H Arylation: Forging Carbon-Carbon Bonds
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the direct C-H arylation of heterocycles has been transformative.[11][12] For 7-azaindoles, palladium-catalyzed C-H arylation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, often facilitated by a directing group.[13][14][15] The pyridine nitrogen of the 7-azaindole itself can act as a directing group, guiding the palladium catalyst to the C6 position.[8] However, to achieve selectivity at other positions, such as C2 or C3, external directing groups are often employed.[11][12][16]
Catalytic Cycle: Palladium-Catalyzed C-H Arylation
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation
The formation of carbon-nitrogen bonds is crucial for the synthesis of many pharmaceutical agents. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a reliable method for coupling amines, including the N-H of the 7-azaindole pyrrole ring, with aryl halides.[17][18][19] While traditional Ullmann conditions were harsh, modern protocols utilize well-defined copper catalysts and ligands, allowing for milder reaction conditions and broader substrate scope.[20][21][22] These reactions are pivotal for installing substituents at the N1 position of the 7-azaindole core.
Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation has become an indispensable tool for the regioselective introduction of a boronate ester group onto a heteroaromatic scaffold.[23][24] This transformation is particularly valuable as the resulting borylated intermediates are versatile building blocks for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[25][26] In the context of 7-azaindoles, iridium catalysis, often directed by a silyl group on the indole nitrogen, can selectively functionalize the sterically hindered C7 position.[25][27][28] The catalytic cycle is generally understood to involve an Ir(III)/Ir(V) couple, where the key steps are the oxidative addition of the C-H bond to the iridium center followed by reductive elimination to form the C-B bond.[23][29][30][31]
Catalytic Cycle: Iridium-Catalyzed C-H Borylation
Caption: A generalized catalytic cycle for Iridium-catalyzed C-H borylation.
Experimental Protocols
The following protocols are provided as detailed, stand-alone guides for performing key metal-catalyzed functionalization reactions on the 7-azaindole scaffold.
Protocol 1: Palladium-Catalyzed C3-Arylation of 1-Benzenesulfonyl-7-azaindole
This protocol describes the direct arylation at the C3 position of a protected 7-azaindole. The use of a directing group on the nitrogen is often crucial for achieving high regioselectivity.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 1-Benzenesulfonyl-7-azaindole | Substrate |
| Aryl Bromide | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium Carbonate (K₂CO₃) | Base |
| Toluene | Solvent |
| Schlenk Flask | Reaction Vessel |
| Magnetic Stirrer with Hotplate | Stirring and Heating |
| Argon or Nitrogen Source | Inert Atmosphere |
| Standard Glassware for Workup | Extraction and Purification |
| Silica Gel for Column Chromatography | Purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-benzenesulfonyl-7-azaindole (1.0 mmol), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C3-arylated 7-azaindole.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient heating, or poor quality reagents. | Ensure all reagents and solvents are anhydrous. Use freshly opened catalyst. Verify the reaction temperature. |
| Formation of Side Products | Competing side reactions, such as homocoupling of the aryl bromide. | Optimize the reaction temperature and time. Screen different ligands and bases. |
| Poor Regioselectivity | Ineffective directing group or competing reaction pathways. | Consider alternative protecting/directing groups. Screen different catalyst systems. |
Protocol 2: Copper-Catalyzed N-Arylation of 7-Azaindole (Ullmann-Type Coupling)
This protocol outlines the N-arylation of 7-azaindole with an aryl iodide, a classic Ullmann-type reaction.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 7-Azaindole | Substrate |
| Aryl Iodide | Coupling Partner |
| Copper(I) Iodide (CuI) | Catalyst |
| L-Proline | Ligand |
| Potassium Carbonate (K₂CO₃) | Base |
| Dimethyl Sulfoxide (DMSO) | Solvent |
| Reaction Vial with Screw Cap | Reaction Vessel |
| Magnetic Stirrer with Hotplate | Stirring and Heating |
| Standard Glassware for Workup | Extraction and Purification |
| Silica Gel for Column Chromatography | Purification |
Step-by-Step Procedure
-
Reaction Setup: In a reaction vial, combine 7-azaindole (1.0 mmol), the aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 3 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (2 x 15 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-arylated 7-azaindole.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Catalyst poisoning, poor quality aryl iodide. | Use high-purity reagents. Consider using a different copper source or ligand. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. |
| Difficulty in Purification | Residual DMSO. | Ensure thorough washing with water and brine during workup to remove DMSO. |
Protocol 3: Iridium-Catalyzed C7-Borylation of N-Silyl-7-azaindole
This protocol details the selective borylation of the C7 position of 7-azaindole, facilitated by a directing silyl group on the nitrogen.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| N-Triisopropylsilyl-7-azaindole | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | Boron Source |
| [Ir(cod)OMe]₂ | Catalyst Precursor |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Ligand |
| Cyclooctane | Solvent |
| Schlenk Flask | Reaction Vessel |
| Magnetic Stirrer with Hotplate | Stirring and Heating |
| Argon or Nitrogen Source | Inert Atmosphere |
| Standard Glassware for Workup | Extraction and Purification |
| Silica Gel for Column Chromatography | Purification |
Step-by-Step Procedure
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) in cyclooctane (2 mL). Stir at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst solution, add N-triisopropylsilyl-7-azaindole (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol).
-
Reaction Execution: Heat the reaction mixture at 80 °C for 16 hours. Monitor the reaction by GC-MS or TLC (after quenching a small aliquot with water).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the C7-borylated product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Air or moisture sensitivity of the catalyst. | Ensure rigorous inert atmosphere techniques are used. Use anhydrous solvents. |
| Mixture of Borylated Isomers | Incomplete directing group effect. | Screen different silyl protecting groups. Optimize the reaction temperature. |
| Difficulty in Isolating Product | Instability of the boronate ester. | Handle the product carefully and avoid prolonged exposure to air and moisture. Use in the next step as soon as possible. |
General Workflow for Reaction Optimization
Caption: A flowchart illustrating a systematic approach to optimizing a metal-catalyzed reaction.
Conclusion
The metal-catalyzed functionalization of 7-azaindoles represents a powerful and versatile strategy for the synthesis of novel derivatives with significant potential in drug discovery. The protocols detailed herein for palladium-catalyzed C-H arylation, copper-catalyzed N-arylation, and iridium-catalyzed C-H borylation provide a solid foundation for researchers to explore the chemical space around this important scaffold. A thorough understanding of the underlying mechanisms and a systematic approach to reaction optimization are key to successfully applying these methodologies in the development of next-generation therapeutics.
References
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- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. (2024). The Journal of Organic Chemistry - ACS Publications.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). MDPI.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (n.d.). PMC - NIH.
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- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. (2025). ResearchGate.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ChemicalBook.
- Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). PubMed.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
- Palladium‐Catalyzed Regioselective C‐H Oxidative Arylation of 7‐Azaindazole N‐Oxide at the C6 Position. (n.d.). Semantic Scholar.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. (2024). PubMed.
- IRIDIUM-CATALYZED C-H BORYLATION. (2022). Chemistry | Illinois.
- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. (n.d.). chemistry.msu.edu.
- Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). OUCI.
- Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3- iodopyridine a. (n.d.). ResearchGate.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH.
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2025). Request PDF.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (n.d.). ACS Publications.
- Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. (n.d.). eScholarship.org.
- Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. (2025). Request PDF.
- Optimization studies on the copper-catalyzed cross-coupling of 7-azaindole with 3- iodopyridine a. (n.d.). ResearchGate.
- Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (n.d.). Chemical Communications (RSC Publishing).
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. (2012). PubMed.
- Copper–catalyzed oxidative cross‐coupling reactions of 7‐azaindole. (n.d.). ResearchGate.
- Directing groups (DG) based strategies for C−H activation. (n.d.). ResearchGate.
- ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. (2025). ResearchGate.
- Ullmann condensation. (n.d.). Wikipedia.
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). RSC Publishing.
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Application Note: 4-Fluoro-7-azaindole as a High-Performance Fluorescent Probe for DNA Structure and Stability Analysis
Introduction: Beyond Conventional DNA Analysis
The intricate dance of DNA structure and stability governs the fundamental processes of life. From replication and transcription to the recognition by proteins and the efficacy of therapeutics, the conformation and melting dynamics of DNA are of paramount importance. Traditional methods for analyzing these properties, such as UV absorbance at 260 nm, provide bulk information but often lack the sensitivity to probe subtle conformational changes. Fluorescent probes offer a more nuanced window into these molecular landscapes.[1][2]
This application note details the use of 4-Fluoro-7-azaindole (4F-7aIn), a purine analogue, as a highly sensitive fluorescent probe for the analysis of DNA structure and thermal stability. While the parent compound, 7-azaindole (7aIn), has been effectively utilized for these purposes, the introduction of a fluorine atom at the 4-position is proposed to enhance its photophysical properties, offering researchers a more robust tool for their investigations.[3] Fluorination is a common strategy in the design of fluorescent dyes to modulate their electronic properties, often leading to red-shifted absorption and emission spectra, and potentially improving quantum yields and photostability.[4][5]
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4F-7aIn. This document outlines the underlying principles, detailed experimental protocols for incorporation of the probe into DNA and subsequent analysis, and guidelines for data interpretation. The protocols are based on established methodologies for 7-azaindole and are adapted for the 4-fluoro derivative.[3]
Core Principles and Advantages of this compound
4F-7aIn is a structural analogue of adenine, allowing for its site-specific incorporation into synthetic oligonucleotides via standard phosphoramidite chemistry.[3] The fluorescence of 4F-7aIn is highly sensitive to its local microenvironment, which forms the basis of its utility as a DNA probe.
The key principle lies in the differential fluorescence of 4F-7aIn when it is in a single-stranded versus a double-stranded DNA environment.
-
In Duplex DNA (dsDNA): When incorporated within a DNA duplex, the 4F-7aIn moiety is stacked between neighboring bases. This base stacking leads to significant quenching of its fluorescence.[3][6]
-
In Single-Stranded DNA (ssDNA): Upon denaturation (melting) of the duplex, the 4F-7aIn base becomes unstacked and more exposed to the solvent. This change in the local environment results in a significant increase in its fluorescence intensity.[3][6]
This fluorescence "turn-on" phenomenon upon melting provides a sensitive and direct measure of the ssDNA-to-dsDNA transition.
Advantages over Traditional Methods and Unmodified Probes:
-
Enhanced Sensitivity: The significant change in fluorescence intensity upon DNA melting offers a high signal-to-noise ratio, allowing for the detection of subtle conformational changes.
-
Site-Specific Information: Unlike intercalating dyes that bind non-specifically along the DNA duplex, 4F-7aIn can be placed at a specific location within an oligonucleotide, providing information about the stability of that particular region.
-
Minimal Perturbation: As a purine analogue, 4F-7aIn is structurally similar to the natural bases, minimizing perturbation of the DNA structure.
-
Potential for Multiplexing: The distinct spectral properties of 4F-7aIn could potentially be used in combination with other fluorescent probes for multiplexed analysis.
-
Improved Photophysical Properties (Anticipated for 4F-7aIn): The fluorine substitution is expected to confer advantages such as a red-shift in the excitation and emission spectra, which can reduce background fluorescence from biological samples, and potentially increase the fluorescence quantum yield and photostability.
Mechanism of Fluorescence Modulation
The change in fluorescence of 4F-7aIn upon DNA melting is primarily attributed to the alteration of its local environment. The following diagram illustrates this process.
Caption: Mechanism of 4F-7aIn fluorescence change during DNA denaturation.
Experimental Protocols
Part 1: Synthesis of this compound-2'-deoxyriboside Phosphoramidite
The incorporation of 4F-7aIn into a DNA oligonucleotide requires its conversion into a phosphoramidite derivative suitable for automated DNA synthesis. This protocol is adapted from the synthesis of the 7-azaindole phosphoramidite.[3]
Materials and Reagents:
-
This compound
-
1-α-Chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous acetonitrile
-
Sodium methoxide
-
Anhydrous methanol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard solvents for chromatography (ethyl acetate, hexanes, triethylamine)
Step-by-Step Protocol:
-
Glycosylation: a. To a solution of this compound in anhydrous acetonitrile, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon). b. Stir the mixture at room temperature for 1 hour. c. Add a solution of 1-α-Chloro-3,5-di-O-(p-toluoyl)-2-deoxy-D-ribose in anhydrous acetonitrile dropwise. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction with methanol and evaporate the solvent under reduced pressure. f. Purify the resulting protected nucleoside by silica gel column chromatography.
-
Detoluoylation: a. Dissolve the purified protected nucleoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide. c. Stir the reaction at room temperature and monitor by TLC until completion. d. Neutralize the reaction with acetic acid and evaporate the solvent. e. Purify the resulting this compound-2'-deoxyriboside by silica gel column chromatography.
-
5'-O-DMT Protection: a. Dissolve the this compound-2'-deoxyriboside in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with methanol and evaporate the solvent. e. Purify the 5'-O-DMT-protected nucleoside by silica gel column chromatography.
-
Phosphitylation: a. Dissolve the 5'-O-DMT-protected nucleoside in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature for 2 hours. e. Quench the reaction with methanol and concentrate under reduced pressure. f. Purify the final this compound-2'-deoxyriboside phosphoramidite by silica gel column chromatography to yield a white foam.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Probing of Nucleic Acid Structures, Dynamics, and Interactions With Environment-Sensitive Fluorescent Labels [frontiersin.org]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleic acid-based fluorescent probes and their analytical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of advantages and disadvantages of fluorescent dye method and probe method | AxisPharm [axispharm.com]
- 6. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoro-7-azaindole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of high-quality lead compounds.[1][2][3][4] This approach hinges on a foundational principle: screening small, low-complexity molecules ("fragments") that, despite their weak affinity, bind to biological targets with high ligand efficiency.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-7-azaindole, a privileged heterocyclic fragment, within the FBDD workflow. We will explore the unique physicochemical contributions of this fragment, provide detailed protocols for its screening and validation using key biophysical techniques, and outline a logical framework for its evolution into a potent lead candidate.
Introduction: The Strategic Value of Fluorinated Azaindoles in FBDD
The 7-azaindole scaffold is a well-established "privileged fragment" in medicinal chemistry, most notably for its role as a versatile hinge-binding motif in kinase inhibitors.[5][6][7][8][9] Its defining feature is the capacity to form a bidentate hydrogen bond pattern—with the pyridine nitrogen (N7) acting as an acceptor and the pyrrole nitrogen (N1-H) as a donor—mimicking the adenine hinge-binding motif of ATP.[5][6][7][8] This interaction has been pivotal in the development of approved drugs like the BRAF kinase inhibitor Vemurafenib, which originated from a 7-azaindole fragment.[5][6][7][10]
The strategic incorporation of a fluorine atom, specifically at the 4-position, enhances the utility of this scaffold for FBDD in several critical ways:
-
Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can alter the local electronic environment, pKa, and lipophilicity of the molecule.[11] This can lead to improved metabolic stability, membrane permeability, and binding affinity.[11]
-
Enhanced Screening Capability: The presence of the ¹⁹F nucleus provides a powerful handle for Nuclear Magnetic Resonance (NMR) based screening techniques.[12][13][14] Since ¹⁹F is not naturally abundant in biological systems, ¹⁹F-NMR screening offers a highly sensitive and specific method for detecting fragment binding with minimal background noise.[13]
-
Vector for Optimization: The C-F bond can serve as a metabolic blocking position or a vector for growing the fragment into adjacent pockets, providing a clear path for hit-to-lead optimization.[1][4][15]
Physicochemical Profile of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [16] |
| Molecular Weight | 136.13 g/mol | [16] |
| Melting Point | 118-120°C | [16] |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane | [16] |
| Predicted Density | 1.370 g/cm³ | [16] |
| Key Features | H-bond donor (N1-H), H-bond acceptor (N7), ¹⁹F NMR handle |
The FBDD Workflow with this compound
The journey from fragment hit to lead candidate is a structured, multi-stage process. The unique properties of this compound make it particularly amenable to a biophysically-driven workflow that ensures high-quality, structurally-validated starting points.
Caption: High-level FBDD workflow from initial screen to lead optimization.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls and decision points. They represent common and robust methods for screening and validating fragments like this compound.[17][18][19]
Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy
This ligand-observed NMR method is highly sensitive for fluorinated fragments and provides a direct measure of binding.[12][13][14]
Causality: We choose ¹⁹F NMR because the absence of endogenous fluorine signals in proteins provides a clean background, allowing for the unambiguous detection of weak binding events through changes in the fragment's NMR signal (chemical shift perturbation, line broadening).[13]
A. Materials
-
Target Protein: >95% purity, stable at ≥20 µM in NMR buffer.
-
This compound stock: 100 mM in d6-DMSO.
-
Fragment Library Cocktails: Mixtures of 5-10 fluorinated fragments, each at 10 mM in d6-DMSO.
-
NMR Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O.
-
NMR Spectrometer: ≥500 MHz, equipped with a cryoprobe for ¹⁹F detection.
B. Procedure
-
Protein Preparation: Dialyze the protein extensively against the NMR buffer. Concentrate to a final stock of 25 µM.
-
Sample Preparation:
-
Reference Sample: Prepare a 1 mL sample containing 200 µM of this compound (or a cocktail) in NMR buffer.
-
Protein Sample: Prepare a 1 mL sample containing 200 µM of the fragment(s) and 20 µM of the target protein in NMR buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and protein samples.
-
Typical parameters: 32k data points, spectral width of 80 ppm, recycle delay of 2 seconds, 256 scans.
-
-
Data Analysis & Hit Criteria:
-
Process both spectra identically.
-
Overlay the protein sample spectrum with the reference spectrum.
-
A hit is identified by:
-
A significant change in the chemical shift (Δδ > 0.1 ppm).
-
Significant line broadening of the fragment's signal.
-
A decrease in signal intensity.
-
-
-
Deconvolution (for cocktails): If a cocktail shows a hit, prepare individual samples for each fragment in that cocktail and re-screen to identify the specific binder.
Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biophysical technique used to confirm hits and determine binding kinetics and affinity.[18][20][21] It serves as an excellent orthogonal method to validate hits from NMR screens.[19]
Causality: We use SPR to obtain quantitative binding data (KD, kon, koff). Immobilizing the target allows for precise measurement of the fragment binding in solution, providing confirmation of the interaction and ranking of hits by affinity.
A. Materials
-
SPR Instrument (e.g., Biacore, ProteOn).
-
Sensor Chip (e.g., CM5, for amine coupling).
-
Immobilization reagents: EDC, NHS, ethanolamine.
-
Target Protein: >95% purity, 50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5).
-
This compound: Serial dilutions (e.g., 1 mM down to 1 µM) in running buffer.
-
Running Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), with 2-5% DMSO to match sample stocks.[22]
B. Procedure
-
Target Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein to achieve a high immobilization level (e.g., 8,000-10,000 Response Units) to maximize the signal for the small fragment.[22]
-
Deactivate excess reactive groups with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over both the target and reference flow cells. Use a high flow rate (e.g., 30 µL/min) and short contact times (e.g., 30-60s), as fragment interactions are typically fast.[23]
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis & Hit Criteria:
-
Subtract the reference channel and blank injection data from the target channel sensorgrams.
-
A hit is confirmed by a dose-dependent binding response.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD). For fragments, this is typically in the 10 µM to 5 mM range.[24]
-
Protocol 3: Structural Characterization via X-ray Crystallography (Crystal Soaking)
The ultimate validation for an FBDD hit is a high-resolution crystal structure, which reveals the precise binding mode and provides the blueprint for structure-based design.[2][25]
Causality: A crystal structure is non-negotiable for an efficient hit-to-lead campaign. It validates the binding pose, identifies key interactions (like the bidentate H-bonds of the azaindole), and reveals nearby pockets that can be targeted for fragment growing.
A. Materials
-
Apo-protein crystals of the target: Well-diffracting (to <2.5 Å resolution) and robust.[26]
-
Soaking solution: A cryo-protectant solution compatible with the crystallization condition.
-
This compound: 50-100 mM stock in DMSO.
-
Cryo-loops, crystal harvesting tools.
-
Synchrotron X-ray source.
B. Procedure
-
Crystal Preparation: Grow apo-crystals of the target protein to a suitable size (e.g., ~100 µm).
-
Soaking:
-
Prepare a soaking drop by mixing the soaking solution with the this compound stock to a final fragment concentration of 5-20 mM. The final DMSO concentration should be tested to ensure it doesn't damage the crystal.[27]
-
Carefully transfer an apo-crystal into the soaking drop.
-
Incubate for a duration ranging from minutes to overnight, depending on crystal stability.
-
-
Cryo-cooling: Harvest the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.
-
Data Collection and Structure Solution:
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting difference electron density map (Fo-Fc) to unambiguously identify the bound fragment. The fluorine atom can sometimes aid in placement due to its high electron density.
-
From Hit to Lead: The Path Forward
Once a validated crystal structure of the target in complex with this compound is obtained, the hit-to-lead phase begins.[15] The goal is to increase affinity and selectivity while maintaining drug-like properties.
Caption: Example of a fragment 'growing' strategy.
The primary strategies include:
-
Fragment Growing: The most common approach, where substituents are added to the fragment core to engage adjacent pockets identified in the crystal structure.[1][4][15] For this compound, the C3, C5, and C6 positions are common vectors for chemical elaboration.[7]
-
Fragment Linking: If a second, nearby fragment binding site is identified, the two fragments can be connected with a chemical linker to create a single, higher-affinity molecule.[15]
-
Fragment Merging: If two distinct fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.[15]
Throughout this process, computational tools and continued structural biology support are essential to guide the design-synthesize-test-analyze cycle.[1][2][3][4]
Conclusion
This compound is more than just another fragment; it is a high-value starting point for drug discovery campaigns, particularly against targets like kinases. Its inherent ability to form key hydrogen bond interactions, combined with the strategic benefits conferred by the fluorine atom, provides researchers with a distinct advantage. The ¹⁹F NMR handle facilitates a sensitive primary screen, while the core scaffold provides a robust anchor for structure-based design. By employing the integrated biophysical and structural biology protocols outlined in this guide, research teams can effectively leverage the power of this compound to accelerate the journey from a millimolar fragment hit to a potent, optimized lead compound.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][5][6][7][8][9]
- Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 99. [Link][1][2][3][4]
- ChemBK. (2024). This compound - Physico-chemical Properties. [Link][16]
- Ciardiello, F., et al. (2013). An integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12944-12949. [Link]
- Dias, M. V. B., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. [Link][18]
- Dal Piaz, V., et al. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 15(10), 7143-7171. [Link][29]
- Jahnke, W., & Widmer, H. (2004). NMR in drug discovery: a practical guide to identification and validation of hits. Methods in enzymology, 394, 465-481. [Link][17]
- Dalvit, C., et al. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. [Link][30]
- Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link][21]
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- Peng, J. W. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(15), 5707. [Link][13]
- Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12944-12949. [Link][19]
- Maybridge. (n.d.). Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link][28]
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link][11]
- Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology, 18, 1105–1108. [Link]
- Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery: A Link between HTS and Structure-Based Design. Chemical Society Reviews, 36(9), 1435-1448. [Link]
- Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. GE Healthcare Life Sciences. [Link][22]
- Rich, R. L., & Myszka, D. G. (2011). Fragment and small molecule screening with Biacore systems. Methods in Molecular Biology, 723, 77-101. [Link]
- Lundquist, J. T., et al. (2013). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS Discovery, 18(9), 1124-1134. [Link][23]
- Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1369-1393. [Link][26]
- Krojer, T., et al. (2018). XChem crystallographic fragment screening. protocols.io. [Link][27]
- Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System.
- Zhang, C., et al. (2013). Discovery of Vemurafenib: A Potent and Orally Bioavailable BRAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 4(8), 767-772. [Link][10]
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Step-by-step synthesis of 4,5-disubstituted-7-azaindoles from 4-fluoro-7-azaindole
Topic: Step-by-Step Synthesis of 4,5-Disubstituted-7-Azaindoles from 4-Fluoro-7-Azaindole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 7-Azaindole Scaffold as a Cornerstone in Modern Drug Discovery
The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure, which features a pyridine ring fused to a pyrrole ring, allows it to act as an exceptional hinge-binding motif for a multitude of protein kinases.[3][4][5] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, enabling potent and specific interactions within the ATP-binding pocket of kinases.[3][4] This has led to the successful development of numerous kinase inhibitors for therapeutic areas such as oncology.[6][7][8] Vemurafenib, an FDA-approved drug for melanoma, is a prominent example that showcases the clinical significance of the 7-azaindole core.[3][5]
The ability to strategically introduce substituents at various positions on the azaindole ring is critical for modulating pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The 4- and 5-positions are particularly important for extending into different regions of the kinase active site. This guide provides a detailed, field-tested synthetic strategy for accessing novel 4,5-disubstituted-7-azaindoles, starting from the commercially available this compound. The methodology leverages a sequence of directed metalation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions to achieve a modular and efficient synthesis.
Overall Synthetic Strategy
The synthetic approach is designed for maximum modularity, allowing for the introduction of diverse functionalities at the C4 and C5 positions. The strategy hinges on a key intermediate, a 4-amino-5-halo-7-azaindole, which is then elaborated using powerful cross-coupling technologies.
Caption: Overall workflow for the synthesis of 4,5-disubstituted-7-azaindoles.
Part A: Synthesis of the Key 4-Amino-5-Bromo-7-Azaindole Intermediate
This section details the preparation of a versatile building block, which serves as the precursor for subsequent diversification at the C5 position.
Step 1: N-H Protection of this compound
Causality Behind Experimental Choices: Protection of the pyrrole N-H is crucial for the subsequent directed ortho-metalation step.[9] The acidic N-H proton would otherwise be abstracted by the strong organolithium base, preventing the desired deprotonation on the pyridine ring. The triisopropylsilyl (TIPS) group is chosen for its steric bulk, which effectively prevents lithiation at the C2 position of the pyrrole ring and directs the metalation to the pyridine ring.[9]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-TIPS protected product.
Step 2: Directed ortho-Metalation and C5-Bromination
Causality Behind Experimental Choices: This step introduces a halogen handle at the C5 position, which is essential for the final cross-coupling reaction. The fluorine atom at C4 acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C5 position.[9] sec-Butyllithium (s-BuLi) is a suitable strong, non-nucleophilic base for this transformation. Carbon tetrabromide (CBr₄) is used as an efficient bromine source.[9]
Experimental Protocol:
-
Dissolve the N-TIPS-4-fluoro-7-azaindole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.5 eq, typically ~1.4 M in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. The solution typically turns a deep color, indicating anion formation.
-
Stir the reaction at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous THF and cool it to -78 °C.
-
Transfer the lithiated azaindole solution to the CBr₄ solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the 5-bromo-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Step 3: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality Behind Experimental Choices: The electron-deficient nature of the pyridine ring, coupled with the electron-withdrawing fluorine atom, makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr).[10][11] This reaction allows for the introduction of a wide variety of primary and secondary amines at this position. Microwave heating is often employed to accelerate the reaction, which can be sluggish under conventional heating.[10]
Experimental Protocol:
-
In a microwave-safe vial, combine the 5-bromo-4-fluoro-N-TIPS-azaindole (1.0 eq), the desired amine (e.g., morpholine, piperazine derivative, 1.5-2.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-90 minutes. Monitor the reaction progress by LCMS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Step 4: N-H Deprotection
Causality Behind Experimental Choices: The final step in preparing the key intermediate is the removal of the TIPS protecting group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation, as the fluoride ion has a high affinity for silicon.
Experimental Protocol:
-
Dissolve the N-TIPS protected azaindole (1.0 eq) in THF (0.2 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC or LCMS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the final 4-amino-5-bromo-7-azaindole intermediate.
Part B: C5-Diversification via Palladium-Catalyzed Cross-Coupling
The 5-bromo-7-azaindole intermediate is now poised for diversification. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings represent two of the most powerful and versatile methods for C-C and C-N bond formation, respectively.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C5-bromo position and various aryl or heteroaryl boronic acids/esters.[12][13][14] A palladium catalyst, typically with a phosphine ligand, is required to facilitate the catalytic cycle. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a common and effective catalyst for this type of transformation.[15] An inorganic base like K₂CO₃ is required to activate the boronic acid in the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a reaction flask, add the 4-amino-5-bromo-7-azaindole (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by LCMS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final 4,5-disubstituted-7-azaindole.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Causality Behind Experimental Choices: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the C5-bromo position with a diverse range of primary or secondary amines.[16][17] This reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate reductive elimination, and a strong, non-nucleophilic base.[18] A common combination is Pd₂(dba)₃ (a Pd(0) source) with a sterically hindered, electron-rich ligand like XPhos, and a base such as sodium tert-butoxide (NaOtBu).[19][20]
Experimental Protocol:
-
To a dry reaction flask, add the 4-amino-5-bromo-7-azaindole (1.0 eq), the desired amine (1.2-1.5 eq), and sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
In a separate vial, prepare the catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.04-0.10 eq) in a small amount of solvent.
-
Evacuate and backfill the reaction flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane (0.1 M).
-
Add the prepared catalyst solution to the reaction mixture.
-
Heat the reaction to 90-110 °C for 6-24 hours, monitoring by LCMS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through Celite®.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the final 4,5-disubstituted-7-azaindole.
Summary of Typical Reaction Conditions
| Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) |
| N-Protection | TIPSCl | - | NaH | THF | 0 to RT | 4-6 |
| C5-Bromination | CBr₄ | - | s-BuLi | THF | -78 | 1-2 |
| C4-Amination (SNAr) | R¹R²NH | - | K₂CO₃ | DMSO | 120-150 (µW) | 0.5-1.5 |
| N-Deprotection | TBAF | - | - | THF | RT | 1-3 |
| Suzuki Coupling | R³-B(OR)₂ | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 |
| Buchwald-Hartwig | R⁴R⁵NH | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | 6-24 |
Purification and Characterization
Purification: Purification of the final compounds is typically achieved using automated flash column chromatography.[21]
-
Stationary Phase: Silica gel is most common.[21]
-
Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[21] For basic compounds, adding a small amount of triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can prevent peak tailing.[22]
Characterization: The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Provides structural confirmation of the synthesized compound. Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent like CDCl₃ or DMSO-d₆.[23][24]
-
LCMS: Used to confirm the molecular weight of the product and to assess its purity (typically >95% for biological testing).[25]
References
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- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
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- Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
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- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
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Application Notes and Protocols for the Strategic Incorporation of 4-Fluoro-7-Azaindole into Kinase Inhibitor Scaffolds
Introduction: The Strategic Advantage of the 4-Fluoro-7-Azaindole Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the 7-azaindole scaffold has emerged as a "privileged fragment."[1] Its bioisosteric relationship with the endogenous ATP purine core allows it to function as an excellent hinge-binding motif, typically forming two crucial hydrogen bonds with the kinase hinge region.[1][2][3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, mimicking the interaction of adenine.[1][3] This fundamental binding mode is a cornerstone of many successful kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2][3]
The introduction of a fluorine atom at the 4-position of the 7-azaindole core (this compound) offers further strategic advantages for drug development professionals. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[5] It can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity and pKa, all critical parameters in optimizing a drug candidate.[6][7] Consequently, this compound is a valuable starting material for synthesizing inhibitors against a range of kinases implicated in oncology, such as ALK, ROS1, TGF-βRI, and FGFRs.[8]
This guide provides detailed protocols and expert insights into the key synthetic strategies for incorporating the this compound scaffold into diverse kinase inhibitor backbones. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering researchers the foundational knowledge to innovate and accelerate their drug discovery programs.
Core Synthetic Strategies and Protocols
The functionalization of the this compound core can be approached through several robust and versatile synthetic methodologies. The choice of strategy often depends on the desired point of attachment and the nature of the coupling partner. The primary methods discussed herein are Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the 7-azaindole scaffold.[3][9] This reaction is fundamental for elaborating the core structure to achieve desired potency and selectivity. While direct coupling at the C4 position by displacing the fluorine is challenging, functionalization at other positions (e.g., C3, C5, or C6) is commonly achieved by first introducing a halide (I, Br) at the desired position, which then serves as the coupling handle.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7]
-
Base: A base such as Cs₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.[9]
-
Solvent: A mixture of an organic solvent like toluene or dioxane with an aqueous component (e.g., water or ethanol) is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
-
Preparation: To a reaction vessel, add the halogenated this compound (1.0 equiv), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv), cesium carbonate (2.0-3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 1:1 mixture of toluene and ethanol or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Efficient for C-C coupling with heteroaryl halides.[7] |
| Base | Cs₂CO₃ | Effective in activating boronic acids for transmetalation.[7] |
| Solvent | Toluene/Ethanol (1:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 60-110 °C | Provides sufficient thermal energy for catalytic turnover.[7] |
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[10][11] This reaction is particularly valuable for installing amine functionalities, which are common in kinase inhibitors for establishing key interactions in the ATP binding pocket or for modulating solubility. Similar to the Suzuki coupling, this method is typically applied to a halogenated derivative of this compound.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Pre-catalysts like RuPhos Pd G2 or palladacycle-based pre-catalysts are highly efficient as they allow for rapid activation of the palladium in the presence of a wide range of substrates.[12]
-
Ligand: Sterically hindered biaryl phosphine ligands such as RuPhos are effective in promoting the C-N coupling of unprotected halo-7-azaindoles.[12]
-
Base: A strong, non-nucleophilic base like LiHMDS is often optimal for deprotonating the amine and the azaindole N-H without competing side reactions.[13]
-
Solvent: Anhydrous, aprotic solvents like THF or dioxane are typically used to prevent quenching of the strong base.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound
-
Preparation: In a dry reaction vessel under an inert atmosphere, add the halogenated this compound (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G2, 1-2 mol%), and the ligand (if not part of the pre-catalyst).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine (1.2 equiv).
-
Base Addition: Add the base (e.g., LiHMDS, 1.0 M in THF, 2.4 equiv) dropwise at room temperature. An extra equivalent of base is often required to deprotonate the azaindole N-H.[13]
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 80 °C) until the reaction is complete.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry, filter, and concentrate. Purify the residue by flash chromatography to obtain the aminated product.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | RuPhos Pd G2 Pre-catalyst | Highly active and allows for mild reaction conditions.[12] |
| Base | LiHMDS | Strong, non-nucleophilic base suitable for unprotected azaindoles.[13] |
| Solvent | THF (anhydrous) | Aprotic solvent compatible with the strong base. |
| Temperature | Room Temperature to 80 °C | Substrate-dependent; milder conditions are often possible with efficient catalysts. |
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position of the 7-azaindole ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for the direct displacement of the fluoride by a variety of nucleophiles, such as amines or alkoxides, providing a straightforward method for functionalization at this position.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles like secondary amines (e.g., piperidine, morpholine) or alkoxides are typically required.
-
Solvent: Polar aprotic solvents such as DMSO or DMF can facilitate the reaction by stabilizing the charged Meisenheimer intermediate.[5]
-
Temperature: Elevated temperatures, often with microwave irradiation, are frequently necessary to overcome the activation energy barrier for the substitution on the heteroaromatic ring.
-
Base: An external base (e.g., K₂CO₃, CsF) may be required, especially when using amine nucleophiles, to neutralize the HF generated during the reaction.[5]
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for SNAr on this compound.
Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Preparation: In a microwave-safe vial, combine this compound (1.0 equiv), the amine nucleophile (1.5-3.0 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent like DMSO or NMP.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to a temperature between 120-180 °C for a specified time (e.g., 30-60 minutes).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography to afford the desired 4-amino-7-azaindole derivative.
| Parameter | Recommended Conditions | Rationale |
| Nucleophile | Secondary cyclic amines | Generally good nucleophiles for SNAr. |
| Base | K₂CO₃ | Scavenges the HF byproduct. |
| Solvent | DMSO | High-boiling polar aprotic solvent, ideal for SNAr.[5] |
| Temperature | 120-180 °C (Microwave) | Accelerates the reaction rate significantly. |
Conclusion and Future Directions
The this compound scaffold is a versatile and strategically important building block in the development of next-generation kinase inhibitors. The synthetic protocols outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—provide a robust toolkit for medicinal chemists to elaborate this core structure. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these reactions for their specific targets. The continued exploration of novel C-H activation and functionalization techniques on the azaindole ring will undoubtedly open new avenues for creating highly potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridine.
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- Buchwald, S. L., & Hartwig, J. F. (2008).
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Jeanmart, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19938-19979.
- Lade, D. M., & Agazie, Y. M. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio & Med Chem Au, 3(5), 418–428.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Patel, J. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Pearson, S. (n.d.).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14853.
- Selmer-Olsen, S., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
- Sawa, M., & Irie, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Thutewohl, M., et al. (2006). Substitution of 4-chloro-7-azaindoles with anilines and arylphenols via palladium-catalyzed coupling reactions. Tetrahedron Letters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Zhang, Y., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3561-3565.
- da Silva, I. F., et al. (2018).
- Yan, G., Borah, A. J., & Yang, M. (2014). Recent Advances in Catalytic Functionalization of N-Oxide Compounds via C-H Bond Activation.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Goel, A., et al. (n.d.). Nucleophilic displacement of nitro groups, in 5,7‐dinitroquinazoline‐4‐one 51, by methylamine as nucleophile.
- Babiker, N. A., et al. (2025).
- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
- Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
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- PubMed. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors.
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Chichibabin cyclization method for 7-azaindole synthesis
Application Notes & Protocols: Chichibabin Cyclization for 7-Azaindole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Chichibabin cyclization method for the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous clinically relevant molecules.[1] We delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and discuss the critical parameters, scope, and limitations. This guide is designed to equip researchers with the necessary knowledge to successfully implement and adapt the Chichibabin cyclization for their specific synthetic targets.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole nucleus is a privileged heterocyclic motif in modern drug discovery, serving as a bioisostere of the natural indole ring.[1] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to indole allow it to modulate the activity of a wide range of biological targets. This has led to the development of several blockbuster drugs, including the BRAF inhibitor Vemurafenib (Zelboraf®) and the BCL-2 inhibitor Venetoclax.[1] Consequently, robust and versatile synthetic methods to access this scaffold are in high demand.
While numerous methods exist for constructing the 7-azaindole core, the Chichibabin cyclization offers a powerful and direct approach, typically involving the condensation of a substituted 3-methylpyridine (picoline) derivative with a suitable electrophile.[2][3] This application note will focus on a modern variant: the base-mediated condensation of a 3-picoline with a nitrile to yield 2-substituted-7-azaindoles.
Mechanistic Insights: A Deeper Look into the Reaction Pathway
The Chichibabin cyclization for 7-azaindole synthesis is a multi-step process that relies on precise control of organometallic intermediates. The overall transformation can be understood as the nucleophilic addition of a deprotonated picoline to a nitrile, followed by an intramolecular cyclization and subsequent aromatization.
A widely accepted pathway involves the following key steps:
-
Deprotonation: A strong, non-nucleophilic base, typically an alkali metal amide like lithium diisopropylamide (LDA), deprotonates the methyl group of the 3-picoline starting material. This generates a highly reactive benzyllithium-type intermediate.[2][3]
-
Nucleophilic Addition: The lithiated picoline acts as a potent nucleophile, attacking the electrophilic carbon of a nitrile (e.g., benzonitrile). This forms a lithiated ketimine intermediate.
-
Intramolecular Cyclization: The pivotal step involves the intramolecular nucleophilic attack of the pyridine ring's nitrogen lone pair (or a related amide anion) onto the newly formed imine carbon. This ring-closing step forms the five-membered pyrrole ring.
-
Aromatization: The resulting dihydropyrrolopyridine intermediate undergoes elimination to achieve aromaticity, yielding the final 7-azaindole product. In modern protocols using precursors like 2-fluoro-3-picoline, the fluoride acts as a leaving group, precluding the need for a separate oxidation step that is often required in classical Chichibabin reactions.[2]
Diagram 1: Proposed Reaction Mechanism
Caption: Key steps in the LDA-mediated Chichibabin cyclization.
Causality Behind Experimental Choices: Why LDA?
The choice of Lithium Diisopropylamide (LDA) as the base is critical. Its bulky nature minimizes nucleophilic addition to the pyridine ring or the nitrile electrophile, favoring the desired deprotonation of the picoline's methyl group. Furthermore, using a superstoichiometric amount of LDA (e.g., >2 equivalents) is often necessary to drive the reaction to completion and overcome side reactions.[2] Research has shown that using only one equivalent of LDA can lead to significantly inferior yields (15-20%).[2]
The Complexity of Intermediates: Reversible Side Reactions
Detailed mechanistic studies using IR and NMR spectroscopy have revealed a complex reaction landscape.[2][3] Side reactions, such as the dimerization of the picoline starting material and the addition of LDA to benzonitrile, can occur.[2][3] Fortunately, these adducts are often shown to be reversible under the reaction conditions, re-entering the main reaction pathway to form the desired 7-azaindole product.[2] This reversibility is a key factor in the success of the one-pot protocol.
Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-7-azaindole, adapted from validated literature procedures.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-3-picoline | ≥98% | Commercially Available | Store under inert gas. |
| Benzonitrile | Anhydrous, ≥99% | Commercially Available | Store under inert gas. |
| n-Butyllithium | 1.6 M in hexanes | Commercially Available | Handle with extreme care. |
| Diisopropylamine | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system. |
| Argon or Nitrogen Gas | High Purity | --- | For maintaining inert atmosphere. |
Protocol: Synthesis of 2-Phenyl-7-azaindole via Inverse Addition
This "inverse addition" protocol, where the picoline is added to the pre-formed LDA/benzonitrile mixture, has been shown to give reliable and high yields.[2]
Workflow Diagram
Sources
Application Notes and Protocols for the Use of 4-Azaindole Derivatives in Anti-Inflammatory Assays
Introduction: The Rise of 4-Azaindole as a Privileged Scaffold in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and selective anti-inflammatory agents is a cornerstone of modern drug discovery. Within this landscape, the 4-azaindole scaffold has emerged as a "privileged structure"[1][2]. The strategic incorporation of a nitrogen atom at the 4-position of the indole ring system fundamentally alters the molecule's electronic and physicochemical properties, enhancing its ability to form key hydrogen bonds with biological targets and often improving its drug-like characteristics[2][3].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-azaindole derivatives in anti-inflammatory research. We will delve into their primary mechanism of action as kinase inhibitors, provide detailed, field-proven protocols for their evaluation in both in vitro and in vivo settings, and offer guidance on data interpretation and presentation.
PART 1: Unraveling the Mechanism of Action - Kinase Inhibition
The anti-inflammatory effects of 4-azaindole derivatives are predominantly attributed to their ability to inhibit key protein kinases that orchestrate inflammatory signaling cascades[1][3][4]. By acting as ATP-competitive inhibitors in the kinase hinge region, they can effectively shut down the propagation of inflammatory signals.
Key Kinase Targets in Inflammatory Pathways:
-
p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is a central regulator of the synthesis of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[4][5][6][7]. Inhibition of p38 MAP kinase is a well-established strategy for controlling inflammation, and numerous potent 4-azaindole-based inhibitors have been developed for this target[1][5][6][7].
-
Janus Kinases (JAKs): The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) is crucial for signaling downstream of cytokine receptors. The JAK-STAT pathway is implicated in a host of autoimmune and inflammatory diseases. Several 4-azaindole derivatives have been successfully designed as potent JAK inhibitors, with some advancing to clinical trials for conditions like rheumatoid arthritis[8][9][10].
-
Other Relevant Kinases: The versatility of the 4-azaindole scaffold has been leveraged to develop inhibitors for other kinases implicated in inflammation and related pathologies, including c-Met, a receptor tyrosine kinase, and Aurora kinases[4][11].
The following diagram illustrates the central role of these kinases in an inflammatory signaling pathway and the point of intervention for 4-azaindole derivatives.
Caption: Inflammatory signaling pathways targeted by 4-azaindole derivatives.
PART 2: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are the first critical step in characterizing the anti-inflammatory potential of 4-azaindole derivatives. They allow for the assessment of cellular potency and mechanism of action in a controlled environment.
Protocol 1: Inhibition of Cytokine Release in LPS-Stimulated Macrophages
This protocol details a robust cell-based assay to quantify the ability of 4-azaindole compounds to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7)[1][12][13].
Principle: LPS, a component of gram-negative bacteria, is a potent activator of macrophages, leading to the robust production and release of pro-inflammatory cytokines. This assay measures the dose-dependent inhibition of this response by the test compound.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli O111:B4
-
4-azaindole test compounds
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for murine TNF-α
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM[14]. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Preparation & Treatment: Prepare a 2X stock concentration series of the 4-azaindole derivatives in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing DMSO at the same final concentration) and "no treatment" control wells. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 4X stock of LPS (e.g., 40 ng/mL) in complete DMEM. Add 50 µL of this LPS stock to all wells except the "no treatment" control wells (add 50 µL of medium instead). The final LPS concentration will be 10 ng/mL in a total volume of 200 µL[14].
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂[12].
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Cell Viability Assay (Self-Validation): To ensure that the observed decrease in TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol[15][16].
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for TNF-α release by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro LPS-induced cytokine release assay.
PART 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Following successful in vitro characterization, the next crucial step is to evaluate the efficacy of the 4-azaindole derivatives in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for assessing acute inflammation.
Protocol 2: Carrageenan-Induced Paw Edema in the Rat
Principle: The subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw elicits an acute, localized inflammatory response characterized by edema (swelling), which is maximal at 3-5 hours[17]. This model is widely used to screen for the anti-inflammatory activity of compounds like NSAIDs and novel kinase inhibitors[17][18][19].
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline)
-
4-azaindole test compound
-
Appropriate vehicle for the test compound (e.g., 0.5% CMC-Na)
-
Positive control: Indomethacin (5-10 mg/kg)
-
Parenteral administration supplies (e.g., oral gavage needles)
-
Paw volume measurement device (e.g., Plethysmometer) or calipers
Step-by-Step Methodology:
-
Acclimatization & Grouping: Acclimatize animals for at least 5 days before the experiment. Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat before any treatment.
-
Compound Administration: Administer the 4-azaindole test compound, vehicle, or indomethacin by the desired route (e.g., orally or intraperitoneally)[20]. Typically, this is done 30-60 minutes before the carrageenan injection to allow for absorption[18][20].
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat using a 27-gauge needle[20][21].
-
Measurement of Paw Edema: Measure the paw volume at hourly intervals for up to 5 hours post-carrageenan injection[20].
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
PART 4: Data Presentation and Interpretation
Table 1: In Vitro Anti-Inflammatory Profile of Representative 4-Azaindole Derivatives
| Compound ID | p38 Kinase IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | Cell Viability (RAW 264.7) at 10 µM (% of Control) |
| AZ-001 | 6 | 48 | >95% |
| AZ-002 | 15 | 120 | >95% |
| Indole Analog | 10 | 95 | >95% |
| Dexamethasone | N/A | 15 | >95% |
Data is hypothetical and for illustrative purposes only.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| AZ-001 | 10 | 0.51 ± 0.04 | 40.0% |
| AZ-001 | 30 | 0.34 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.38 ± 0.04* | 55.3% |
*p < 0.05 compared to Vehicle Control. Data is hypothetical.
Interpretation: A successful 4-azaindole anti-inflammatory candidate will demonstrate potent inhibition of a target kinase (e.g., p38), which translates to potent inhibition of cytokine release in a cellular context without causing cytotoxicity. Crucially, this in vitro activity should lead to significant, dose-dependent efficacy in an in vivo model of inflammation, such as the reduction of paw edema. Comparing the potency of a 4-azaindole derivative to its direct indole analog can often highlight the benefits conferred by the nitrogen atom in the scaffold[22].
Conclusion
The 4-azaindole scaffold represents a highly validated and versatile starting point for the development of novel anti-inflammatory therapeutics. Its favorable properties for kinase inhibition make it an attractive core for medicinal chemists. By employing robust and well-validated assays, such as the LPS-stimulated cytokine release model and the carrageenan-induced paw edema model, researchers can effectively characterize the anti-inflammatory potential of new 4-azaindole derivatives and advance the most promising candidates toward clinical development.
References
- Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed.
- Carrageenan-Induced Paw Edema. Bio-protocol.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health (NIH).
- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. American Chemical Society.
- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ACS Publications.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. PubMed.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
- Carrageenan induced Paw Edema Model. Creative Biolabs.
- A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed.
- Azaindole Therapeutic Agents. PubMed Central.
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate.
- Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase | Journal of Medicinal Chemistry. ACS Publications.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. acupuncture.or.kr.
- Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI.
- Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central.
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- 9. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 22. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-Fluoro-7-azaindole synthesis reactions
Introduction
Welcome to the technical support center for the synthesis of 4-Fluoro-7-azaindole. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable heterocyclic scaffold. This compound is a privileged structure in medicinal chemistry, and its efficient synthesis is critical for advancing discovery programs.[1] The electron-deficient nature of the pyridine ring in azaindole precursors presents unique challenges compared to standard indole chemistry, often leading to issues with yield and purity.[2][3]
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two predominant and reliable strategies for synthesizing the this compound core. The choice depends on the availability of starting materials and tolerance for specific reagents.
-
Two-Step Halogenation/Fluorination Sequence: This is often the most practical and scalable approach. It involves the initial synthesis of a 4-halo (typically chloro) 7-azaindole intermediate, followed by a nucleophilic aromatic substitution (SNAr) or other fluorination methods. This route offers better regiochemical control than direct fluorination of the parent azaindole.
-
Direct Electrophilic Fluorination of a Functionalized Precursor: This modern approach involves preparing an organometallic derivative of 7-azaindole (e.g., a lithiated species) and quenching it with an electrophilic fluorine source. This can be highly efficient but requires strict anhydrous conditions and careful temperature management.[1]
Q2: Why is direct fluorination of the parent 7-azaindole generally not recommended?
A2: Direct fluorination of 7-azaindole is challenging due to the competing reactivity of the pyrrole and pyridine rings. The pyrrole ring is electron-rich and susceptible to electrophilic attack, which can lead to a mixture of products, including substitution at the C3 position. Furthermore, the pyridine ring is deactivated towards electrophilic substitution, making direct fluorination at C4 difficult and often requiring harsh conditions that can lead to decomposition.
Q3: What is the role of the N-H protecting group in these syntheses?
A3: The N-H proton of the pyrrole ring is acidic and can interfere with many of the reagents used in the synthesis, particularly organometallics (e.g., BuLi) and strong bases. A protecting group serves several critical functions:
-
Prevents Deprotonation: It blocks the acidic N-H, allowing organolithium reagents to be used for regioselective metalation on the pyridine ring.[4]
-
Improves Solubility: Bulky silyl groups like triisopropylsilyl (TIPS) can enhance the solubility of the azaindole intermediate in organic solvents.
-
Directs Regioselectivity: The steric bulk of a large protecting group like TIPS can prevent unwanted reactions at the C2 position, thereby directing metalation to the pyridine ring.[4]
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses specific problems encountered during the synthesis. The most common and robust pathway involves the preparation of 4-Chloro-7-azaindole as a key intermediate. Our troubleshooting will focus on this highly practical route.
Workflow for Diagnosing Low Yields
Caption: Troubleshooting workflow for low yields.
Problem 1: Low Yield during the synthesis of 4-Chloro-7-azaindole intermediate.
Q: My yield for 4-Chloro-7-azaindole from 7-azaindole is below the expected 80-85%. What went wrong?
A: This is a two-reaction sequence (N-oxidation followed by chlorination) that is typically performed in one pot. Low yield is almost always traced back to one of these two steps.
-
Causality - Incomplete N-Oxidation: The first step is the formation of the 7-azaindole N-oxide. If this reaction is incomplete, the unreacted 7-azaindole will not undergo the subsequent chlorination reaction with phosphorus oxychloride (POCl₃), directly reducing your maximum possible yield. The cause is often insufficient oxidant or reaction time.
-
Causality - Inefficient Chlorination: The reaction of the N-oxide with POCl₃ to install the chlorine at the C4 position can be sluggish. Side reactions, such as chlorination at other positions or decomposition, can occur if the reaction is not driven efficiently. A key insight is that this reaction can be catalyzed. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to significantly increase the yield and reaction rate.[5]
Self-Validating Protocol: High-Yield Synthesis of 4-Chloro-7-azaindole[5]
-
N-Oxidation:
-
Dissolve 7-azaindole (1.0 equiv) in a suitable organic solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF).
-
Add hydrogen peroxide (1.1–1.3 equiv) dropwise at 5–15 °C.
-
Stir the mixture for 2–5 hours, monitoring the consumption of the starting material by TLC.
-
-
Chlorination:
-
To the crude N-oxide mixture, add phosphorus oxychloride (POCl₃, 5-8 equiv).
-
Crucial Step: Add diisopropylethylamine (DIPEA) as a catalyst (0.1-0.2 equiv).
-
Heat the reaction mixture to reflux (80-90 °C) for 12-18 hours until the N-oxide is consumed (monitor by TLC or LCMS).
-
-
Workup:
-
Cool the reaction mixture and carefully quench by slowly adding it to ice water.
-
Adjust the pH to ~9-10 using a strong base (e.g., 6N NaOH). This will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The expected yield should be in the range of 85%.[5]
-
Problem 2: Poor yield during the Halogen Exchange (Halex) reaction to form this compound.
Q: I have high-purity 4-Chloro-7-azaindole, but the subsequent fluorination with potassium fluoride (KF) gives a very low yield. Why is this SNAr reaction failing?
A: The carbon-chlorine bond at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing pyridine nitrogen. However, the reaction still requires forcing conditions due to the aromatic system's stability. Failure is typically due to reagent inactivity or suboptimal reaction conditions.
-
Causality - Inactive Fluoride Source: Potassium fluoride is hygroscopic. Any absorbed water will solvate the fluoride ions, drastically reducing their nucleophilicity and preventing the reaction. It is absolutely essential to use anhydrous KF. Spray-dried KF is highly recommended as it has a higher surface area and is more reactive.
-
Causality - Insufficient Phase Transfer: The reaction is heterogeneous; solid KF has poor solubility in most organic solvents. A phase-transfer catalyst (PTC) like 18-crown-6 or tetrabutylammonium bromide is necessary to transport fluoride ions into the organic phase where the substrate resides.
-
Causality - Suboptimal Solvent and Temperature: This reaction requires high temperatures (often >200 °C) to proceed at a reasonable rate. A high-boiling, polar aprotic solvent is required. Solvents like dimethyl sulfoxide (DMSO) or sulfolane are effective. Microwave heating can be particularly effective at dramatically reducing reaction times and improving yields.
Self-Validating Protocol: Microwave-Assisted Fluorination of 4-Chloro-7-azaindole
-
Preparation:
-
To a microwave reaction vial, add 4-Chloro-7-azaindole (1.0 equiv).
-
Add spray-dried potassium fluoride (3.0-4.0 equiv).
-
Add a phase-transfer catalyst, such as 18-crown-6 (0.1 equiv).
-
Add a high-boiling polar aprotic solvent (e.g., Sulfolane).
-
-
Reaction:
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 220-230 °C for 30-60 minutes. Monitor the reaction for the disappearance of starting material.
-
-
Workup:
-
Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture to remove excess KF and other inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by silica gel chromatography to obtain this compound.
-
Problem 3: Formation of impurities during direct electrophilic fluorination.
Q: I am attempting a direct fluorination via a lithium-halogen exchange of a 4-bromo-7-azaindole precursor, but I'm getting a complex mixture of products. What is causing the side reactions?
A: This is a powerful but technically demanding route. Side reactions are common and usually stem from issues with temperature control or the stability of the lithiated intermediate.
-
Causality - Competing Deprotonation: Even with an N-protected azaindole, protons at other positions (e.g., C2, C3) can be slightly acidic. If the lithium-halogen exchange is not fast and efficient, the organolithium reagent (e.g., n-BuLi or t-BuLi) can act as a base, deprotonating other sites and leading to a mixture of lithiated species. This results in fluorination at multiple positions upon quenching.
-
Causality - Intermediate Decomposition: The 4-lithio-7-azaindole intermediate can be unstable, especially at higher temperatures. Allowing the reaction to warm prematurely can lead to decomposition or rearrangement pathways before the electrophilic fluorine source is added.
Self-Validating Protocol: Electrophilic Fluorination via Lithium-Halogen Exchange[1]
Caption: Key workflow for electrophilic fluorination.
-
Prerequisites: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.
-
Protection: Protect the N-H of 4-bromo-7-azaindole with a suitable group (e.g., TIPS).
-
Lithium-Halogen Exchange:
-
Dissolve the N-protected 4-bromo-7-azaindole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-butyllithium (t-BuLi, ~2.2 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir at -78 °C for 30-60 minutes.
-
-
Fluorination:
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, ~1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated azaindole solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
-
Deprotection & Workup:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Deprotect the silyl group using tetrabutylammonium fluoride (TBAF).
-
Purify the final product using silica gel chromatography.
-
Data Summary Table
| Parameter | Method A: Halex Fluorination | Method B: Electrophilic Fluorination |
| Key Intermediate | 4-Chloro-7-azaindole | N-Protected 4-Bromo-7-azaindole |
| Fluorine Source | Anhydrous Potassium Fluoride (KF) | N-Fluorobenzenesulfonimide (NFSI)[6][7] |
| Key Reagents | Phase-Transfer Catalyst (e.g., 18-crown-6) | t-Butyllithium (t-BuLi) |
| Typical Temp. | 220-230 °C (Microwave) | -78 °C to Room Temperature |
| Advantages | More scalable, less sensitive to moisture once set up, uses cheaper reagents. | Can be higher yielding on a small scale, avoids very high temperatures. |
| Disadvantages | Requires very high temperatures or microwave reactor, spray-dried KF is essential. | Requires strict anhydrous/inert conditions, sensitive to temperature fluctuations, multi-step (protection/deprotection). |
References
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). ResearchGate.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ACS Publications.
- Synthesis of functionalized 7-azaindoles via directed ortho-metalations. (n.d.). ElectronicsAndBooks.
- Buchwald–Hartwig amination. (2023). Wikipedia.
- 4-Chloro-7-azaindole: Synthesis Intermediate for Agrochemicals and Fine Chemicals. (n.d.). Watson International Ltd.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. (2022). The Royal Society of Chemistry.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2000). PMC - NIH.
- Synthetic approaches for the synthesis of 7-azaindole derivatives. (n.d.). RosDok.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2014). ResearchGate.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ACS Publications.
- Electrophilic Fluorination. (n.d.). Bryn Mawr College.
- Electrophilic fluorination. (2023). Wikipedia.
- Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2023). MDPI.
- Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. (2010). Organic Letters.
- Different strategies for synthesis of 7-azaindoles. (2023). ResearchGate.
- Electrophilic fluorination in the synthesis of new fluoroindoles. (1994). Tetrahedron.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Solubility of 4-Fluoro-7-Azaindole Derivatives
Welcome to the technical support center for handling 4-Fluoro-7-azaindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly modulate its physicochemical and pharmacological properties.[1][2] However, these modifications can also lead to poor aqueous solubility, a common hurdle in drug discovery and development.[3][4] This guide will walk you through a systematic approach to troubleshoot and overcome these solubility challenges.
I. Understanding the Challenge: Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its low aqueous solubility.
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C₇H₅FN₂[5] | The presence of the aromatic rings contributes to its hydrophobicity. |
| Molar Mass | 136.13 g/mol [5] | A relatively small molecule, but its planarity can promote crystal packing. |
| pKa | 13.28 ± 0.40 (Predicted)[6] | The molecule is a weak base, suggesting that its solubility will be pH-dependent.[7] |
| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate, Methanol, THF.[5][6] | High solubility in organic solvents indicates a lipophilic nature. |
The combination of a planar, aromatic structure and lipophilic character often leads to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[8]
II. Troubleshooting Guide: A Step-by-Step Approach
When you encounter low solubility of a this compound derivative in your aqueous buffer, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low solubility.
Review Stock Solution Preparation
Question: I'm seeing precipitation when I dilute my this compound derivative into my aqueous buffer. What should I check first?
Answer: Before modifying your aqueous buffer, it's essential to ensure that your stock solution is prepared correctly. An improperly prepared stock solution is a common source of solubility issues.[9][10]
Protocol for Preparing a Stock Solution:
-
Choose an appropriate organic solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of lipophilic compounds.[11]
-
Weigh the compound accurately: Use a calibrated analytical balance to weigh the desired amount of your this compound derivative.
-
Dissolve in the organic solvent: Add the appropriate volume of DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM). Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of any visible particles.
-
Storage: Store the stock solution in an appropriate container (e.g., amber vial) at -20°C or -80°C to minimize degradation.[10]
Key Considerations:
-
Concentration: It is common practice to make stock solutions at a concentration that is 10x to 100x the final desired concentration in your assay, depending on the compound's solubility.[10]
-
Accuracy: Meticulous weighing and volume measurements are critical for reproducible results.[9]
pH Adjustment of Aqueous Buffer
Question: My stock solution seems fine, but the compound precipitates in my neutral pH buffer. What's the next step?
Answer: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][12] Since this compound and its derivatives are weak bases, their solubility can often be increased by lowering the pH of the aqueous buffer.[13] At a pH below the pKa, the molecule will be protonated and exist in a more soluble, charged form.[7]
Experimental Protocol for pH Optimization:
-
Prepare a series of buffers: Prepare your experimental buffer at a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Test solubility: Add a small aliquot of your stock solution to each buffer to achieve the desired final concentration.
-
Observe and quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Causality: By lowering the pH, you increase the concentration of the protonated (and more soluble) form of the azaindole derivative, thereby increasing its overall solubility in the aqueous medium.[14]
Introduce a Co-solvent
Question: Adjusting the pH helped, but I'm still seeing some precipitation at my desired concentration. What else can I try?
Answer: Incorporating a water-miscible organic co-solvent into your aqueous buffer can significantly enhance the solubility of lipophilic compounds.[15][16] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the aqueous environment.[17]
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Can have effects on cell viability and enzyme activity at higher concentrations.[11] |
| Ethanol | 1% - 5% (v/v) | Generally well-tolerated by many biological systems. |
| Polyethylene Glycol (PEG 400) | 1% - 10% (v/v) | A less volatile and often less toxic option.[18] |
| Propylene Glycol (PG) | 1% - 10% (v/v) | Similar properties to PEG 400.[17] |
Workflow for Co-solvent Optimization:
Caption: A workflow for optimizing co-solvent concentration.
Self-Validation: It is crucial to run a vehicle control (buffer with the co-solvent but without your compound) to ensure that the co-solvent itself does not interfere with your assay.
Utilize Cyclodextrins
Question: I'm concerned about the potential effects of organic co-solvents on my cellular assay. Is there an alternative?
Answer: Yes, cyclodextrins are an excellent alternative for improving the solubility of hydrophobic compounds without the use of organic co-solvents.[19] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate the lipophilic this compound derivative, forming a water-soluble inclusion complex.[15][21]
Types of Cyclodextrins:
| Cyclodextrin | Cavity Size | Notes |
| α-Cyclodextrin | Small | May be too small for some derivatives. |
| β-Cyclodextrin | Medium | A common starting point for many small molecules.[19] |
| γ-Cyclodextrin | Large | Can accommodate bulkier derivatives.[15] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | A modified β-cyclodextrin with significantly higher aqueous solubility and lower toxicity than its parent.[19][22] |
Protocol for Solubilization with HP-β-CD:
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock solution (e.g., 40% w/v).
-
Complexation: Add your this compound derivative (either from a DMSO stock or as a solid) to the HP-β-CD solution.
-
Incubate and mix: Gently mix the solution (e.g., on a rotator or with stirring) at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter (optional): If starting from a solid, you can filter the solution through a 0.22 µm filter to remove any undissolved compound.
Consider Salt Formation
Question: For our pre-clinical studies, we need a highly soluble form of our lead compound. What is the industry-standard approach?
Answer: For drug development, converting a poorly soluble acidic or basic compound into a salt form is a common and highly effective strategy to improve its aqueous solubility and dissolution rate.[23][24] For a weakly basic compound like a this compound derivative, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) can dramatically increase its solubility.[25]
Mechanism: The salt form exists as ionized species in solution, which are more readily solvated by water compared to the neutral, uncharged form.[26]
Considerations:
-
pKa difference: Successful and stable salt formation generally requires a sufficient difference between the pKa of the drug and the counter-ion.
-
Screening: A salt screening study is often necessary to identify the optimal salt form with the best combination of solubility, stability, and manufacturability.[24]
III. Frequently Asked Questions (FAQs)
Q1: Can I just sonicate my buffer after adding the compound to get it to dissolve? A1: While sonication can help to break up solid particles and speed up the initial dissolution process, it does not increase the thermodynamic equilibrium solubility of the compound.[4] If the concentration of your compound is above its solubility limit in the buffer, it will likely precipitate out of solution over time, even after sonication.
Q2: How do I know if my compound is degrading in my buffer? A2: It's important to assess the chemical stability of your compound in the final buffer formulation. You can do this by incubating the compound in the buffer for the duration of your experiment and then analyzing the sample by HPLC or LC-MS to check for the appearance of degradation products.
Q3: What is the difference between kinetic and thermodynamic solubility? A3: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. Kinetic solubility is the concentration of a compound that can be reached when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer. The kinetic solubility is often higher than the thermodynamic solubility because it can form a supersaturated solution that may precipitate over time.[8] For most in vitro assays, kinetic solubility is the more relevant parameter.
Q4: My compound seems to be interfering with my assay readout. Could this be related to its low solubility? A4: Yes, poorly soluble compounds can form aggregates or micelles in solution, which can lead to non-specific interactions with proteins and other assay components, resulting in false positives or other artifacts.[27] Improving the solubility of your compound can help to mitigate these effects.
IV. References
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: [Link])
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This compound - ChemBK. (URL: [Link])
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Why salt formation of weak acid increases the drug solubility? - ResearchGate. (URL: [Link])
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Co-solvency and anti-solvent method for the solubility enhancement. (URL: [Link])
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (URL: [Link])
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (URL: [Link])
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Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (URL: [Link])
-
Best Practices For Stock Solutions - FasterCapital. (URL: [Link])
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
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Solubility Enhancement: Methods & Techniques | StudySmarter. (URL: [Link])
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: [Link])
-
17.3: Factors that Affect Solubility - Chemistry LibreTexts. (URL: [Link])
-
Solubilization of hydrophobic monomers by cyclodextrin in aqueous... - ResearchGate. (URL: [Link])
-
Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])
-
What is the procedure to create stock solutions? - Chemistry Stack Exchange. (URL: [Link])
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University. (URL: [Link])
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])
-
Preparing Stock Solutions - PhytoTech Labs. (URL: [Link])
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (URL: [Link])
-
Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Salt formation to improve drug solubility - PubMed. (URL: [Link])
-
Solutions and dilutions: working with stock solutions - Rice University. (URL: [Link])
-
Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water - PubMed Central. (URL: [Link])
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. (URL: [Link])
-
Study of pH-dependent drugs solubility in water - Semantic Scholar. (URL: [Link])
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. (URL: [Link])
-
Study of pH-dependent drugs solubility in water | Scilit. (URL: [Link])
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF - ResearchGate. (URL: [Link])
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (URL: [Link])
-
Ph and Solubility of Drugs - YouTube. (URL: [Link])
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (URL: [Link])
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (URL: [Link])
-
Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism | Request PDF - ResearchGate. (URL: [Link])
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Azaindole Therapeutic Agents - PMC. (URL: [Link])
-
4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2 - PubChem. (URL: [Link])
-
Nuisance compounds in cellular assays - PMC - PubMed Central - NIH. (URL: [Link])
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- 27. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Directed ortho-Metalation of 4-Fluoro-7-Azaindole
Welcome to the technical support center for the directed ortho-metalation (DoM) of 4-fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this powerful synthetic transformation and achieve optimal results in your laboratory.
Introduction to the Challenge and Opportunity
7-Azaindole scaffolds are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs.[1] The ability to selectively functionalize the azaindole core is therefore of paramount importance. Directed ortho-metalation is a highly effective strategy for achieving regioselective substitution that might be difficult to attain through classical electrophilic aromatic substitution.[2][3]
The ortho-metalation of this compound presents a unique set of challenges and opportunities. The fluorine atom, while a potential directing group itself, also activates the molecule for nucleophilic attack.[4] Furthermore, the inherent reactivity of the azaindole nucleus, particularly at the C2 and C3 positions of the pyrrole ring, must be managed to achieve the desired regioselectivity on the pyridine ring.[5] This guide will address these specific issues, providing a clear path to successful C5 functionalization.
Core Principles: The Mechanism of Directed ortho-Metalation
Directed ortho-metalation relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base. This coordination brings the base into close proximity to an ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate.[2][6][7] This intermediate can then be trapped with a variety of electrophiles to introduce a new functional group at the ortho-position.
In the case of this compound, direct metalation on the pyridine ring is complicated by the acidic N-H proton and the reactive C2 position. To overcome this, a bulky protecting group on the indole nitrogen is essential. An N-triisopropylsilyl (TIPS) group is particularly effective as it sterically hinders C2 lithiation and directs deprotonation to the pyridine ring.[5][8] The fluorine at C4 and the pyridine nitrogen at position 7 then cooperatively direct the metalation to the C5 position.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the ortho-metalation of N-protected this compound in a question-and-answer format.
Question 1: I am observing low or no conversion to the desired C5-functionalized product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Deprotonation: The choice of organolithium base and reaction conditions are critical.
-
Base Strength: While n-butyllithium (n-BuLi) is a common choice, more hindered and basic alkyllithiums like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be more effective, especially if the substrate is sterically demanding.[9] Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be advantageous.[9][10]
-
Temperature: Metalation is typically performed at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.[9] However, the rate of deprotonation can be slow. A slight increase in temperature (e.g., to -40 °C) for a short period might improve the lithiation efficiency, but this must be carefully balanced against the risk of decomposition.
-
Additives: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the basicity and accelerating the rate of metalation.[7]
-
-
Degradation of the Organolithium Reagent: Organolithium reagents are highly sensitive to moisture and air.
-
Reagent Quality: Ensure you are using a freshly titrated and properly stored organolithium solution.
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent.
-
-
Inefficient Electrophilic Quench: The reactivity of the chosen electrophile is crucial.
-
Electrophile Choice: Highly reactive electrophiles are generally preferred. If you are using a less reactive electrophile, consider converting the aryllithium to a more reactive organometallic species via transmetalation (e.g., to an organozinc or organocuprate).
-
Addition Temperature: The electrophile should be added at low temperature to minimize side reactions. A slow, dropwise addition is recommended.
-
Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing the formation of a significant amount of a C3-functionalized side product. How can I improve the regioselectivity for C5?
Answer:
Formation of the C3-substituted product indicates that electrophilic aromatic substitution is competing with the desired trapping of the C5-lithiated species. This is particularly problematic with certain electrophiles.
-
Mechanism of Side Reaction: The C3 position of the 7-azaindole nucleus is electron-rich and susceptible to electrophilic attack. If the electrophile is highly reactive and the C5-lithiated species is not trapped quickly, direct reaction at C3 can occur.
-
Mitigation Strategies:
-
Protecting Group: Ensure the N-H is protected. An unprotected N-H will be deprotonated, and the resulting anion can direct electrophilic attack to C3.
-
Bulky N-Protecting Group: As mentioned, a bulky N-silyl group like TIPS is crucial to sterically block the C2 position, which can indirectly influence the reactivity at C3.[5]
-
Reaction Temperature: Maintain a very low temperature (-78 °C) during the addition of the electrophile to favor the kinetically controlled trapping of the aryllithium.
-
Reverse Addition: Instead of adding the electrophile to the aryllithium solution, consider adding the aryllithium solution to a solution of the electrophile (reverse quench). This ensures that the electrophile is always in excess, which can sometimes suppress side reactions.
-
Question 3: My NMR analysis suggests cleavage of the N-TIPS protecting group. What causes this and how can I prevent it?
Answer:
Cleavage of the N-TIPS group is a potential side reaction, especially during workup or if certain electrophiles are used.
-
Causes of Cleavage:
-
Acidic Workup: The TIPS group is labile to acid. A standard aqueous acidic workup can lead to its removal.
-
Certain Electrophiles: Some electrophiles, or the byproducts they generate, can facilitate desilylation.
-
Excess Organolithium: A large excess of a strong organolithium base can potentially attack the silicon atom, although this is less common at low temperatures.
-
-
Prevention:
-
Neutral or Basic Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for the reaction quench and workup.
-
Careful Stoichiometry: Use a minimal excess of the organolithium base (typically 1.1-1.5 equivalents).
-
Temperature Control: Maintain low temperatures throughout the reaction and quench.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal N-protecting group for the ortho-metalation of this compound?
A1: A bulky trialkylsilyl group, such as triisopropylsilyl (TIPS), is highly recommended.[5][8] Its steric bulk effectively prevents competitive lithiation at the C2 position of the pyrrole ring, thereby directing the metalation to the pyridine ring. Other protecting groups may not offer the same level of steric hindrance.
Q2: Can I perform the reaction without protecting the indole nitrogen?
A2: It is highly inadvisable. The indole N-H proton is the most acidic proton in the molecule (pKa ≈ 19-20 in DMSO) and will be readily deprotonated by the organolithium base. This will consume your base and the resulting N-anion does not effectively direct metalation to the C5 position.
Q3: What are the best solvents for this reaction?
A3: Anhydrous ethereal solvents are the standard choice. Tetrahydrofuran (THF) is the most common due to its good solvating properties for organolithium species.[9] Diethyl ether (Et₂O) can also be used and is sometimes preferred for its lower reactivity towards organolithium reagents at higher temperatures.[9]
Q4: How does the fluorine atom at C4 influence the reaction?
A4: The fluorine atom plays a dual role. It is an ortho-directing group, working in concert with the pyridine nitrogen to activate the C5 position for deprotonation.[4] However, its electron-withdrawing nature also makes the C4 position susceptible to nucleophilic aromatic substitution (SNAE), although this is generally not a major competing pathway under standard DoM conditions.
Q5: I need to introduce a functional group that is incompatible with organolithium reagents. What are my options?
A5: This is a classic challenge in organometallic chemistry. The solution is to use a protected or latent form of the functional group as your electrophile. For example, to introduce a formyl group, you can use N,N-dimethylformamide (DMF) as the electrophile, which will generate the aldehyde upon acidic workup. For a carboxylic acid, quenching with carbon dioxide (dry ice) is effective.
Experimental Protocols
General Procedure for the C5-Lithiation of N-TIPS-4-fluoro-7-azaindole
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-TIPS-4-fluoro-7-azaindole (1.0 eq).
-
Dissolve the substrate in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the C5-functionalization of N-TIPS-4-fluoro-7-azaindole based on literature precedents.[5]
| Electrophile | Reagent | Yield (%) |
| Fluorine | N-Fluorobenzenesulfonimide (NFSI) | 70 |
| Chlorine | Hexachloroethane (C₂Cl₆) | 65 |
| Bromine | Carbon tetrabromide (CBr₄) | 55 |
| Iodine | Iodine (I₂) | 68 |
| Formyl | N,N-Dimethylformamide (DMF) | 60 |
| Hydroxymethyl | Paraformaldehyde | 50 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
References
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related ortho-lithiated functional groups. Chemical Reviews, 90(6), 879-933. [Link]
- Mortier, J. (n.d.).
- Chem-Station. (2015). Directed Ortho Metalation.
- Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2010). On the Mechanism of the Directed ortho and remote Metalation Reactions of N,N-Dialkylbiphenyl-2-carboxamides. Organic Letters, 12(1), 68-71. [Link]
- L'Heureux, A., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 45(11), 2317-2319. [Link]
- ResearchGate. (2004).
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(23), 3653-3664. [Link]
- Semantic Scholar. (n.d.).
- Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]
- ResearchGate. (2019). The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7‐Azaindole by Controlled Annular Isomerism. [Link]
- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
- IntechOpen. (2018).
- Wang, J., et al. (2017). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 22(10), 1647. [Link]
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
- Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic letters, 5(11), 1899–1902. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Link]
- Journal of Pharmaceutical and Medicinal Chemistry. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
- Gule-Gule, F., et al. (2021). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 26(19), 5969. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
- Chemical Communications (RSC Publishing). (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2009). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. [Link]
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- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
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- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
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How to avoid side reactions in the functionalization of the 7-azaindole ring
Welcome to the technical support center for the functionalization of the 7-azaindole scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this privileged heterocyclic system. 7-Azaindole is a crucial pharmacophore found in numerous FDA-approved drugs, such as the kinase inhibitor Vemurafenib, making its synthetic manipulation a critical skill for researchers in drug discovery.[1][2][3] However, its unique electronic properties—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—present significant challenges in achieving regioselective functionalization and avoiding undesirable side reactions.[4][5]
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter at the bench. We will explore the "why" behind the "how," grounding our protocols in mechanistic understanding to empower you to solve problems effectively.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental failures and provides a systematic approach to diagnose and resolve them.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Issue: "I attempted to halogenate my 7-azaindole using NBS, but I'm getting a mixture of products, with significant substitution at undesired positions, or no reaction at all."
Root Cause Analysis: The inherent electronic nature of the 7-azaindole ring dictates its reactivity. The pyrrole moiety is significantly more electron-rich than the pyridine ring, making it the primary site for electrophilic attack. Within the pyrrole ring, the C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (SEAr).[6][7] However, reaction conditions can lead to side products. Unprotected 7-azaindole can be protonated under acidic conditions, deactivating the ring system. Furthermore, the N1-H is acidic and can be deprotonated under basic conditions used in some protocols (e.g., for iodination with I2/KOH), which can alter the reactivity and lead to complex mixtures.[8]
Strategic Solutions:
-
N1-Protection: The most robust strategy to control regioselectivity and improve substrate solubility and stability is to protect the pyrrole nitrogen (N1). An electron-withdrawing protecting group, such as benzenesulfonyl (Bs) or tosyl (Ts), effectively tempers the reactivity of the pyrrole ring but still directs electrophiles cleanly to the C3 position.[9] This prevents N-halogenation and other side reactions.
-
Reagent and Condition Selection: For bromination, using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile at controlled temperatures (e.g., 0 °C to room temperature) typically provides clean C3-bromination on an N-protected substrate. For iodination, N-iodosuccinimide (NIS) is a highly effective and mild reagent.[9]
Workflow Diagram: Achieving Regioselective C3-Halogenation
Caption: Workflow for controlled C3-halogenation.
Problem 2: Dimerization and Low Yields During Lithiation/Metalation
Issue: "I'm trying to perform a lithiation at the C2 or C6 position using n-BuLi or LDA, but I'm getting low yields of my desired product and recovering significant amounts of what appears to be a dimer or polymer."
Root Cause Analysis: This is a classic issue stemming from the acidic N1-H proton of the pyrrole ring. Organolithium reagents are strong bases and will preferentially deprotonate the N1 position. The resulting N-lithiated species can then act as a nucleophile, potentially attacking another molecule of 7-azaindole or an intermediate, leading to dimerization or oligomerization.[10][11] Furthermore, direct lithiation of an unprotected ring often leads to poor regioselectivity, with deprotonation possible at C2.[12]
Strategic Solutions:
-
Mandatory N1-Protection: Before attempting any C-H lithiation, the N1 position must be protected. A bulky protecting group like triisopropylsilyl (TIPS) is particularly effective as it not only prevents N-deprotonation but also sterically hinders the C2 position, thereby directing metalation to other sites on the ring.[9]
-
Directed ortho-Metalation (DoM): To achieve regioselective functionalization of the pyridine ring (C4, C6) or the pyrrole ring (C2), a Directed Metalation Group (DMG) is essential.[13][14]
-
C2-Lithiation: An N1-protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) or N,N-diisopropylcarboxamide can direct lithiation to the adjacent C2 position.[6][8]
-
C6-Lithiation: A carbamoyl group can be installed on the pyridine nitrogen (N7) which then "dances" to the N1 position after directing lithiation to the C6 position.[15]
-
Anionic Shielding: In the absence of an N1-protecting group, a DMG at the C3 position (like an amide) can direct lithiation to the pyridine ring through an in situ anionic shielding mechanism.[8]
-
Protocol: Regioselective C2-Lithiation via DoM
-
Protection: Protect 7-azaindole at the N1 position with a suitable DMG (e.g., SEM-Cl, NaH, DMF).
-
Metalation: Dissolve the N1-SEM-7-azaindole in dry THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add t-BuLi (tert-butyllithium) dropwise and stir for 1 hour at -78 °C. The bulky t-BuLi is often more effective than n-BuLi for clean deprotonation.
-
Electrophilic Quench: Add your desired electrophile (e.g., iodine, trimethylsilyl chloride, an aldehyde) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl and proceed with standard extraction and purification.
Diagram: The Critical Role of N-Protection in Lithiation
Caption: N-protection prevents side reactions in lithiation.
Problem 3: Catalyst Inhibition in Palladium Cross-Coupling Reactions
Issue: "My Suzuki (or Sonogashira, Heck, etc.) coupling on a halo-7-azaindole is sluggish, requires high catalyst loading, and gives low yields. I suspect the catalyst is dying."
Root Cause Analysis: Your suspicion is likely correct. The lone pair of electrons on the pyridine nitrogen (N7) can act as a Lewis base and coordinate to the palladium catalyst.[4][8] This coordination can inhibit the catalytic cycle by stabilizing the metal center, preventing oxidative addition, or hindering other key steps. This is a common failure mode for cross-coupling reactions on nitrogen-containing heterocycles.[5]
Strategic Solutions:
-
Ligand Choice: The use of electron-rich, bulky phosphine ligands can often overcome catalyst inhibition. Ligands like Xantphos are particularly effective as their large bite angle can disfavor inhibitory coordination geometries.[16] For challenging couplings, specialized ligands designed for heteroaromatic substrates may be necessary.
-
N-Oxide Formation: A clever strategy is to temporarily convert the pyridine nitrogen to an N-oxide. The N-oxide is significantly less coordinating to the palladium center. After the cross-coupling reaction is complete, the N-oxide can be easily reduced back to the pyridine using a reagent like PCl3.[12]
-
Acid Additives: In some cases, the addition of a stoichiometric amount of a weak acid can protonate the N7 nitrogen, preventing it from coordinating to the catalyst. However, this must be carefully optimized as it can interfere with other reaction components.
-
Catalyst Precursor: Experiment with different palladium precursors. While Pd(PPh3)4 is common, precursors like Pd2(dba)3 or Pd(OAc)2, when combined with an appropriate ligand, can offer superior performance.[16]
Frequently Asked Questions (FAQs)
Q1: What is the most effective protecting group for the N1 position of 7-azaindole?
A1: The "best" protecting group is highly dependent on the subsequent reaction steps. No single group is perfect for all applications. The choice involves a trade-off between stability, ease of introduction/removal, and directing effects.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages & Considerations |
| Tosyl (Ts) | TsCl, NaH, DMF | NaOH/MeOH or Mg/MeOH | Robust, electron-withdrawing, activates C3. Can be difficult to remove. |
| Benzenesulfonyl (Bs) | BsCl, NaH, DMF | NaOH/MeOH | Similar to Tosyl, very common for directing C3 electrophilic substitution.[9] |
| Boc | Boc2O, DMAP, MeCN | TFA or HCl | Easily removed under acidic conditions. Less stable to strong bases/nucleophiles. |
| SEM | SEMCl, NaH, DMF | TBAF or strong acid (e.g., HCl) | Excellent directing group for C2-lithiation.[17] Stable to a wide range of conditions. |
| TIPS | TIPSCl, Imidazole, DMF | TBAF | Bulky group that sterically blocks C2, useful for directing functionalization elsewhere.[9] |
Q2: How can I achieve selective functionalization at the C4, C5, or C6 positions on the pyridine ring?
A2: Functionalizing the electron-deficient pyridine ring is more challenging than the pyrrole ring and almost always requires a pre-functionalized starting material or a directed metalation strategy.
-
From Halogenated Precursors: The most common approach is to start with a commercially available or synthesized chloro- or bromo-7-azaindole. For example, starting with 4-chloro-7-azaindole allows for a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to install various groups at the C4 position.[16]
-
Directed Metalation: As discussed in the troubleshooting section, using a directing group is a powerful method. A group at C3 can direct lithiation to C4, while a temporary group at N7 can direct to C6.[13][15]
-
Sulfoxide/Magnesium Exchange: A sophisticated method involves installing a sulfoxide group at a specific position, which can then undergo a sulfoxide/magnesium exchange to generate a Grignard reagent, ready for reaction with an electrophile. This allows for the sequential and complete functionalization of all five carbon positions.[18]
Q3: What are the best practices for purifying functionalized 7-azaindoles?
A3: The basicity of the pyridine nitrogen can complicate purification.
-
Column Chromatography: Standard silica gel chromatography is often effective. However, the pyridine nitrogen can cause peak tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et3N) or ammonia in methanol. This neutralizes the acidic silanol groups on the silica surface.
-
Acid/Base Extraction: For compounds with sufficient stability, an acid/base workup can be an effective purification tool. The basic 7-azaindole derivative can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH or NaHCO3) and re-extracting into an organic solvent.
-
Crystallization: Many 7-azaindole derivatives are crystalline solids. Recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material.
References
- Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Snoeck, R. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Gueiffier, A., et al. (2004).
- Dumas, J., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
- Snieckus, V., et al. (2019). The Directed Metalation Group Dance. Regioselective Iterative Functionalization of 7‐Azaindole by Controlled Annular Isomerism.
- Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
- Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
- Various Authors.
- Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]
- Andersson, H., et al. (2019).
- Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
- Collum, D. B., et al. (2010).
- Mortier, J. Directed (ortho)
- Liu, J., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Reich, H. J. Directed (ortho)
- Thrimurtulu, N., et al. (2019). Regio‐Selective C H Functionalization of 7‐Azaindoles.
- Sha, S.-C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
- Marques, M. M. B., et al. (2018).
- Liu, J., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions.
- Liu, S.-Y., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
- Marques, M. M. B., et al. (2018).
- Kerr, M. A., et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic Letters. [Link]
- Kumar, S., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
- Xu, Y.-J., et al. (2023). Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. [Link]
- Marques, M. M. B., et al. (2018).
- Various Authors. (2001). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- Bernardi, L., et al. (2025). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles. Chemistry A European Journal. [Link]
- Ganesh, T. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fluorescence Quenching of 7-Azaindole Probes
Welcome to the technical support center for 7-azaindole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-azaindole and its derivatives in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly fluorescence quenching, and to ensure the integrity and success of your results.
Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
Fluorescence quenching, a decrease in fluorescence intensity, is a common hurdle when working with 7-azaindole probes in biological media. This section provides a systematic approach to identifying the root cause of quenching and implementing effective solutions.
Issue 1: Low or No Fluorescence Signal Upon Probe Introduction to Biological Media
You've introduced your 7-azaindole probe into your aqueous buffer or cell media, and the fluorescence signal is significantly lower than expected or completely absent.
Possible Causes and Solutions:
-
Cause A: Excited-State Proton Transfer (ESPT) Mediated by Water. 7-azaindole is known to undergo ESPT, a phenomenon where a proton is transferred from the N1-H to the N7 atom in the excited state, often facilitated by proton-donating and -accepting partners like water molecules.[1] This can lead to the formation of a tautomer with a red-shifted emission or, in some cases, provide a non-radiative decay pathway, effectively quenching the primary fluorescence. While it's a common belief that 7-azaindole is a "water-quenched fluorescence probe," this is an oversimplification; the specific solvation environment dictates the outcome.[2]
-
Solution 1: Probe Modification. The most effective way to prevent ESPT is to use a derivative where the N1-H proton is replaced, for example, with a methyl group. 1-Methyl-7-azaindole blocks the ESPT pathway, leading to a significantly higher fluorescence quantum yield and a longer fluorescence lifetime in aqueous solutions.[2]
-
Solution 2: Solvent Modification. If probe modification is not an option, consider altering the solvent environment. The addition of co-solvents that disrupt the hydrogen-bonding network of water can sometimes reduce the efficiency of ESPT.
-
-
Cause B: Probe Aggregation and Dimerization. At higher concentrations, 7-azaindole molecules can form dimers and other aggregates.[3][4] These aggregates can exhibit different photophysical properties, often leading to self-quenching through processes like excited-state double proton transfer within a dimer.[5]
-
Solution: Optimize Probe Concentration. Perform a concentration titration of your probe to find the optimal working concentration that provides a robust signal without promoting aggregation. It is crucial to work at the lowest concentration that still yields a detectable signal.
-
-
Cause C: Interaction with Quenching Species in the Media. Components of your biological media, such as certain amino acids (e.g., tryptophan), metal ions, or other small molecules, can act as collisional quenchers.
-
Solution: Control Experiments. To identify potential quenchers, perform control experiments by systematically adding components of your media to a solution of your probe in a simple buffer (e.g., PBS). This will help you pinpoint the specific molecule responsible for quenching. If a specific component is identified, you may need to find a suitable substitute or purify your system.
-
Issue 2: Unexpected Red or Blue Shift in Emission Spectrum
The fluorescence emission of your 7-azaindole probe is at a different wavelength than what is specified for the probe in a non-polar solvent.
Possible Causes and Solutions:
-
Cause A: Solvent Polarity and Relaxation. The large change in the dipole moment of 7-azaindole upon excitation makes its emission spectrum highly sensitive to the polarity of its environment.[2] In polar solvents like water, the solvent molecules reorient around the excited-state dipole, leading to a lowering of the excited-state energy and a red-shift in the emission spectrum (solvatochromism).
-
Solution: Characterize the Probe in Your System. It is essential to record the full emission spectrum of your 7-azaindole probe in your specific biological medium to determine its emission maximum under your experimental conditions. This will be your new reference point.
-
-
Cause B: Binding to Biomolecules. When a 7-azaindole probe binds to a protein or nucleic acid, its local environment changes dramatically, which can lead to spectral shifts. For instance, when incorporated into DNA, the fluorescence emission of 7-azaindole can be blue-shifted due to the hydrophobic environment created by base stacking.[3][6]
-
Solution: Utilize Spectral Shifts as an Information Source. These spectral shifts can be a powerful tool to study binding events and conformational changes. A blue shift often indicates a more hydrophobic environment, while a red shift suggests a more polar environment or exposure to water.
-
Issue 3: Fluorescence Quenching Upon Binding to a Target Biomolecule
Your 7-azaindole probe shows good fluorescence in solution, but the signal decreases upon binding to its target protein or nucleic acid.
Possible Causes and Solutions:
-
Cause A: Proximity to Quenching Residues or Bases. Certain amino acid residues in proteins (e.g., tryptophan, tyrosine, histidine) and nucleobases in DNA (especially guanine) can quench the fluorescence of nearby fluorophores through photoinduced electron transfer (PeT).[7] When incorporated into DNA, 7-azaindole fluorescence is significantly quenched due to stacking interactions with neighboring bases.[3][6]
-
Solution 1: Redesign the Probe or the Labeling Site. If possible, redesign your probe or the labeling strategy to increase the distance between the 7-azaindole moiety and the potential quenching groups.
-
Solution 2: Use a "Brighter" Derivative. As mentioned earlier, derivatives like 1-methyl-7-azaindole have a higher intrinsic quantum yield and may still provide a detectable signal even when partially quenched.[2]
-
-
Cause B: Conformational Changes. The binding event might induce a conformational change in the biomolecule that brings the 7-azaindole probe into a quenching environment.
-
Solution: Interpret Quenching as a Signal. In some cases, this "quenching upon binding" can be used as the basis for an assay. A decrease in fluorescence can be a direct measure of the binding event.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between indole (the chromophore of tryptophan) and 7-azaindole as a fluorescent probe?
The key difference is the substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom.[1] This seemingly small change has profound effects on the photophysics of the molecule. Most notably, 7-azaindole can undergo excited-state proton transfer (ESPT), a process not observed in indole.[1] This makes 7-azaindole a sensitive probe for hydrogen-bonding environments. Additionally, 7-azaindole and its derivatives, like 7-azatryptophan, have absorption and emission spectra that are red-shifted compared to tryptophan, which can be advantageous in reducing background fluorescence from native proteins.[2]
Q2: Why is 1-methyl-7-azaindole often recommended for biological applications?
Methylation at the N1 position of the 7-azaindole ring prevents the formation of dimers and blocks the N1-H proton from participating in excited-state proton transfer.[2][3] This effectively shuts down major non-radiative decay pathways that are prevalent in aqueous environments, resulting in a significantly longer fluorescence lifetime and a much higher fluorescence quantum yield.[2] For example, 1-methyl-7-azaindole has a fluorescence quantum yield of 0.55 and a lifetime of 21 ns in water, making it a much brighter and more stable probe than its unmodified counterpart.[2]
Q3: Can the fluorescence of 7-azaindole be used to study DNA structure and dynamics?
Yes, 7-azaindole can be incorporated into DNA oligonucleotides as a replacement for a purine base.[3][6] Its fluorescence is highly sensitive to its local environment within the DNA structure. For instance, the fluorescence is strongly quenched when it is stacked with neighboring bases in both single- and double-stranded DNA.[3][6] This quenching is reduced upon melting of a DNA duplex, leading to an increase in fluorescence. This property can be exploited to monitor DNA melting, hybridization, and other structural transitions.[3]
Q4: What are the key experimental parameters to control when working with 7-azaindole probes?
-
Probe Concentration: Keep the concentration as low as possible to avoid aggregation-induced quenching.
-
pH of the Buffer: The protonation state of the 7-azaindole probe can affect its fluorescence properties. It's important to use a buffer with a stable pH in the desired range for your experiment.
-
Purity of the Probe: Ensure that your probe is of high purity, as impurities can sometimes be fluorescent or act as quenchers.
-
Temperature: Temperature can influence solvent viscosity, molecular collisions, and the stability of biomolecules, all of which can affect fluorescence. Maintain a constant and controlled temperature throughout your experiments.
Q5: How can I be sure that the observed fluorescence quenching is due to a specific interaction and not an artifact?
It is crucial to perform a series of control experiments. These may include:
-
Buffer-only controls: To measure the background fluorescence of your buffer.
-
Probe-only controls: To determine the intrinsic fluorescence of your probe in the experimental buffer.
-
Controls with non-interacting molecules: To ensure that the quenching is specific to your target biomolecule and not a general effect of adding a macromolecule to the solution.
-
Fluorescence lifetime measurements: Dynamic (collisional) quenching will decrease the fluorescence lifetime, while static quenching (due to ground-state complex formation) will not. This can help elucidate the quenching mechanism.[8]
Experimental Protocols & Data
Protocol 1: Determining the Optimal Working Concentration of a 7-Azaindole Probe
Objective: To find the highest probe concentration that does not exhibit self-quenching due to aggregation.
Materials:
-
7-azaindole probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Fluorometer and appropriate cuvettes or a microplate reader
Procedure:
-
Prepare a series of dilutions of the 7-azaindole probe in the experimental buffer, ranging from nanomolar to micromolar concentrations.
-
Measure the fluorescence intensity of each dilution at the probe's optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the probe concentration.
-
Identify the linear range of the plot. The optimal working concentration will be within this linear range. A deviation from linearity at higher concentrations suggests the onset of aggregation and self-quenching.
Data Presentation
Table 1: Photophysical Properties of 7-Azaindole and its Derivatives in Different Environments
| Compound | Solvent/Environment | Quantum Yield (ΦF) | Lifetime (τF) | Emission Max (λem) | Reference |
| 7-Azaindole | Water (pH 7) | ~0.023 | 910 ps | ~386 nm | [2][3] |
| 1-Methyl-7-azaindole | Water | 0.55 | 21 ns | - | [2] |
| 7-Azaindole-deoxyriboside | TBE Buffer | 0.53 | - | 388 nm | [3][6] |
| 7-Azaindole in ssDNA | TBE Buffer | 0.020 | - | 379 nm | [3][6] |
| 7-Azaindole in dsDNA | TBE Buffer | 0.016 | - | 379 nm | [3][6] |
Visualizations
Diagram 1: Key Photophysical Pathways of 7-Azaindole
Caption: Photophysical pathways of 7-azaindole, including ESPT.
Diagram 2: Troubleshooting Workflow for Fluorescence Quenching
Caption: A logical workflow for troubleshooting fluorescence quenching.
References
- Negrie, M., Gepshtein, R., & Huppert, D. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 30(5), 185-191.
- S. M. S. C. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. National Institutes of Health.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2008). PubMed.
- Lamas, I., Montero, R., & Longarte, A. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate.
- Huang, Y., Arnold, S., & Sulkes, M. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry, 100(12), 4734-4740.
- Huang, Y., Arnold, S., & Sulkes, M. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. R Discovery.
- Mathpati, R. S., & Ghule, V. D. (2021). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry, 45(31), 14069-14083.
- New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate.
- Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate.
- Smirnov, A. V., English, D., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar.
- Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (n.d.).
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (2018). MedChemComm.
- Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). MDPI.
- Inhibition of Light-Induced Tautomerization of 7-Azaindole by Phenol: Indications of Proton-Coupled Electron/Energy Transfer Quenching. (2011). ResearchGate.
- Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). (2011). PubMed.
- Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation. (2011). PubMed.
- 7 Azaindole Fluorescence Quenching. (n.d.). Scribd.
- Excited-state double proton transfer of 7-azaindole in water nanopools. (2005). PubMed.
- Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools. (2006). PubMed.
- Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's blog.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (2016). National Institutes of Health.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. (2016). PubMed.
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). PubMed.
- Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. (2015). National Institutes of Health.
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2019). ACS Omega.
- Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2020). ACS Omega.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2015). National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Purification Strategies for Crude 4-Fluoro-7-azaindole
Welcome to the technical support guide for the purification of 4-Fluoro-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this valuable heterocyclic building block. The inherent chemical properties of azaindoles, particularly their basicity and tendency for hydrogen bonding, often present unique challenges during purification. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted fluoropyridines or hydrazines.[1][2]
-
Regioisomers: Syntheses like the Fischer indole synthesis can sometimes produce isomeric azaindole products (e.g., 6-azaindole) if the precursors are not appropriately substituted.[1][3]
-
Polymeric or Tar-like Materials: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the formation of high-molecular-weight byproducts.[3]
-
Solvent Adducts and Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Reaction Intermediates: Incomplete cyclization or other stalled reaction steps can leave intermediates in the crude mixture.[3]
Q2: My product is streaking badly on my silica gel TLC plate and column. What's happening and how do I fix it?
A2: This is a classic problem when purifying basic compounds like azaindoles on standard silica gel. The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic pyridine nitrogen of the azaindole. This leads to poor elution, broad peaks, and significant tailing.
Solution: The silica gel must be "deactivated" or neutralized. This can be achieved by:
-
Adding a Basic Modifier to the Mobile Phase: The most common approach is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system. A typical starting concentration is 0.5-1% (v/v) of Et₃N.[3]
-
Using Pre-treated Silica: You can prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it equilibrate before packing the column.
Q3: I am struggling to separate my product from a non-polar impurity with a very similar Rf value. What should I do?
A3: When column chromatography provides poor separation between compounds of similar polarity, consider a technique that exploits different chemical properties. Acid-base extraction is an ideal alternative. Since this compound is basic, it can be selectively protonated and moved into an aqueous layer, leaving neutral, non-polar impurities behind in the organic layer.[4][5] Following this extraction, the product can be recovered and, if necessary, subjected to a final chromatographic polish where the problematic impurity is no longer present.
Q4: Which purification technique is best for my reaction scale?
A4: The optimal technique depends on both the scale and the impurity profile.
-
<1 gram Scale: Flash column chromatography is highly effective for complex mixtures at this scale, offering excellent separation power.[6]
-
1-20 gram Scale: A combination of acid-base extraction to remove the bulk of neutral impurities, followed by recrystallization or a shorter silica plug/column, is often most efficient.[4][7]
-
>20 gram Scale (Process Scale): Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and scalability.[8][9] Significant methods development may be required to find an optimal solvent system that provides high recovery and purity. Liquid-liquid extraction is also a key unit operation at this scale.[9]
Section 2: Troubleshooting Purification Workflows
The choice of a purification strategy should be guided by an initial analysis of the crude product. A small sample should be analyzed by Thin Layer Chromatography (TLC) and, if possible, a crude ¹H NMR to understand the nature and number of impurities.
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Base-Deactivated Flash Column Chromatography
This protocol is ideal for complex mixtures on a small to medium scale (<5 g). The key to success is neutralizing the acidic silica gel.
-
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (Et₃N)
-
TLC plates (Silica gel 60 F254)
-
-
Step-by-Step Methodology:
-
Mobile Phase Optimization (TLC):
-
Prepare a stock eluent, for example, 70:30 Hexane:EtOAc.
-
Prepare a second eluent by adding 0.5-1% Et₃N to the stock eluent (e.g., 100 mL stock + 0.5-1 mL Et₃N).
-
Spot your crude material on two separate TLC plates. Develop one in the stock eluent and the other in the base-modified eluent.
-
Observe the difference. The spot for your basic product should be much sharper and have a slightly higher Rf in the base-modified system.[3]
-
Adjust the solvent polarity (e.g., increase %EtOAc) until the desired product has an Rf of ~0.2-0.4.[6]
-
-
Column Packing:
-
Prepare your chosen mobile phase in bulk, including the Et₃N.
-
Pack the column using a wet slurry method with your prepared mobile phase. Ensure a homogenous and bubble-free column bed.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The Et₃N is volatile and should be removed during this step.
-
Place the final product under high vacuum to remove residual solvent traces.
-
-
Table 1: Example Solvent Systems for Azaindole Chromatography
| Solvent System (v/v/v) | Base Modifier | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | 1% Et₃N | For less polar azaindoles and impurities. |
| Dichloromethane / Methanol | 1% Et₃N | For more polar azaindoles and impurities. |
| Dichloromethane / Acetone | 1% Et₃N | An alternative system with different selectivity. |
Protocol 2: Purification by Acid-Base Extraction
This technique is excellent for removing neutral or acidic impurities, regardless of their polarity.[4][7] It is highly scalable.
-
Materials:
-
Crude this compound
-
Organic Solvent (e.g., Ethyl Acetate, DCM, or Isopropyl Acetate[10])
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Separatory Funnel
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., 10-20 volumes) in a separatory funnel.
-
Acidic Extraction (Forward Extraction):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic azaindole will be protonated to form a hydrochloride salt, which dissolves in the aqueous layer.[7]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the product. The organic layer now contains neutral impurities and can be discarded.
-
-
Basification and Recovery (Back Extraction):
-
Combine all aqueous extracts in a clean flask or separatory funnel.
-
Cool the aqueous solution in an ice bath.
-
Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10, check with pH paper). This neutralizes the hydrochloride salt, causing the free-base product to precipitate or oil out.[5]
-
-
Isolation:
-
Add fresh organic solvent (e.g., Ethyl Acetate) to the basic aqueous mixture and shake to extract the neutral product back into the organic phase.
-
Perform two more extractions of the aqueous layer with fresh organic solvent.
-
Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]
-
-
Section 4: Purity Assessment
After purification, the identity and purity of the this compound should be confirmed.
-
¹H and ¹⁹F NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct and above the limit of detection.
-
HPLC/UPLC: The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like TFA or formic acid) is typically used. Purity is determined by the area percentage of the main product peak.[9][11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
By selecting the appropriate strategy based on an initial analysis of your crude material and carefully following these protocols, you can effectively overcome the common challenges associated with purifying this compound and obtain a high-quality product for your research.
References
- RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Accessed January 7, 2026.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Accessed January 7, 2026.
- BenchChem.
- Wikipedia. Acid–base extraction. Accessed January 7, 2026.
- Google Patents. GB2298199A - Synthesis of azaindoles. Accessed January 7, 2026.
- YouTube. Acid-Base Extraction Tutorial. Accessed January 7, 2026.
- BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles. Accessed January 7, 2026.
- BenchChem. Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Accessed January 7, 2026.
- BenchChem. Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. Accessed January 7, 2026.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed January 7, 2026.
- NIH PubMed Central. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Accessed January 7, 2026.
- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Accessed January 7, 2026.
- Organic Chemistry Portal. Azaindole synthesis. Accessed January 7, 2026.
- The Royal Society of Chemistry. Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Accessed January 7, 2026.
- Progress in Chemistry. Synthesis of Azaindoles. Accessed January 7, 2026.
- Magritek. Separation of Acidic, Basic and Neutral Compounds. Accessed January 7, 2026.
- ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Accessed January 7, 2026.
- NIH PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Accessed January 7, 2026.
- Google Patents. CN105646489A - 7-azaindole and preparation method thereof. Accessed January 7, 2026.
- NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Accessed January 7, 2026.
- ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Accessed January 7, 2026.
- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole. Accessed January 7, 2026.
- NIH PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Accessed January 7, 2026.
- NIH. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Accessed January 7, 2026.
- ElectronicsAndBooks.
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- 10. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity in 7-Azaindole vs. 7-Azaindoline Synthesis
Welcome to the technical support center for the synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. 7-Azaindoles are crucial scaffolds in medicinal chemistry, serving as bioisosteres of indoles with often improved solubility and bioavailability.[1][2] This has led to their incorporation in a number of approved drugs.[1][3] The corresponding 7-azaindolines are also valuable pharmacophores.[1][2]
This resource is structured to help you troubleshoot specific experimental issues and to answer frequently asked questions regarding the selective synthesis of these important heterocyclic motifs.
Troubleshooting Guide: Chemoselectivity Control in Domino Reactions
A recently developed and powerful one-pot method allows for the selective synthesis of either 2-aryl-7-azaindoles or 2-aryl-7-azaindolines from readily available 2-fluoro-3-methylpyridine and arylaldehydes.[1][2][3] The selectivity in this domino reaction is elegantly controlled by the choice of the alkali-amide base.[1][2][3] This section will address common problems encountered when using this methodology.
// Nodes start [label="2-Fluoro-3-methylpyridine\n+ Arylaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; base_choice [label="Base Selection", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; kn [label="KN(SiMe3)2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; li [label="LiN(SiMe3)2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; azaindole [label="7-Azaindole\n(Aromatized Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; azaindoline [label="7-Azaindoline\n(Reduced Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> base_choice; base_choice -> kn [label=" K+ Counter-ion"]; base_choice -> li [label=" Li+ Counter-ion"]; kn -> azaindole; li -> azaindoline; }
Figure 1: Alkali-amide counter-ion control over the synthesis of 7-azaindoles vs. 7-azaindolines.
Question: I am trying to synthesize a 2-aryl-7-azaindole using KN(SiMe₃)₂, but I am getting a mixture of the desired 7-azaindole and the corresponding 7-azaindoline. How can I improve the selectivity?
Answer:
This is a common issue that usually points to factors that disrupt the final dehydrogenation step in the domino reaction sequence. Here’s a breakdown of the potential causes and how to address them:
-
Purity of the Base: The potassium hexamethyldisilazide (KHMDS) you are using must be of high purity and handled under strictly anhydrous and anaerobic conditions. Any degradation of the base can lead to incomplete reaction or side reactions. It is recommended to use KHMDS from a freshly opened bottle or to titrate it before use.
-
Reaction Temperature and Time: While the initial publication suggests 110 °C for 12 hours, these conditions may need to be optimized for your specific substrate.[1] If you are observing incomplete conversion to the azaindole, it's possible that the reaction hasn't gone to completion. Consider increasing the reaction time in increments of 2-4 hours. Conversely, excessively high temperatures or prolonged reaction times can sometimes lead to decomposition, so monitor your reaction by TLC or LC-MS.
-
Solvent Purity: The solvent, diisopropyl ether (iPr₂O), must be anhydrous. The presence of water can quench the strong base and interfere with the reaction. Ensure your solvent is properly dried before use.
-
Stoichiometry of the Base: The original report uses 3 equivalents of the base.[1] If you are seeing incomplete conversion, a slight excess of KHMDS (e.g., 3.2 equivalents) might be beneficial, especially if there are any acidic impurities in your starting materials.
Question: I am attempting to synthesize a 2-aryl-7-azaindoline with LiN(SiMe₃)₂, but I am observing the formation of the 7-azaindole as a significant byproduct. What could be the cause?
Answer:
The formation of the 7-azaindole when using lithium hexamethyldisilazide (LiHMDS) is unusual, as this base is reported to exclusively furnish the 7-azaindoline.[1] Here are the most likely reasons for this unexpected outcome:
-
Contamination with Potassium Ions: The most probable cause is contamination of your reaction with potassium ions. This could come from the glassware (if previously used with potassium salts and not properly cleaned), or from a contaminated batch of LiHMDS. The potassium counter-ion is what promotes the final dehydrogenation to the azaindole.[1]
-
Oxidative Workup: Ensure that your reaction workup is not inadvertently causing oxidation. While the 7-azaindoline is generally stable, prolonged exposure to air in the presence of certain impurities could potentially lead to some oxidation. A standard aqueous workup should not cause this issue, but it is something to be mindful of.
-
Starting Material Purity: Impurities in the 2-fluoro-3-methylpyridine or the aldehyde could potentially lead to side reactions that favor the aromatized product, although this is less likely than potassium ion contamination.
Question: My reaction to form either the 7-azaindole or 7-azaindoline is giving a low yield, with a significant amount of starting material remaining. What should I do?
Answer:
Low conversion can be frustrating. Here is a systematic approach to troubleshooting this issue:
-
Check Your Reagents: As with the other issues, the purity of your base and the dryness of your solvent are paramount. Start by using fresh, high-purity reagents.
-
Optimize Reaction Temperature: The reported temperature of 110 °C is a good starting point, but some substrates may require higher temperatures to achieve full conversion.[1] Try increasing the temperature to 120 °C and monitor the reaction progress.
-
Consider an Alternative Solvent: While diisopropyl ether is reported, a higher-boiling ethereal solvent like dioxane could be an alternative to achieve higher reaction temperatures if needed.
-
Verify Starting Material Reactivity: If you are working with a new or complex aldehyde, it's possible that it is not as reactive under these conditions. You can run a control reaction with a simple, known-to-work aldehyde like benzaldehyde to ensure your setup and other reagents are not the issue.[1]
Frequently Asked Questions (FAQs)
Question: What is the mechanistic basis for the different selectivity observed with LiN(SiMe₃)₂ and KN(SiMe₃)₂?
Answer:
The differing outcomes are attributed to the nature of the alkali metal counter-ion (Li⁺ vs. K⁺). While a detailed mechanistic study is ongoing, the prevailing hypothesis is that the smaller, more coordinating lithium ion (Li⁺) stabilizes the intermediate just before the final elimination/dehydrogenation step, leading to the formation of the 7-azaindoline upon workup. In contrast, the larger, less coordinating potassium ion (K⁺) facilitates the elimination of a hydride species or promotes a pathway that leads to the dehydrogenated 7-azaindole product. This acceptorless dehydrogenation is a key feature of the reaction with the potassium base.[2]
Question: I have successfully synthesized my 7-azaindoline, but my project requires the corresponding 7-azaindole. What is the best way to oxidize it?
Answer:
The dehydrogenation of a 7-azaindoline to a 7-azaindole is a common and necessary transformation. There are several reliable methods to achieve this:
-
Stoichiometric Oxidants: The most straightforward approach is to use a stoichiometric amount of an oxidant. Manganese dioxide (MnO₂) is a classic and effective choice. Typically, a 5-10 fold excess of activated MnO₂ is stirred with the 7-azaindoline in a solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating until the reaction is complete. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another powerful oxidant that can be used.
-
Catalytic Aerobic Oxidation: For a greener and more atom-economical approach, catalytic aerobic oxidation is an excellent option. Various transition metal-based catalytic systems can perform this transformation using air or molecular oxygen as the terminal oxidant.[4][5] For instance, copper-catalyzed systems in the presence of a co-catalyst have been shown to be effective for the aerobic dehydrogenation of tertiary indolines to indoles.[4][5]
| Dehydrogenation Method | Typical Conditions | Pros | Cons |
| **Manganese Dioxide (MnO₂) ** | 5-10 equiv. MnO₂, DCM, rt to reflux | Reliable, simple procedure | Requires large excess of reagent, waste disposal |
| DDQ | 1.1-1.5 equiv. DDQ, Dioxane or DCM, rt | High yielding, fast reactions | Toxic reagent, requires careful handling |
| Catalytic Aerobic Oxidation | Cat. metal (e.g., Cu, Ru, Mn), O₂ or air, solvent, heat | Green, atom-economical | Requires catalyst, may need optimization |
Question: Can classical indole syntheses like the Fischer, Batcho-Leimgruber, or Hemetsberger methods be used for 7-azaindoles, and do they present selectivity challenges with the corresponding azaindolines?
Answer:
Yes, these classical methods are frequently adapted for the synthesis of 7-azaindoles. However, they generally do not produce the 7-azaindoline as a byproduct because the reaction conditions are designed to result in the aromatic indole core.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a 2-pyridylhydrazone.[6][7][8] The final step is the elimination of ammonia, which directly leads to the aromatic 7-azaindole.[8][9]
-
Batcho-Leimgruber Indole Synthesis: This powerful method involves the reductive cyclization of a β-dimethylamino-2-nitrostyrene derivative.[10][11] The reduction of the nitro group and subsequent cyclization and elimination of dimethylamine also directly yield the 7-azaindole.[10][11] Microwave assistance can enhance this reaction.[12]
-
Hemetsberger Indole Synthesis: This involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[13][14][15] The mechanism is thought to proceed through a nitrene intermediate, leading directly to the aromatic product.[15]
The challenge with these methods is not typically the formation of the azaindoline, but rather achieving good yields, as the electron-deficient nature of the pyridine ring can sometimes hinder the cyclization step compared to the synthesis of standard indoles.[16]
// Nodes start [label="Low Yield or\nPoor Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Purity\n(Base, Solvent, Starting Materials)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Optimize Reaction Conditions\n(Temperature, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_byproducts [label="3. Analyze Byproducts\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; post_synthesis [label="4. Consider Post-Synthesis\nModification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; oxidize [label="Oxidize Azaindoline\nto Azaindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce [label="Reduce Azaindole\nto Azaindoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Desired Product\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_conditions; check_conditions -> analyze_byproducts; analyze_byproducts -> post_synthesis; post_synthesis -> oxidize [label=" Azaindoline\n byproduct"]; post_synthesis -> reduce [label=" Azaindole\n byproduct"]; oxidize -> success; reduce -> success; }
Figure 2: General workflow for troubleshooting 7-azaindole synthesis.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Phenyl-7-azaindole
-
Reagents: 2-fluoro-3-methylpyridine, benzaldehyde, potassium hexamethyldisilazide (KHMDS), diisopropyl ether (anhydrous).
-
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add KHMDS (3.0 mmol, 3.0 equiv).
-
Add anhydrous diisopropyl ether (10 mL).
-
Add 2-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv) to the solution.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindole.
-
Protocol 2: Selective Synthesis of 2-Phenyl-7-azaindoline
-
Reagents: 2-fluoro-3-methylpyridine, benzaldehyde, lithium hexamethyldisilazide (LiHMDS), diisopropyl ether (anhydrous).
-
Procedure:
-
Follow the same procedure as in Protocol 1, but substitute KHMDS with LiHMDS (3.0 mmol, 3.0 equiv).
-
The reaction conditions (110 °C for 12 hours) and workup procedure are identical.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-7-azaindoline.
-
Protocol 3: Dehydrogenation of 2-Phenyl-7-azaindoline to 2-Phenyl-7-azaindole
-
Reagents: 2-phenyl-7-azaindoline, activated manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask, add 2-phenyl-7-azaindoline (1.0 mmol, 1.0 equiv) and dichloromethane (20 mL).
-
Add activated MnO₂ (10.0 mmol, 10.0 equiv) to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the product by column chromatography on silica gel.
-
References
- Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2739. [Link]
- Kim, J., & Park, S. (2024). Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. Organic & Biomolecular Chemistry, 22(6), 1184-1188. [Link]
- Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. The Royal Society of Chemistry. [Link]
- Leboho, T. C., Khanye, S. D., & Kaye, P. T. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3134-3137. [Link]
- Kim, J., & Park, S. (2024). Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. RSC Publishing. [Link]
- Xu, X., Ou, M., Wang, Y., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. [Link]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
- Rh(III)‐Catalyzed Cross Dehydrogenative Coupling of N‐Phenyl Substituent with Thiophenes. (n.d.).
- Methods for the dehydrogenation of indolines. (n.d.).
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2009). Journal of the American Chemical Society, 131(41), 14929–14937. [Link]
- The dehydrogenation of indoline to indole using the various catalysts... (n.d.).
- The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2008). Journal of Organic Chemistry, 73(5), 1949-1951. [Link]
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2018). Organic Chemistry Frontiers, 5(13), 2056-2060. [Link]
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2020). Organic Chemistry Frontiers, 7(14), 1862-1883. [Link]
- Indoles via Knoevenagel–Hemetsberger reaction sequence. (2012). RSC Advances, 2(27), 10245-10253. [Link]
- The Leimgruber-Batcho indole synthesis. (n.d.). Heterocycles, 22(1), 195. [Link]
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Chemical Science, 13(34), 10125-10134. [Link]
- Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. [Link]
- Leimgruber–Batcho Indole Synthesis. (2010).
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2007). Journal of Organic Chemistry, 72(15), 5864-5867. [Link]
- The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2014). Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
- Hemetsberger indole synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (2015). Chemistry of Heterocyclic Compounds, 51(9), 834-839. [Link]
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (2006). Organic & Biomolecular Chemistry, 4(8), 1594-1598. [Link]
- Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive. [Link]
- Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab. [Link]
- Preparation method of 5-bromo-7-azaindole. (n.d.).
- Fischer indole synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8689-8700. [Link]
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). Current Organic Chemistry, 4(2), 111-146. [Link]
- Different strategies for synthesis of 7-azaindoles. (2023).
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- 12. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: N-Functionalization of the 4-Fluoro-7-azaindole Pyrrole Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-functionalization of 4-fluoro-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The introduction of a fluorine atom at the C4-position presents unique electronic challenges, particularly concerning the regioselective functionalization of the pyrrole nitrogen (N1). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic goals.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward successful experimentation.
Q1: What is the primary challenge in N-functionalizing the pyrrole ring of this compound?
The principal challenge is regioselectivity . 7-azaindole possesses two nitrogen atoms capable of undergoing functionalization: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The goal is to direct the reaction selectively to the N1 position. The presence of the electron-withdrawing fluorine atom at C4 significantly influences the electronic properties of both rings, making this control non-trivial.[1][2][3]
Q2: How does the 4-fluoro substituent affect the reactivity of the N1-H?
The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This has two major consequences for the N1 position:
-
Increased Acidity: The electron density is pulled away from the pyrrole ring, making the N1-H proton more acidic compared to the non-fluorinated parent 7-azaindole. This facilitates deprotonation, allowing for the use of milder bases.[4][5]
-
Decreased Nucleophilicity of the Ring: While the N1-H is easier to remove, the overall electron density of the heterocyclic system is reduced. This can decrease the nucleophilicity of the resulting N1-anion in some contexts and can deactivate the ring toward certain electrophilic substitution reactions.[6]
Q3: Which nitrogen, N1 or N7, is the preferred site of reaction?
This is condition-dependent and represents the crux of the problem.
-
Under Basic/Anionic Conditions (e.g., Alkylation): After deprotonation, the N1-anion is generally the more nucleophilic site. The N1-H is more acidic than any C-H bond and is the primary site of deprotonation. Therefore, reactions proceeding through an anionic intermediate (e.g., treatment with NaH followed by an alkyl halide) strongly favor N1 functionalization.[7]
-
Under Metal-Catalyzed Conditions (e.g., Arylation): The outcome is more complex. The N7 nitrogen, with its lone pair, can act as a coordinating atom for a transition metal catalyst. This coordination can sometimes direct functionalization to the N7 position. However, many modern cross-coupling protocols (like Buchwald-Hartwig) that operate under basic conditions can still favor the N1 position.[8][9]
Q4: What are the most common strategies for achieving N1-functionalization?
The two most prevalent and effective methods are N-alkylation and N-arylation.
-
N-Alkylation: Typically achieved by deprotonating the pyrrole N1-H with a suitable base, followed by quenching the resulting anion with an alkyl electrophile (e.g., alkyl halide, tosylate).[10]
-
N-Arylation: Primarily accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Chan-Lam, or Ullmann reactions, which form a C-N bond between the azaindole N1 and an aryl group.[9][11][12]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Problem 1: Low or No Yield in N-Alkylation
"I am attempting to alkylate this compound with benzyl bromide using sodium hydride (NaH) in THF at room temperature, but my yield is less than 10% after 12 hours. What is going wrong?"
This is a common issue stemming from several potential factors. Let's diagnose the problem.
Causality Analysis:
-
Incomplete Deprotonation: While the 4-fluoro group increases acidity, the resulting sodium salt of the azaindole may have poor solubility in THF, leading to a stalled reaction. Additionally, the quality of NaH (e.g., old, partially oxidized) can be a factor.
-
Incorrect Solvent Choice: THF is a relatively non-polar solvent. A more polar aprotic solvent like DMF or DMSO can enhance the solubility of the anionic intermediate and accelerate the rate of this SN2 reaction.[13]
-
Base-Solvent Incompatibility: Stronger, more soluble bases or different cation-solvent combinations can dramatically improve results. Cesium carbonate (Cs₂CO₃) is often an excellent choice in DMF, as the larger cesium cation leads to a "freer," more reactive anion and better solubility.[13]
Recommended Solutions:
-
Solution A (Change of Base/Solvent): Switch from NaH/THF to Cs₂CO₃ in DMF . This is often the most effective solution. The reaction can typically be run at room temperature to 50 °C.
-
Solution B (Alternative Strong Base): If a very strong base is required for a particularly unreactive electrophile, consider using lithium bis(trimethylsilyl)amide (LiHMDS) in THF at a low temperature (-78 °C to 0 °C) to ensure clean deprotonation before adding the electrophile.
-
Solution C (Verify Reagent Quality): Ensure your alkylating agent is pure and your NaH is fresh and highly reactive (it should be a fine gray powder).
Problem 2: Mixture of N1 and N7 Isomers in N-Arylation
"My palladium-catalyzed N-arylation with 4-bromo-toluene is giving me a 1:1 mixture of N1 and N7-arylated products. How can I improve selectivity for the N1 position?"
This is a classic regioselectivity challenge. The outcome of metal-catalyzed reactions is dictated by a delicate balance of factors including base, ligand, and catalyst coordination.
Causality Analysis:
-
Role of the Base: A weak base (e.g., K₂CO₃) may not fully deprotonate the N1-H. This can lead to a competitive pathway where the catalyst coordinates to the neutral N7 lone pair, facilitating N7-arylation. A strong base that irreversibly forms the N1-anion will shut down this competitive pathway.
-
Ligand Effects: Bulky phosphine ligands (e.g., Xantphos, RuPhos) are often crucial. They can sterically hinder the approach of the catalyst to the more sterically crowded N7 position, thus favoring reaction at N1.[12]
-
Reaction Conditions: Pre-forming the N1-anion before adding the catalyst and aryl halide can significantly enhance N1 selectivity.
Recommended Solutions:
-
Solution A (Optimize the Base): Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) . These bases are highly effective in Buchwald-Hartwig couplings.[9]
-
Solution B (Employ a Bulky Ligand): Ensure you are using an appropriate bulky biarylphosphine ligand. Xantphos is an excellent starting point for N-arylation of azaindoles.[9][12]
-
Solution C (Procedural Modification): Modify the reaction sequence. In an inert atmosphere, add the this compound, the base, and the solvent. Stir for 30-60 minutes at room temperature to pre-form the anion. Then, add the ligand, palladium catalyst, and aryl halide.
| Condition Set | Base | Ligand | N1:N7 Ratio (Typical) | Rationale |
| A (Unselective) | K₂CO₃ | PPh₃ | ~ 1:1 | Weak base and non-bulky ligand allow for competitive N7 pathway. |
| B (Improved) | Cs₂CO₃ | BINAP | ~ 5:1 | Stronger base favors N1 anion, but ligand could be more optimal. |
| C (Optimized) | Cs₂CO₃ | Xantphos | > 20:1 | Strong base plus a bulky, wide-bite-angle ligand provides excellent N1 selectivity.[9] |
Key Experimental Protocols
The following protocols are provided as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Selective N1-Alkylation using Cesium Carbonate
This protocol describes a reliable method for the N1-alkylation of this compound with a reactive alkyl halide like benzyl bromide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzyl bromide (1.1 mmol, 1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
Procedure:
-
Add this compound and cesium carbonate to a dry round-bottom flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the benzyl bromide dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-benzylated this compound.
Protocol 2: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig)
This protocol is a robust method for coupling aryl bromides to the N1 position.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or sealed vial
Procedure:
-
Setup: To a Schlenk tube, add the this compound, aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the pure N1-arylated product.
References
- Snieckus, V. et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317.
- Scite.ai. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance.
- ResearchGate. (n.d.). Scope of N‐arylation of 7‐azaindole. Reaction conditions.
- Santos, A. S. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
- Ryan, K. S. et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 15(6), 1596–1605.
- ResearchGate. (n.d.). Synthesis of 7‐azaindole decorated 1,2,3‐triazoles.[a].
- Guillaumet, G. et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(3), 255-273.
- Gevorgyan, V. et al. (2020). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 7(14), 1844-1850.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles.
- Porco, J. A. Jr. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(10), 1935-1940.
- Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
- Laha, J. K. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(84), 12706-12723.
- Knochel, P. et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096.
- Snieckus, V. et al. (2012). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 14(24), 6230-6233.
- Kappe, C. O. et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180-6183.
- ResearchGate. (n.d.). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
- Johnston, J. N. et al. (2019). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science, 10(24), 6147–6152.
- Liu, C. et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(3), 1233-1241.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8516-8521.
- Gero, T. W. et al. (2015). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1204–1209.
- Negrerie, M. et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1879-1914.
- Alvarez, R. et al. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2003(13), 18-28.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Kumar, A. & Singh, R. K. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 14(7), 1-10.
- Ganesh, T. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(33), 5557-5581.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Vaquero, J. J. et al. (2008). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. The Journal of Organic Chemistry, 73(21), 8443-8449.
- Mátyus, P. et al. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(4), 846.
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How to confirm regioselectivity in 7-azaindole substitution reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenges encountered when determining the regioselectivity of substitution reactions on this versatile scaffold. The inherent asymmetry and electronic properties of 7-azaindole often lead to mixtures of isomers, making unambiguous structural confirmation a critical step in synthesis and development.
This center is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Part 1: Frequently Asked Questions - The Fundamentals of 7-Azaindole Reactivity
Q1: Why is confirming regioselectivity in 7-azaindole reactions so challenging?
A: The difficulty arises from the molecule's inherent electronic structure. 7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, is an ambidentate nucleophile. It possesses two nitrogen atoms with different steric and electronic environments (the pyrrolic N1 and the pyridinic N7) and several reactive carbon positions.
-
N1 vs. N7 Substitution: The N1 (pyrrole) nitrogen is generally considered more nucleophilic than the N7 (pyridine) nitrogen. However, the outcome of N-substitution reactions (like alkylation or arylation) is highly sensitive to reaction conditions. Factors such as the choice of base, solvent polarity, counter-ion (e.g., Li⁺, Na⁺, K⁺), and the nature of the electrophile can dramatically shift the N1/N7 product ratio.[1]
-
C-Substitution: For electrophilic aromatic substitution, the pyrrole ring is more electron-rich and thus more reactive than the pyridine ring. The C3 position is the most common site of electrophilic attack due to the stability of the resulting cationic intermediate (Wheland intermediate), which delocalizes the positive charge without disrupting the aromaticity of the pyridine ring.[2] However, substitution at other positions like C6 is also possible, especially if C3 is blocked or under specific catalytic conditions.[3][4][5]
This delicate balance of reactivity means that obtaining a single, pure regioisomer is often not trivial, necessitating robust analytical confirmation.
Q2: What are the primary factors that control N1 vs. N7 selectivity in alkylation reactions?
A: The regiochemical outcome of N-alkylation is a classic example of a reaction under kinetic versus thermodynamic control, heavily influenced by the following factors:
-
Base and Counter-ion: Strong, non-coordinating bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (like DMF or DMSO) tend to favor the thermodynamically more stable N1-alkylated product.[1] Conversely, bases with smaller, harder counter-ions (like BuLi) can coordinate with the N7 atom, directing alkylation to that site.
-
Solvent: Polar aprotic solvents (e.g., DMF, THF) generally favor N1-alkylation. Less polar solvents may alter the aggregation state of the azaindole anion and influence the regioselectivity.
-
Electrophile: Sterically bulky electrophiles may preferentially react at the more accessible N1 position.
-
Temperature: Higher reaction temperatures can allow for the equilibration of an initially formed (kinetically favored) N2-isomer to the more stable N1-isomer in related systems like indazoles, a principle that can also apply here.[1]
| Condition | Favors N1-Alkylation (Thermodynamic Product) | Favors N7-Alkylation (Kinetic Product) |
| Base | NaH, K₂CO₃, Cs₂CO₃ | BuLi, LDA |
| Solvent | DMF, DMSO (Polar Aprotic) | THF, Dioxane (Less Polar) |
| Temperature | Higher Temperatures (allows equilibration) | Lower Temperatures (-78 °C to 0 °C) |
| Electrophile | Less reactive, sterically demanding | Highly reactive, small electrophiles |
Table 1: General trends influencing regioselectivity in 7-azaindole N-alkylation.
Part 2: Troubleshooting Guides - Confirming Your Product's Structure
This section provides a workflow for when your reaction yields a product of uncertain regiochemistry. The primary and most powerful tool for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My 1D ¹H NMR spectrum is ambiguous. How can I definitively distinguish between N1- and N7-substituted isomers?
A: While 1D ¹H NMR is the first step, it is often insufficient for unambiguous assignment. The chemical shifts of the ring protons are sensitive to the substitution site, but the differences can be subtle. The most reliable methods involve 2D NMR experiments that reveal through-bond and through-space correlations.
The Gold Standard: 2D NMR Spectroscopy
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (< 5 Å), regardless of their bonding. This is exceptionally useful for distinguishing N1 and N7 isomers.
Workflow 1: Distinguishing N1- vs. N7-Alkylated Isomers
Issue: An alkylation reaction was performed on 7-azaindole, and it is unclear whether the alkyl group (R) is on N1 or N7.
Caption: Decision workflow for N1/N7 isomer differentiation using NMR.
Detailed Protocol: Using HMBC to Differentiate N1/N7 Isomers
The key is to look for long-range (³J) correlations from the protons on your newly introduced substituent (e.g., the CH₂ group of a benzyl substituent) to the carbons of the azaindole core.
-
For an N1-Substituted Isomer: You will observe a ³J correlation from the substituent's α-protons to carbon C2 and carbon C7a .
-
For an N7-Substituted Isomer: You will observe a ³J correlation from the substituent's α-protons to carbon C6 and a weaker correlation to C7a . The absence of a correlation to C2 is a critical piece of evidence.
A specialized technique, ¹H-¹⁵N HMBC, provides an even more direct method by showing a two-bond correlation between the N-H proton and the ¹⁵N atom, which can unambiguously identify the specific nitrogen atom involved in the substitution.[6][7]
| Correlation Type | N1-Substituted Isomer | N7-Substituted Isomer |
| HMBC (³J) | Protons on R-group correlate to C2 and C7a | Protons on R-group correlate to C6 and C7a |
| NOESY | Protons on R-group show spatial proximity to H2 | Protons on R-group show spatial proximity to H6 |
Table 2: Key diagnostic NMR correlations for N-substituted 7-azaindoles.
Q4: How can I distinguish C3- vs. C6-substituted isomers resulting from an electrophilic substitution?
A: This is another common challenge, particularly in reactions like halogenation or nitration. Here, the pattern of proton-proton couplings in the ¹H NMR spectrum is often the most telling feature.
Issue: An electrophilic substitution reaction was performed, and it is unclear if the substituent (E) is on C3 or C6.
Step-by-Step Analysis using ¹H NMR:
-
Analyze the Aromatic Region: Look at the number of protons and their splitting patterns.
-
Identify the Pyridine Ring Protons: The pyridine ring protons (H4, H5, H6) typically form a recognizable AMX spin system in an unsubstituted 7-azaindole.
-
Identify the Pyrrole Ring Protons: The pyrrole protons (H2, H3) appear as doublets coupled to each other.
-
Look for Disrupted Patterns:
-
C3-Substitution: If substitution occurs at C3, the signal for H3 will disappear. H2 will become a singlet (or a very narrow doublet if there is long-range coupling). The AMX system of H4, H5, and H6 will remain intact. This is a very common substitution pattern.[3][5][8]
-
C6-Substitution: If substitution occurs at C6, the H6 signal will disappear. The remaining H4 and H5 protons on the pyridine ring will now appear as a pair of coupled doublets (an AX system). The H2 and H3 protons on the pyrrole ring will remain as a pair of coupled doublets.
-
Caption: Logic for C-substitution isomer assignment via ¹H NMR patterns.
Part 3: Definitive Structural Elucidation
Q5: What if NMR data remains inconclusive or I need absolute proof of structure for a publication or patent?
A: When NMR data is ambiguous, or for critical applications like regulatory filings, the definitive method for structural confirmation is Single-Crystal X-ray Diffraction (SCD) or X-ray Crystallography .
When to Use X-ray Crystallography:
-
When a novel substitution pattern is observed.
-
If both N1/N7 and C-substitution occur in the same reaction.
-
When NMR signals are severely overlapped or broadened.
-
For absolute, undeniable proof of structure for intellectual property or regulatory purposes.
Protocol: The primary challenge is growing a high-quality single crystal suitable for diffraction.
-
Purification: The compound must be of very high purity (>99%).
-
Solvent Screening: Slowly evaporate a solution of your compound from a variety of solvents or solvent mixtures (e.g., DCM/hexane, EtOAc/heptane, methanol/water).
-
Vapor Diffusion: Place a small vial with your compound dissolved in a solvent (e.g., acetone) inside a larger, sealed jar containing an "anti-solvent" in which your compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.
-
Analysis: Once a suitable crystal is obtained, it can be analyzed by an X-ray diffractometer to yield a complete three-dimensional structure of the molecule, leaving no doubt about the regiochemistry.[9][10]
References
- Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols.Organic & Biomolecular Chemistry.[Link]
- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde.
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.MDPI.[Link]
- Regioseletive C–H functionalization of 7-azaindoles.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.NIH.[Link]
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.NIH.[Link]
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.ACS Omega.[Link]
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.MDPI.[Link]
- Regioselective Ir(III)- catalyzed C-H alkynylation directed by 7-azaindoles.
- The Azaindole Framework in the Design of Kinase Inhibitors.MDPI.[Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.The Royal Society of Chemistry.[Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.[Link]
- Regioselective synthesis of C2‐substituted 7‐azaindoles.
- 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA.PubMed.[Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis.
- 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA.
- Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.[Link]
- Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?Quora.[Link]
- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
- Selective N7 Alkylation of 7-Azaindazoles.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.PubMed Central.[Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-7-azaindole for Preclinical Studies
Welcome to the technical support center for the synthesis of 4-Fluoro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important building block from bench-scale synthesis to larger, preclinical quantities. 7-Azaindole derivatives are privileged structures in medicinal chemistry, acting as bioisosteres of indoles with often improved physicochemical properties such as solubility and bioavailability.[1][2] The introduction of a fluorine atom at the 4-position can further modulate these properties, making this compound a valuable intermediate for a range of therapeutic agents, including kinase inhibitors.[3][4]
Scaling up any synthesis introduces challenges not always apparent at the gram scale, including reaction kinetics, heat transfer, impurity profiles, and material handling. This guide provides a framework for a robust and scalable synthetic route, presented in a practical question-and-answer format to address specific issues you may encounter.
Section 1: Recommended Scalable Synthetic Strategy
The most common and scalable approach to functionalizing the 7-azaindole core at the 4-position involves an N-oxidation/rearrangement strategy. This method avoids the often poor regioselectivity of direct electrophilic aromatic substitution on the electron-deficient pyridine ring.[5][6] The general workflow involves the oxidation of the pyridine nitrogen, followed by activation and nucleophilic substitution.
Caption: Scalable workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the N-oxidation route preferred for synthesizing 4-substituted 7-azaindoles at scale?
A: The N-oxidation strategy provides a highly reliable and regioselective method for functionalizing the 4-position of the 7-azaindole nucleus.[5][6] Direct electrophilic substitution on the parent 7-azaindole is often problematic. The pyridine ring is electron-deficient, making it less reactive than the pyrrole ring towards electrophiles. Furthermore, reactions that do occur often yield mixtures of 3-, 5-, and 6-substituted products, leading to difficult and costly purification.[7]
By converting the pyridine nitrogen to an N-oxide, you fundamentally alter the electronic properties of the ring. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This activation makes the C4 and C6 positions susceptible to nucleophilic attack after treatment with an activating agent like phosphorus oxychloride (POCl₃). The subsequent substitution proceeds with high selectivity for the 4-position, which is crucial for ensuring purity and yield in a large-scale campaign.[6]
Q2: What are the primary safety concerns when running this process at the kilogram scale?
A: Scaling up this synthesis requires a formal process safety assessment. Key hazards include:
-
N-Oxidation: The use of strong oxidants like hydrogen peroxide or m-CPBA can lead to exothermic reactions. Ensure adequate cooling capacity and controlled addition rates. Monitor internal temperature closely to prevent thermal runaway.
-
Halogenation: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The reaction quench (typically with ice/water) is highly exothermic and releases HCl gas; it must be performed slowly and with robust temperature control.
-
Solvent Handling: The use of large volumes of organic solvents (acetonitrile, DMF, THF) introduces fire risks. Ensure all equipment is properly grounded to prevent static discharge.
Q3: Can I use a direct fluorination method instead of a two-step chloro-then-fluoro approach?
A: Direct fluorination of the N-oxide intermediate is generally not recommended for scale-up. Reagents for direct fluorination are often expensive, highly reactive, and can lead to complex product mixtures and safety issues. The two-step approach via a more stable 4-chloro intermediate is a well-established and more controllable process.[8] The nucleophilic aromatic substitution (SNAr) of 4-chloro-7-azaindole with a fluoride source like potassium fluoride (KF) is typically clean and high-yielding, although it may require high temperatures and a polar aprotic solvent.[8]
Section 3: Troubleshooting Guide
Issue 1: Low Yield or Stalled N-Oxidation Reaction
Q: My N-oxidation of 7-azaindole is giving low yields (<70%) or stalls with significant starting material remaining. What are the likely causes and how can I fix it?
A: This is a common issue often related to the choice of oxidant and reaction conditions.
-
Causality & Explanation: The pyridine nitrogen in 7-azaindole is a relatively weak base, making it less nucleophilic than pyridine itself. Incomplete protonation or insufficient oxidant activity can lead to a sluggish reaction.
-
Troubleshooting Steps:
-
Oxidant Choice: While hydrogen peroxide is inexpensive, meta-chloroperoxybenzoic acid (m-CPBA) is often more effective, albeit more expensive and with its own safety considerations (shock-sensitive when dry). For H₂O₂, using it in acetic acid can increase its efficacy.
-
Temperature Control: The reaction is often run at elevated temperatures (e.g., 50-70 °C) to drive it to completion.[5] However, excessively high temperatures can cause decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Purity of Starting Material: Ensure your starting 7-azaindole is free from metal contaminants or other impurities that could quench the oxidant.
-
Work-up Procedure: The N-oxide product is highly polar and water-soluble. During work-up, avoid excessive washing with aqueous solutions. Saturation of the aqueous layer with sodium chloride can help drive the product into the organic layer during extraction. A continuous liquid-liquid extraction may be necessary at scale if yields remain low.
-
Issue 2: Formation of Impurities during Chlorination
Q: During the synthesis of 4-chloro-7-azaindole from the N-oxide, I'm observing a significant dark-colored byproduct and my isolated yield is poor. What's happening?
A: This typically points to issues with temperature control or stoichiometry during the reaction with POCl₃.
-
Causality & Explanation: The reaction of the N-oxide with POCl₃ forms a highly reactive intermediate. If the temperature is too high, or if there is an excess of POCl₃, this intermediate can polymerize or undergo further reactions, leading to tar formation. The reaction is also sensitive to the presence of water.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will rapidly decompose POCl₃ and interfere with the reaction.
-
Controlled Addition & Temperature: Add the N-oxide to the POCl₃ (or vice-versa, depending on your process) portion-wise or as a solution at a low temperature (e.g., 0-10 °C) before slowly warming to the reaction temperature (typically 80-100 °C).[6] This prevents an initial exotherm.
-
Stoichiometry: Use a minimal excess of POCl₃. While it can sometimes be used as the solvent, using a co-solvent like acetonitrile can provide better temperature control and a more dilute reaction medium, reducing polymerization.[5]
-
Use of a Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge the HCl generated in situ, sometimes leading to a cleaner reaction profile.[5][6]
-
Caption: Troubleshooting pathways in the chlorination step.
Issue 3: Inefficient Nucleophilic Fluorination (SNAr)
Q: The final fluorination step is slow, and I'm recovering a lot of the 4-chloro starting material. How can I drive this reaction to completion?
A: The SNAr reaction is highly dependent on the solvent, fluoride source, and temperature.
-
Causality & Explanation: The C-Cl bond at the 4-position is activated towards nucleophilic attack, but the reaction still requires significant energy to overcome the activation barrier. The effectiveness of the fluoride source is paramount; its solubility and nucleophilicity are key.
-
Troubleshooting Steps:
-
Fluoride Source: Spray-dried potassium fluoride is often preferred due to its high surface area. The presence of trace water can hydrate the fluoride ion, drastically reducing its nucleophilicity. Ensure the KF is rigorously dried before use.
-
Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6), can significantly accelerate the reaction by carrying the fluoride ion into the organic phase.
-
Solvent Choice: A high-boiling, polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices. Ensure the solvent is anhydrous.
-
Temperature: These reactions often require high temperatures (150-180 °C). Ensure your equipment is rated for these conditions and that the reaction is monitored for potential decomposition of the starting material or product.
-
Issue 4: Difficulty in Final Product Purification
Q: My crude this compound is an oil/waxy solid and is difficult to purify by recrystallization. What are the best methods for achieving high purity at scale?
A: Achieving >99% purity for preclinical batches often requires careful selection of a purification strategy.
-
Causality & Explanation: The final product can be contaminated with residual starting material (4-chloro-7-azaindole), inorganic salts from the fluorination step, or small amounts of regioisomers if selectivity was not perfect. Its polarity and hydrogen-bonding capabilities can make crystallization challenging.
-
Troubleshooting Steps:
-
Initial Work-up: Before attempting purification, ensure the crude product is thoroughly washed to remove inorganic salts. An aqueous wash followed by a brine wash is standard.
-
Recrystallization: This is the most scalable and cost-effective method. A systematic solvent screen is essential. Start with solvent systems like ethyl acetate/heptane, ethanol/water, or isopropanol/water. Seeding with a small amount of pure crystal can be critical to induce crystallization.
-
Silica Gel Chromatography: While less ideal for multi-kilogram scale, it may be necessary if recrystallization fails. Use a gradient elution (e.g., heptane to ethyl acetate) to separate the less polar 4-chloro impurity from the more polar 4-fluoro product. For large scales, consider using a medium-pressure liquid chromatography (MPLC) system.
-
Acid/Base Swing: An alternative is to dissolve the crude material in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product. This can be very effective for removing non-polar contaminants.
-
Section 4: Key Process Parameters and Protocol
Table 1: Summary of Critical Process Parameters
| Step | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key In-Process Control |
| 1. N-Oxidation | 7-Azaindole, H₂O₂ (35%) | Acetic Acid | 60 - 70 | 4 - 8 | 85 - 95 | TLC/LC-MS for consumption of starting material |
| 2. Chlorination | 7-Azaindole N-oxide, POCl₃, DIPEA | Acetonitrile | 80 - 90 | 3 - 5 | 70 - 85 | TLC/LC-MS for formation of 4-chloro product |
| 3. Fluorination | 4-Chloro-7-azaindole, Spray-dried KF | DMSO | 160 - 180 | 12 - 24 | 75 - 90 | HPLC for conversion of 4-chloro to 4-fluoro |
| 4. Purification | Crude Product | Isopropanol/Water | Varies | Varies | 80 - 95 | HPLC for final purity check (>99%) |
Experimental Protocol: Synthesis of this compound (Illustrative)
Step 1: Synthesis of 7-Azaindole N-oxide To a solution of 7-azaindole (1.0 kg, 8.46 mol) in glacial acetic acid (5.0 L) is added 35% hydrogen peroxide (0.92 L, 9.31 mol) dropwise over 1 hour, maintaining the internal temperature below 70 °C. The mixture is stirred at 65 °C for 6 hours, or until LC-MS analysis indicates complete consumption of the starting material. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is triturated with acetone, filtered, and dried to afford 7-azaindole N-oxide.
Step 2: Synthesis of 4-Chloro-7-azaindole [5][6] A mixture of 7-azaindole N-oxide (1.0 kg, 7.35 mol) and acetonitrile (8.0 L) is cooled to 10 °C. Phosphorus oxychloride (1.36 kg, 8.82 mol) is added dropwise, keeping the temperature below 20 °C. Diisopropylethylamine (0.28 kg, 2.20 mol) is then added. The mixture is heated to reflux (approx. 85 °C) for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is carefully and slowly added to a mixture of ice (10 kg) and water (10 L). The pH is adjusted to ~8 with a 50% NaOH solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-7-azaindole.
Step 3: Synthesis of this compound [8] A mixture of 4-chloro-7-azaindole (1.0 kg, 6.55 mol), spray-dried potassium fluoride (1.14 kg, 19.65 mol), and tetrabutylammonium bromide (0.1 kg, 0.33 mol) in anhydrous DMSO (6.0 L) is heated to 170 °C for 18 hours. The reaction is monitored by HPLC. After completion, the mixture is cooled, poured into water (30 L), and extracted with ethyl acetate (3 x 10 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to give the crude product.
Step 4: Purification The crude this compound is dissolved in hot isopropanol (approx. 5 L/kg). Water is added portion-wise until the solution becomes cloudy. The mixture is allowed to cool slowly to room temperature and then further cooled to 0-5 °C for 4 hours. The resulting crystals are filtered, washed with a cold isopropanol/water mixture (1:1), and dried under vacuum to afford pure this compound with >99% purity by HPLC.
References
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- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.The Royal Society of Chemistry.[Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.RosDok.[Link]
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- 7-azaindole and preparation method thereof.
- Preparation method for 4-substituted-7-azaindole.
- Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.PMC - NIH.[Link]
- Different strategies for synthesis of 7-azaindoles.
- Synthesis of Azaindoles.Chinese Journal of Chemistry.[Link]
- Optimization and Scaling up of the Azaindole Deriv
- Preparation method for 4-substituted-7-azaindole.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.Organic Letters.[Link]
- Design and Synthesis of Potential Multi-Target Antidepressants.MDPI.[Link]
- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.
- Synthesis of functionalized 7-azaindoles via directed ortho-metal
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.PubMed Central.[Link]
- Azaindole Therapeutic Agents.PMC.[Link]
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
- A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer.PubMed.[Link]
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
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Validation & Comparative
The Strategic Advantage of Fluorination: A Comparative Guide to 4-Fluoro-7-azaindole and 7-azaindole in Kinase Hinge Binding
In the landscape of kinase inhibitor design, the 7-azaindole scaffold has emerged as a "privileged" fragment, celebrated for its exceptional ability to mimic the hydrogen bonding pattern of the adenine region of ATP in the kinase hinge. This bicyclic heterocycle, featuring a pyridine ring fused to a pyrrole ring, expertly engages the kinase hinge through a bidentate hydrogen bond, with the pyridine nitrogen acting as an acceptor and the pyrrole N-H serving as a donor. This critical interaction anchors the inhibitor in the ATP binding pocket, providing a robust foundation for achieving high potency.
The Physicochemical Impact of 4-Fluorination
The introduction of a fluorine atom at the 4-position of the 7-azaindole ring instigates a cascade of changes in the molecule's electronic and physical properties. Understanding these shifts is paramount to appreciating the nuanced differences in their performance as kinase hinge binders.
One of the most significant effects of fluorination is the modulation of the scaffold's acidity (pKa). The highly electronegative fluorine atom exerts a powerful electron-withdrawing effect through the aromatic system, which is expected to lower the pKa of the pyrrole N-H group. This increased acidity can lead to a stronger hydrogen bond donation to the kinase hinge, potentially enhancing binding affinity.
Furthermore, fluorination is a well-established strategy to fine-tune lipophilicity. While the impact on the logarithm of the partition coefficient (logP) can be context-dependent, the introduction of a single fluorine atom often leads to a modest increase in lipophilicity. However, in the context of a larger molecule, this can be leveraged to improve membrane permeability and other pharmacokinetic parameters. A key metric in this regard is the Lipophilic Efficiency (LipE), which relates potency to lipophilicity (LipE = pIC50 - logP). Strategic fluorination can lead to an increase in LipE, indicating a more efficient use of lipophilicity to achieve binding affinity.
Comparative Performance as Kinase Hinge Binders
| Feature | 7-Azaindole | 4-Fluoro-7-azaindole (Inferred) | Rationale & Supporting Evidence |
| Hinge Binding | Forms a canonical bidentate hydrogen bond with the kinase hinge. | Potentially forms a stronger hydrogen bond due to the increased acidity of the pyrrole N-H. | The electron-withdrawing nature of fluorine enhances the hydrogen bond donor capacity of the N-H group. |
| Potency | Serves as a high-affinity anchor for numerous potent kinase inhibitors. | Likely to exhibit comparable or, in some cases, enhanced potency. | A 5-fluoro-7-azaindole derivative demonstrated a Kᵢ of 0.07 nM against Cdc7 kinase, showcasing the potential for high potency with fluorinated analogs. |
| Selectivity | Selectivity is highly dependent on the other substituents on the scaffold. | Fluorination can influence selectivity by altering the electronic and steric profile of the molecule, potentially leading to more specific interactions with the target kinase. | The subtle changes in shape and electronics can be exploited to disfavor binding to off-target kinases. |
| Physicochemical Properties | Generally possesses favorable drug-like properties. | Can offer improved metabolic stability and membrane permeability. | Fluorine substitution at metabolically labile positions is a common strategy to block oxidative metabolism. The modest increase in lipophilicity can also enhance cell permeability. |
Key Insights from the Comparison:
The strategic placement of a fluorine atom at the 4-position of the 7-azaindole scaffold is not merely an incremental modification. It is a calculated design choice aimed at fine-tuning the electronic and physicochemical properties of the hinge-binding motif. The anticipated enhancement of the pyrrole N-H's hydrogen bond donating capacity, coupled with the potential for improved metabolic stability and cellular permeability, makes this compound an attractive alternative to the parent scaffold for medicinal chemists seeking to optimize their kinase inhibitor candidates.
Visualizing the Kinase-Inhibitor Interaction
To better understand the fundamental binding mode of the 7-azaindole scaffold, the following diagram illustrates its canonical interaction with the kinase hinge region.
Caption: Canonical hydrogen bonding of the 7-azaindole scaffold.
Experimental Evaluation of Hinge Binding Affinity: A Protocol for Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
To quantitatively assess and compare the binding affinity of this compound and 7-azaindole-based inhibitors, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust and widely used method. This assay measures the binding of a fluorescently labeled tracer to the kinase of interest and the displacement of this tracer by a competitive inhibitor.
Principle of the Assay:
The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody to an acceptor fluorophore (e.g., XL665) on a tracer molecule that binds to the kinase. When the donor and acceptor are in close proximity due to the tracer binding to the tagged kinase, a FRET signal is generated. An unlabeled inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal in a concentration-dependent manner.
Experimental Workflow:
Caption: Workflow for a TR-FRET kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified, tagged kinase (e.g., His-tagged) in the appropriate assay buffer.
-
Prepare stock solutions of the anti-tag antibody conjugated to the donor fluorophore (e.g., anti-His-Europium Cryptate) and the tracer molecule conjugated to the acceptor fluorophore (e.g., a known kinase binder with XL665).
-
Prepare serial dilutions of the this compound and 7-azaindole-based test compounds, as well as a known inhibitor as a positive control, in DMSO. Further dilute in assay buffer.
-
-
Assay Plate Preparation:
-
In a low-volume, 384-well assay plate, dispense a small volume (e.g., 2 µL) of the diluted test compounds, positive control, and vehicle control (DMSO in assay buffer) into their respective wells.
-
-
Addition of Kinase and Antibody:
-
Prepare a mixture of the kinase and the anti-tag donor antibody in assay buffer.
-
Dispense an equal volume (e.g., 4 µL) of this mixture into each well of the assay plate.
-
Briefly centrifuge the plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow for the formation of the kinase-antibody complex.
-
-
Initiation of Binding:
-
Add an equal volume (e.g., 4 µL) of the acceptor-labeled tracer to each well to initiate the binding reaction.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light during this time.
-
-
Plate Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
This protocol provides a robust framework for the direct comparison of the binding affinities of this compound and 7-azaindole-based inhibitors, enabling researchers to make data-driven decisions in their drug discovery programs.
Conclusion
The strategic incorporation of fluorine into the 7-azaindole scaffold represents a powerful tool for medicinal chemists. While the parent 7-azaindole remains a highly effective and validated kinase hinge binder, the 4-fluoro derivative offers a suite of potential advantages, including enhanced hydrogen bonding capacity, improved metabolic stability, and fine-tuned lipophilicity. The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program and the subtle interplay of structure-activity relationships for the target kinase. As more comparative data becomes available, the strategic application of fluorination to this privileged scaffold will undoubtedly continue to yield kinase inhibitors with superior efficacy and safety profiles.
References
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- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- BenchChem. (2025). A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors. BenchChem.
- BenchChem. (2025).
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- BenchChem. (2025).
- ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase....
- Wan, Y., & Liu, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
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- Amans, D., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 564-569.
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- BenchChem. (2025). Application Notes and Protocols: 4-Azaindole as a Versatile Scaffold for Kinase Inhibitors. BenchChem.
- Norman, M. H., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(1), 37-42.
- PubMed. (2024). An update on lipophilic efficiency as an important metric in drug design. PubMed.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
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A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Biological Activity: A Guide for Researchers
The azaindole scaffold, a bioisostere of indole, stands as a privileged structure in the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] The strategic placement of a nitrogen atom within the benzene ring of the indole core significantly influences the molecule's physicochemical properties and, consequently, its biological activity.[2] This guide offers an in-depth comparative analysis of the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. By examining their performance in various biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide their own discovery efforts.
The subtle shift of a single nitrogen atom across the 4-, 5-, 6-, and 7-positions of the pyrrolopyridine ring system gives rise to four distinct isomers with unique electronic and steric properties.[3] These structural nuances translate into profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, all of which are critical determinants of a molecule's interaction with biological targets.[1] While all four isomers have been investigated in drug discovery, 7-azaindole is the most prominently featured scaffold in scientific literature, followed by 6-azaindole.[1]
Comparative Biological Activity: A Target-Dependent Landscape
The biological activity of azaindole isomers is intricately linked to the specific biological target. While direct, head-to-head comparisons of all four isomers within a single study are not always available, the existing data clearly delineates distinct activity profiles for each isomer.[1]
Kinase Inhibition: A Prominent Application
The azaindole core is a well-established hinge-binding motif, mimicking the adenine region of ATP to effectively compete for the kinase active site.[4][5] This has led to the development of numerous azaindole-based kinase inhibitors for a wide array of therapeutic areas, most notably oncology.[2][6]
-
7-Azaindole: This isomer is a cornerstone in the development of kinase inhibitors.[4] Its structure facilitates the formation of two crucial hydrogen bonds with the kinase hinge region, a feature exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib.[4] The versatility of the 7-azaindole scaffold has been further demonstrated in the development of potent inhibitors for a multitude of other kinases, including ABL/SRC, Aurora B, and PDK1.[7][8][9]
-
4-Azaindole: The 4-azaindole scaffold has also proven to be a valuable asset in the design of potent and selective kinase inhibitors.[5] Its unique electronic properties can enhance hinge-binding interactions and improve physicochemical characteristics like aqueous solubility.[5][10] Notably, 4-azaindole derivatives have been successfully developed as inhibitors of p38 MAP kinase, c-Met, and p21-activated kinase 1 (PAK1).[5][11][12] In the case of PAK1 inhibitors, switching from an indole to a 4-azaindole core resulted in equipotent PAK1 inhibition with a twofold improvement in cellular potency and better pharmacokinetic properties.[12]
-
5-Azaindole & 6-Azaindole: While less frequently cited than their 4- and 7- counterparts, 5- and 6-azaindole have demonstrated significant potential in specific contexts. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that 5-azaindole derivatives exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less effective.[1] Conversely, in the development of DYRK1A inhibitors, 7-azaindole derivatives were found to be significantly more active than their 6-azaindole counterparts.[2]
The following table summarizes the inhibitory activity of different azaindole isomers against various kinase targets.
| Azaindole Isomer | Kinase Target | IC50 / Ki | Reference |
| 4-Azaindole | p38α MAP Kinase | IC50 = 8 nM | [13] |
| c-Met | IC50 = 20 nM | [14] | |
| PAK1 | Ki < 10 nM | [12] | |
| 5-Azaindole | Cdc7 | IC50 < 100 nM | [1] |
| 7-Azaindole | B-RAF (Vemurafenib) | IC50 = 31 nM | [4] |
| Aurora B (GSK1070916A) | IC50 = 3.5 nM | [8] | |
| PDK1 | IC50 = 1.1 µM (initial hit) | [9] |
Anticancer and Anti-Angiogenic Activity
Beyond direct kinase inhibition, azaindole derivatives have demonstrated broad anticancer and anti-angiogenic properties.[6][15] These activities often stem from the inhibition of signaling pathways crucial for tumor growth and vascularization.[16]
Derivatives of azaindole have been shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and subsequent toxicity in a range of cancer cell lines.[15] These compounds also display potent anti-angiogenic properties by inhibiting capillary-like tube formation.[15] For example, 7-azaindole derivatives have been designed as multi-targeted kinase inhibitors that impact both tumorigenesis and angiogenesis.[7]
Other Notable Biological Activities
The therapeutic potential of azaindole isomers extends to other areas:
-
HIV-1 Inhibition: A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs exhibited greater efficacy than the parent indole compound. In contrast, the 5- and 6-azaindole derivatives showed reduced activity.[1]
-
Antimicrobial Activity: Azaindole-based compounds have been found to potentiate the activity of various antibiotics against Gram-negative bacteria, likely by destabilizing the outer membrane.[17]
-
Anti-inflammatory Activity: Given their role as kinase inhibitors, particularly of p38 MAP kinase, 4-azaindole derivatives are being explored as anti-inflammatory agents.[18]
Experimental Protocols
To facilitate further research, we provide step-by-step methodologies for key experiments used in the evaluation of azaindole derivatives.
Kinase Inhibition Assay (Example: p38α MAP Kinase)
This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Kinase substrate (e.g., myelin basic protein)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (azaindole derivatives)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection or fluorescence-based assays.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
Cell Viability Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (azaindole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (50% growth inhibition) value.[15]
Visualizing the Mechanisms
To better understand the biological context of azaindole activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of an azaindole derivative.[1]
Caption: General experimental workflow for the evaluation of azaindole isomers.[1]
Conclusion
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores the profound impact of nitrogen placement on biological activity. While 7-azaindole has been the most extensively studied isomer, particularly in kinase inhibition, this guide highlights that the other isomers possess unique and sometimes superior properties for specific targets.[1] A thorough understanding of the distinct characteristics of each azaindole isomer is paramount for the rational design of novel and effective therapeutic agents. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers embarking on the exploration of this versatile and promising scaffold.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Fluoro-7-Azaindole Based Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] However, a significant challenge remains: achieving inhibitor selectivity. The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[1][4] This structural similarity often leads to inhibitor promiscuity, where a compound inhibits multiple kinases beyond its intended target.[1][5] Such off-target activity can cause unforeseen toxicities or, in some cases, lead to beneficial polypharmacology—the modulation of multiple targets to achieve a greater therapeutic effect.[2][6][7]
The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design.[8][9][10] Its ability to form two crucial hydrogen bonds with the kinase hinge region mimics the binding of the natural substrate, ATP, making it an excellent starting point for potent inhibitors.[9][10] The addition of a fluorine atom at the 4-position (4-Fluoro-7-azaindole) is a strategic modification aimed at fine-tuning the molecule's physicochemical properties, such as pKa and lipophilicity, to enhance cell permeability, metabolic stability, and target residence time.
This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel this compound based kinase inhibitors. We will move beyond simple IC50 values to build a multi-faceted understanding of an inhibitor's true cellular activity. Our approach integrates high-throughput biochemical screening with essential cell-based validation of target engagement and functional downstream consequences. This layered strategy is crucial for selecting promising lead candidates and understanding their mechanisms of action, ultimately de-risking the path to clinical development.
The Strategic Imperative: A Multi-Modal Approach to Profiling
No single assay can fully capture the complexity of a kinase inhibitor's selectivity. An effective profiling strategy relies on an orthogonal, multi-step workflow. We begin with a broad, in vitro screen to map the potential interaction landscape and then progressively move to more physiologically relevant systems to confirm target binding and measure the functional impact.
Part 1: Biochemical Profiling — Mapping the Interaction Landscape
The first step is to understand the inhibitor's binding profile against a large panel of kinases in a purified, cell-free system. This provides a broad, unbiased view of potential on- and off-targets. The KINOMEscan™ platform is an industry-standard method for this purpose.[11][12]
Causality Behind the Choice: We use a competition binding assay because it directly measures the physical interaction between the inhibitor and the kinase, independent of enzymatic activity. This is crucial because it can identify interactions with both active and inactive kinase conformations and is not limited by the need to find a suitable substrate for each of the hundreds of kinases being tested.[11]
Comparative Data: this compound Inhibitor vs. Alternatives
To illustrate the process, we will compare three hypothetical inhibitors targeting Aurora Kinase B (AURKB):
-
Inhibitor A (4F-Aza-1): Our novel this compound based compound.
-
Inhibitor B (Promiscuous Control): A known multi-kinase inhibitor.
-
Inhibitor C (Selective Control): A known highly selective AURKB inhibitor.
Table 1: KINOMEscan™ Binding Affinities (Kd, nM) for Select Kinases
| Kinase Target | Inhibitor A (4F-Aza-1) | Inhibitor B (Promiscuous) | Inhibitor C (Selective) |
|---|---|---|---|
| AURKB | 5.2 | 15.8 | 3.1 |
| AURKA | 25.1 | 22.4 | 150.5 |
| VEGFR2 | 890.5 | 8.5 | >10,000 |
| ABL1 | >10,000 | 45.2 | >10,000 |
| SRC | 2,500 | 78.1 | >10,000 |
| DDR1 | 150.3 | 120.9 | >10,000 |
Data is hypothetical but representative of typical profiling results.
Interpretation: The data suggests Inhibitor A is highly potent against AURKB and shows good selectivity over most kinases, with some moderate off-target activity on AURKA and DDR1. Inhibitor B demonstrates classic promiscuity, hitting multiple kinase families with high potency.[5] Inhibitor C is exceptionally selective for AURKB.
Experimental Protocol: Competition-Binding Displacement Assay
-
Immobilization: Recombinant kinases are tagged (e.g., with DNA) and immobilized on a solid support (e.g., beads).
-
Competition: The test inhibitor (e.g., 4F-Aza-1) is incubated at various concentrations with the immobilized kinases in the presence of a known, tagged, broad-spectrum kinase inhibitor (the "tracer").
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Wash: Unbound compounds are washed away.
-
Quantification: The amount of tracer remaining bound to each kinase is quantified (e.g., via qPCR for the DNA tag). A potent inhibitor will displace the tracer, resulting in a low signal.[11]
-
Data Analysis: The signal is plotted against the test inhibitor concentration, and a Kd value is calculated from the dose-response curve.
Part 2: Cellular Target Engagement — Proving the Hit in a Live Cell Context
A compound that binds a purified kinase in a test tube may not necessarily engage the same target within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify and quantify target engagement in intact cells.[14][15][16]
Causality Behind the Choice: CETSA is label-free and does not require modification of the inhibitor or the target protein.[15] It relies on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13][17] Measuring this shift in thermal stability provides direct evidence of target engagement in a physiological environment, accounting for factors like cell permeability and intracellular ATP concentrations.[13]
Comparative Data: Thermal Stabilization of AURKB
Table 2: CETSA Thermal Shift (ΔTm, °C) in HEK293T Cells
| Inhibitor (at 1 µM) | Target: AURKB (ΔTm) | Off-Target: DDR1 (ΔTm) | Non-Target: GAPDH (ΔTm) |
|---|---|---|---|
| Inhibitor A (4F-Aza-1) | + 4.8°C | + 2.1°C | No significant shift |
| Inhibitor B (Promiscuous) | + 3.5°C | + 4.2°C | No significant shift |
| Inhibitor C (Selective) | + 5.2°C | No significant shift | No significant shift |
Data is hypothetical. ΔTm represents the change in melting temperature compared to a vehicle control.
Interpretation: Inhibitor A shows robust engagement with AURKB in cells, validating the primary target. The smaller but significant shift for DDR1 confirms the off-target binding suggested by the KINOMEscan data. Inhibitor B engages both targets strongly, while Inhibitor C demonstrates clean on-target engagement.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).
-
Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western Blot using an antibody specific to the target protein (e.g., anti-AURKB).
-
Data Analysis: Quantify the band intensity at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm) and the thermal shift (ΔTm).[17]
Part 3: Quantitative Phosphoproteomics — Assessing the Functional Cellular Consequence
Confirming that an inhibitor binds its target in a cell is critical, but the ultimate goal is to modulate the target's function. Quantitative phosphoproteomics allows us to measure the downstream effects of kinase inhibition on a global scale by monitoring changes in thousands of phosphorylation sites across the proteome.[4][18][19][20]
Causality Behind the Choice: This functional assay provides the most physiologically relevant measure of an inhibitor's activity and selectivity.[19] By quantifying changes in phosphorylation on known substrates of the target kinase, we can confirm on-target pathway modulation. Simultaneously, by identifying unexpected changes in phosphorylation, we can uncover the functional consequences of off-target binding, which may represent potential liabilities or new therapeutic opportunities.[18][19]
Comparative Data: Phosphorylation Changes in Mitotic HeLa Cells
Table 3: Log2 Fold Change of Key Phosphosites After 2-Hour Treatment
| Phosphosite | Known Upstream Kinase | Inhibitor A (4F-Aza-1) | Inhibitor B (Promiscuous) | Inhibitor C (Selective) |
|---|---|---|---|---|
| Histone H3 (S10) | AURKB | -3.1 | -2.8 | -3.5 |
| CENP-A (S7) | AURKB/A | -2.5 | -2.2 | -2.9 |
| STAT5 (Y694) | DDR1 | -0.8 | -1.9 | -0.1 (n.s.) |
| BCR (Y177) | ABL1 | -0.2 (n.s.) | -3.2 | +0.1 (n.s.) |
| FAK1 (Y397) | SRC | -0.3 (n.s.) | -2.5 | -0.2 (n.s.) |
Data is hypothetical. Negative values indicate decreased phosphorylation. (n.s.) = not significant.
Interpretation: All three inhibitors significantly reduce phosphorylation of known AURKB substrates, confirming on-target functional activity. Inhibitor A also causes a modest but significant decrease in a DDR1 substrate phosphosite, aligning with our KINOMEscan and CETSA data. Inhibitor B profoundly impacts substrates of ABL1 and SRC, confirming its promiscuous activity at a functional level. Inhibitor C shows a clean on-target functional profile.
Experimental Protocol: Global Phosphoproteomics Workflow
-
Cell Culture and Treatment: Grow cells (e.g., HeLa, synchronized in mitosis for AURKB studies) and treat with inhibitor or vehicle for a defined period.
-
Lysis and Protein Digestion: Harvest cells, lyse in a urea-based buffer, and digest proteins into peptides using an enzyme like Trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[18][20]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies the exact site of phosphorylation.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify thousands of phosphopeptides across the different treatment conditions. Perform statistical analysis to identify sites with significant changes in phosphorylation.
Conclusion: Building a Self-Validating Profile for Confident Decision-Making
The this compound scaffold is a powerful starting point for developing potent kinase inhibitors. However, potency alone is insufficient. A rigorous, multi-modal cross-reactivity assessment is essential for understanding a compound's true biological activity and therapeutic potential.
By integrating broad biochemical screening, cellular target engagement validation, and functional phosphoproteomic analysis, we create a self-validating system. The KINOMEscan results generate hypotheses about potential targets, CETSA confirms whether these interactions occur in the complex cellular environment, and phosphoproteomics reveals the ultimate functional consequences of these interactions. This comprehensive profile allows researchers to make informed decisions, distinguishing between compounds with clean on-target effects, those with potentially beneficial polypharmacology, and those with undesirable off-target liabilities. This approach minimizes late-stage failures and accelerates the development of safer, more effective kinase-targeted therapies.
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The Fluorine Advantage: A Comparative Guide to Fluorination of 7-Azaindole for Enhanced Binding Affinity and Selectivity
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the 7-azaindole scaffold has emerged as a privileged structure.[1] Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bonds within the kinase hinge region, providing a robust anchor for inhibitor binding.[2] However, the relentless pursuit of enhanced potency, selectivity, and desirable pharmacokinetic properties necessitates further molecular refinement. This guide provides an in-depth technical comparison of how the strategic incorporation of fluorine onto the 7-azaindole core can profoundly influence binding affinity and selectivity, offering a powerful tool for medicinal chemists.
The Strategic Role of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to therapeutic agents. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule.[3] This includes modulating pKa, improving metabolic stability by blocking sites of oxidative metabolism, and enhancing membrane permeability.[4] Crucially, fluorine can also engage in favorable non-covalent interactions within a protein's active site, such as hydrogen bonds and dipole-dipole interactions, which can lead to a significant increase in binding affinity.[3]
Impact of Fluorination on 7-Azaindole: A Positional Analysis
The introduction of fluorine at different positions on the 7-azaindole ring can have varied and profound effects on its biological activity. The following sections provide a comparative analysis based on available experimental data.
Fluorination at the C5 Position: A Case Study in Cdc7 Inhibition
Research into inhibitors for cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, provides a clear example of the benefits of C5 fluorination. Starting with a 5-fluoro-7-azaindole core, researchers were able to develop potent inhibitors.[5] While direct head-to-head IC50 comparisons with the non-fluorinated parent compound are not always available in a single study, the consistent use of the 5-fluoro-7-azaindole starting material in the synthesis of potent Cdc7 inhibitors highlights its importance in achieving high affinity.[5]
Comparative Binding Affinity Data
The following table summarizes the inhibitory activities of representative fluorinated and non-fluorinated 7-azaindole derivatives against various kinase targets.
| Compound/Target | Non-Fluorinated Analogue IC50/Ki | C5-Fluorinated Analogue IC50/Ki | Fold Improvement | Reference |
| Cdc7 Kinase Inhibitor | Varies | 0.07 nM (Ki for compound 47) | - | [5] |
| PI3Kγ Inhibitor | 0.05 µM (IC50 for compound 10) | 3.4 nM (IC50 for compound 12) | ~15-fold | [6] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical assay conditions. The fold improvement is calculated where comparative data is available.
Mechanistic Insights from Structural Biology
X-ray crystallography studies have provided invaluable insights into how the 7-azaindole scaffold interacts with the kinase hinge region.[7] The N7 atom and the N1-H of the pyrrole ring form two critical hydrogen bonds with the backbone of the hinge, mimicking the binding of adenine. The introduction of fluorine can further enhance binding by:
-
Altering Electrostatics: The electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capacity of the 7-azaindole core.
-
Favorable Interactions: Fluorine can participate in orthogonal multipolar C–F···C=O interactions with the protein backbone or form hydrogen bonds with backbone N-H groups.
-
Conformational Restriction: The presence of a fluorine atom can restrict the conformation of the inhibitor, pre-organizing it for a more favorable binding pose.
Experimental Protocols
Synthesis of 5-Fluoro-7-Azaindole Derivatives (General Scheme for Cdc7 Inhibitors)
This protocol is adapted from the synthesis of 7-azaindole-based Cdc7 inhibitors.[5]
Step 1: Acylation of 5-fluoro-7-azaindole
-
To a solution of 5-fluoro-7-azaindole in an appropriate aprotic solvent (e.g., anhydrous THF or DCM), add trichloroacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrazinolysis
-
Dissolve the acylated product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting hydrazide derivative by recrystallization or column chromatography.
Step 3: Cyclization and Amine Coupling
-
React the hydrazide derivative with 1,1'-carbonyldiimidazole in a suitable solvent (e.g., anhydrous THF) to form the corresponding oxadiazole intermediate.
-
Condense the intermediate with a library of primary amines using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF) to generate the final 7-azaindole inhibitors.
-
Purify the final compounds by preparative HPLC.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol provides a general framework for determining the IC50 values of synthesized inhibitors against a target kinase.[8][9][10][11][12]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Synthesized 7-azaindole inhibitors (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 7-azaindole inhibitors in kinase assay buffer containing a constant concentration of DMSO.
-
In a multiwell plate, add the kinase, substrate, and diluted inhibitors or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizing the Impact of Fluorination
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The strategic fluorination of the 7-azaindole scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated by the available data, the introduction of fluorine can lead to significant improvements in binding affinity and selectivity against key kinase targets. This guide provides a framework for understanding the rationale behind fluorination and the experimental approaches to validate its effects. By leveraging the unique properties of fluorine, researchers can continue to refine and optimize 7-azaindole-based inhibitors for the next generation of targeted therapies.
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A Comparative Guide to the Structural Validation of 4-Fluoro-7-azaindole Derivatives: X-ray Crystallography as the Gold Standard
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7-azaindole scaffold has emerged as a privileged structure.[1][2] Its ability to form crucial hydrogen bonds with protein kinase hinges makes it a valuable framework for developing targeted therapies.[1][3] The introduction of a fluorine atom at the 4-position can further enhance binding affinity and modulate physicochemical properties, making 4-Fluoro-7-azaindole derivatives highly sought-after candidates. However, the journey from synthesis to a viable drug candidate is arduous, with unambiguous structural validation standing as a critical checkpoint. This guide provides an in-depth comparison of methodologies for the structural validation of these derivatives, establishing single-crystal X-ray crystallography as the definitive gold standard while objectively evaluating its relationship with complementary techniques.
The Imperative of Atomic-Level Validation
The precise three-dimensional arrangement of atoms in a molecule dictates its biological function. For a kinase inhibitor, this means fitting perfectly into the ATP-binding pocket of a target kinase to modulate its activity.[4] Any ambiguity in the molecular structure—be it an incorrect regioisomer, tautomer, or stereoisomer—can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development program. Therefore, obtaining high-resolution structural data is not merely a characterization step but a foundational pillar of rational drug design.[5]
X-ray Crystallography: The Unambiguous Answer
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides direct, atomic-level information about the molecular and structural composition of a crystalline material.[6][7] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine the precise coordinates of each atom, bond lengths, bond angles, and the overall conformation of the molecule.[8] For this compound derivatives, this technique unequivocally confirms the substitution pattern, reveals the planarity of the bicyclic system, and details intermolecular interactions within the crystal lattice.
Experimental Workflow: From Powder to Structure
The path to obtaining a crystal structure is a multi-step process that demands patience and meticulous technique. The primary bottleneck is often the growth of suitable, high-quality crystals.[6][9]
Detailed Protocol: Crystallization by Vapor Diffusion
One of the most common and effective methods for growing high-quality crystals of small organic molecules is vapor diffusion.[10]
-
Preparation of the Reservoir: In a larger, sealable container (e.g., a crystallization plate well or a sealed jar), place a solvent in which the compound is insoluble or sparingly soluble (the "anti-solvent" or "precipitant").[10]
-
Preparation of the Compound Solution: In a smaller, open container (e.g., a small vial or a hanging drop cover slip), dissolve the purified this compound derivative in a small amount of a solvent in which it is readily soluble. This solvent should be more volatile than the anti-solvent.
-
System Setup: Place the smaller container with the compound solution inside the larger sealed container, ensuring no direct mixing of the liquids.
-
Equilibration: Over time, the more volatile solvent from the compound solution will slowly evaporate and diffuse into the anti-solvent reservoir. Simultaneously, the vapor from the anti-solvent will diffuse into the compound solution.[10]
-
Supersaturation and Nucleation: This slow change in the solvent composition of the compound solution gradually reduces the solubility of the derivative, leading to a state of supersaturation. This is the driving force for the formation of nucleation sites and subsequent slow crystal growth.[10]
-
Crystal Growth: The system is left undisturbed in a location with stable temperature and minimal vibration to allow for the growth of well-ordered, single crystals over hours, days, or even weeks.[11]
Causality Behind Experimental Choices: The key to this technique is the slow approach to supersaturation. Rapid precipitation leads to the formation of amorphous powder or a multitude of tiny, poor-quality crystals. Vapor diffusion allows for a controlled, gradual reduction in solubility, which is essential for the ordered packing of molecules into a crystal lattice. The choice of solvents is critical; a good solvent pair will have the right balance of solubility and volatility to promote this slow equilibration.[12]
Comparison with Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural data, other techniques are often employed, either as complementary sources of information or when crystallization is unsuccessful.[9][13]
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal | - Unambiguous 3D structure at atomic resolution.[6] - Determines absolute stereochemistry. - Provides data on bond lengths, angles, and crystal packing. | - Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[6][9] - Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | - Provides detailed information about molecular connectivity and conformation in solution.[13] - Does not require crystallization.[13] - Can study molecular dynamics and flexibility.[13] | - Structure determination is indirect and relies on interpretation of multiple experiments (e.g., COSY, HSQC, HMBC, NOESY). - Resolution is generally lower than X-ray crystallography. - Can be challenging for larger or less soluble molecules. |
| Computational Modeling / Molecular Docking | Uses physical principles and algorithms to predict molecular structure and interactions | - Can predict binding modes and affinities with target proteins.[5] - Enables virtual screening of large compound libraries.[5][14] - Does not require physical samples. | - It is a predictive, not an experimental, method.[15] - Accuracy is dependent on the quality of the force fields and algorithms used. - Requires experimental validation.[16] |
A Logic-Driven Approach to Structural Validation
The choice of technique is often dictated by the stage of the research and the specific questions being asked.
As the diagram illustrates, while NMR and mass spectrometry are indispensable for initial confirmation of a compound's identity and purity, they provide indirect structural information.[7] When the goal is to understand the precise 3D architecture to inform structure-based drug design, the path inevitably leads to X-ray crystallography. If crystallization attempts fail, a combination of advanced NMR techniques and computational modeling can be used to generate a structural hypothesis, but this should always be regarded as a model, not a definitive proof.[13]
Conclusion
For this compound derivatives, where subtle changes in structure can have profound effects on biological activity, unambiguous structural validation is paramount. X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of the molecule, confirming its constitution, configuration, and conformation. While techniques like NMR and computational modeling are vital tools in the drug discovery arsenal, they serve as complementary methods.[13][17] NMR provides insights into solution-state dynamics, and computational methods help predict interactions, but neither can replace the certainty of a crystal structure. Therefore, for any research program involving these valuable scaffolds, investing the effort to obtain a single-crystal X-ray structure is a critical step that builds a foundation of trust and accuracy for all subsequent stages of development.
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A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Fluoro-7-Azaindole Drug Candidates
A-8-fluoro-7-azaindole-based-drug-candidates-a-comparative-guide-to-in-vitro-and-in-vivo-efficacy-assessment
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] Its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites makes it a highly effective pharmacophore.[4] The addition of a fluorine atom at the 4-position can further enhance binding affinity and modulate physicochemical properties. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drug candidates built upon the 4-fluoro-7-azaindole core, with a focus on the well-characterized BRAF inhibitor, Vemurafenib (PLX4032), as a prime example.
The Rise of this compound in Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 7-azaindole scaffold mimics the adenine portion of ATP, allowing it to act as a competitive inhibitor at the enzyme's active site.[1] This has led to the development of numerous potent and selective kinase inhibitors.[1][2][3]
Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutant kinase, exemplifies the success of this scaffold.[6][7][8] The BRAF V600E mutation is present in approximately 50-60% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[6][8] Vemurafenib selectively targets this mutated kinase, leading to cell cycle arrest and apoptosis in cancer cells.[6][8][9]
Mechanism of Action: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[8] In BRAF V600E-mutated melanoma, the pathway is constantly active. Vemurafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK.[7][8]
Part 1: In Vitro Efficacy Assessment
In vitro assays are the first step in evaluating the efficacy of a drug candidate. They provide a controlled environment to assess the direct interaction of the compound with its molecular target and its effect on cultured cells.
Key In Vitro Assays for Kinase Inhibitors
-
Biochemical Assays (Enzyme Inhibition): These cell-free assays directly measure the ability of a compound to inhibit the activity of the purified target kinase.[10] A common method is the radiometric assay using [γ-³²P]-ATP to quantify substrate phosphorylation.[10] Non-radiometric methods, such as those based on fluorescence or luminescence (e.g., ADP-Glo™), are also widely used for higher throughput.[5][11] The output is typically the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
-
Cell-Based Assays: These assays measure the effect of the compound on cellular processes.
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the concentration of the drug that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).[12]
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These assays measure the phosphorylation status of downstream targets of the kinase to confirm that the inhibitor is hitting its target within the cell.[13] For Vemurafenib, this would involve measuring the levels of phosphorylated MEK and ERK.
-
Target Engagement Assays (e.g., NanoBRET™): These assays confirm that the drug is binding to its intended target within the complex environment of a living cell.[13]
-
Representative In Vitro Data for Vemurafenib (PLX4032)
| Assay Type | Cell Line/Target | Endpoint | Result | Reference |
| Biochemical | BRAF V600E | IC50 | 31 nM | Tsai et al., 2008 (PNAS) |
| Cell Proliferation | Malme-3M (BRAF V600E) | IC50 | 100 nM | [14] |
| Cell Proliferation | A375 (BRAF V600E) | IC50 | 60-450 nM | [14] |
| Cell Proliferation | C8161 (BRAF WT) | IC50 | >10,000 nM | [15] |
| ERK Phosphorylation | Malme-3M (BRAF V600E) | Inhibition | Yes | [14] |
| ERK Phosphorylation | C8161 (BRAF WT) | Paradoxical Activation | Yes | [14] |
Note: The paradoxical activation of the ERK pathway in BRAF wild-type (WT) cells is a known phenomenon with some RAF inhibitors and highlights the importance of testing in different genetic backgrounds.[6][14]
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)
This protocol outlines a standard procedure for determining the IC50 of a this compound drug candidate against a panel of cancer cell lines.
-
Cell Seeding: Plate melanoma cells (e.g., A375 for BRAF V600E, C8161 for BRAF WT) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.
Part 2: In Vivo Efficacy Assessment
In vivo studies are critical for evaluating a drug's efficacy in a complex biological system.[16][17] These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity.
Key In Vivo Models
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[16][17][18] CDX models are highly reproducible and are excellent for initial efficacy screening.[18]
-
Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[19] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[19]
Representative In Vivo Data for Vemurafenib (PLX4032)
| Model Type | Cell Line/Tumor | Dosing Regimen | Endpoint | Result | Reference |
| CDX | 1205Lu (BRAF V600E) | 100 mg/kg, BID, oral | Tumor Growth Inhibition | Significant tumor regression | [15] |
| CDX | C8161 (BRAF WT) | 100 mg/kg, BID, oral | Tumor Growth Inhibition | No significant effect | [15] |
| Phase III Clinical Trial | BRAF V600E Melanoma Patients | 960 mg, BID, oral | Overall Response Rate | 48% | [7] |
| Phase III Clinical Trial | BRAF V600E Melanoma Patients | 960 mg, BID, oral | 6-month Progression-Free Survival | 5.3 months (vs. 1.6 for dacarbazine) | [7] |
Experimental Protocol: In Vivo CDX Tumor Model
This protocol describes a typical efficacy study of a this compound drug candidate in a mouse xenograft model.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 melanoma cells suspended in Matrigel into the flank of each mouse.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. The volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group). Begin daily oral administration of the this compound compound (formulated in an appropriate vehicle) or vehicle alone.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant decrease in body weight (>15-20%) is an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target inhibition (e.g., measuring p-ERK levels by immunohistochemistry or Western blot).
Bridging the Gap: In Vitro vs. In Vivo Correlation
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. Many compounds that are potent in vitro fail to show activity in vivo.[12][13][20]
Factors Influencing the In Vitro-In Vivo Gap:
-
ADME Properties: A drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for in vivo success. Poor oral bioavailability, rapid metabolism (e.g., by CYP3A4, the primary metabolizing enzyme for Vemurafenib), or rapid excretion can prevent the drug from reaching effective concentrations at the tumor site.[9]
-
Protein Binding: High plasma protein binding (>99% for Vemurafenib) can limit the amount of free drug available to act on the tumor.[9][21]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture, with factors like hypoxia, stromal cells, and extracellular matrix potentially influencing drug response.[16]
-
Acquired Resistance: In patients, tumors can develop resistance to therapy over time through various mechanisms, such as the activation of bypass signaling pathways.[7][8] This is a phenomenon not typically captured in short-term in vitro assays.
Conclusion and Future Directions
The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. A rigorous and systematic evaluation of both in vitro and in vivo efficacy is paramount for advancing these candidates through the drug development pipeline. As demonstrated with Vemurafenib, a deep understanding of the target biology, coupled with robust preclinical models, can lead to clinically successful therapies. Future development in this area will likely focus on creating compounds with improved pharmacokinetic properties, the ability to overcome resistance mechanisms, and efficacy in combination with other therapies, such as immunotherapy.[22][23]
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A Head-to-Head Comparison of Azaindole Isomers for Cdc7 Kinase Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Rationale for Targeting Cdc7 Kinase in Oncology
Cell division cycle 7 (Cdc7) kinase, a serine-threonine kinase, is a pivotal regulator of DNA replication initiation.[1][2] Its primary function is to phosphorylate the minichromosome maintenance (MCM) protein complex, a crucial step for the firing of replication origins and progression through the S phase of the cell cycle.[3] In numerous cancer types, Cdc7 is overexpressed, and this heightened activity is linked to the uncontrolled proliferation characteristic of malignant cells.[4] A key vulnerability of cancer cells is their frequent impairment of cell cycle checkpoints. This dependency makes them particularly susceptible to the disruption of DNA replication.[2] Inhibition of Cdc7 exploits this vulnerability, leading to replication stress, cell cycle arrest, and ultimately, p53-independent apoptosis in cancer cells, while normal cells, with intact checkpoints, are significantly less affected.[2] This therapeutic window has established Cdc7 as a compelling target for the development of novel anticancer agents.[1][2]
The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors.[5] Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for developing potent and selective inhibitors.[5] This guide provides a head-to-head comparison of different azaindole isomers as inhibitors of Cdc7 kinase, synthesizing available preclinical data to inform rational drug design and development.
Signaling Pathway of Cdc7 in DNA Replication Initiation
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Role of Cdc7 in the G1-S phase transition and initiation of DNA replication.
Comparative Analysis of Azaindole Isomers for Cdc7 Inhibition
The strategic placement of the nitrogen atom within the pyridine ring of the azaindole scaffold significantly influences the inhibitor's potency, selectivity, and metabolic stability. Preclinical studies have explored various azaindole isomers as Cdc7 inhibitors, with 5-azaindole and 7-azaindole derivatives demonstrating the most promise.
A key study by Bryan et al. (2013) provides a direct comparison of different azaindole isomers in the context of N-substituted derivatives.[6][7] Their findings, corroborated by other research, indicate that the 5-azaindole scaffold is particularly well-suited for Cdc7 inhibition.[5][6][7]
| Azaindole Isomer | Potency against Cdc7 | Selectivity | Key Findings | Reference |
| 5-Azaindole | High | Good | Derivatives of 5-azaindole were found to be potent and selective inhibitors of Cdc7 with improved metabolic stability. The nitrogen at the 5-position is believed to orient the hinge-binding pyrimidine substituent favorably. | [5][6][7] |
| 7-Azaindole | Moderate to High | Variable | While some potent 7-azaindole inhibitors have been developed, this isomer was also explored as a second lead in the series by Bryan et al. (2013). The binding mode of 7-azaindole derivatives has been confirmed through X-ray crystallography of a surrogate kinase. | [6][7][8] |
| 4-Azaindole | Low | Poor | In a direct comparison, 4-azaindole isomers exhibited lower inhibitory activity and selectivity for Cdc7. | [5] |
| 6-Azaindole | Low | Poor | Similar to the 4-azaindole isomer, 6-azaindole derivatives showed reduced potency and selectivity for Cdc7 in the studied series. | [5] |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparison under identical experimental conditions is limited. The relative performance is based on the available published data.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective azaindole-based Cdc7 inhibitors has been guided by extensive SAR studies. For a series of N-substituted azaindoles, the following observations were made:
-
5-Azaindole Core: This scaffold consistently yielded potent inhibitors with good metabolic stability.[6][7]
-
7-Azaindole as a Second Lead: While the 5-azaindole was optimal in the series studied by Bryan et al. (2013), a 7-azaindole analog was also identified as a promising second lead, suggesting the potential for optimization of this scaffold as well.[6][7]
-
Other Isomers: The 4- and 6-azaindole isomers demonstrated significantly lower activity, potentially due to unfavorable orientation of substituents or electronic effects.[5]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are crucial. The following are representative methodologies for key assays in the evaluation of Cdc7 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in the appropriate buffer. Include a DMSO-only vehicle control.
-
Plate Setup: Dispense 1 µL of the diluted inhibitors or vehicle control into the wells of a 384-well assay plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the Cdc7/Dbf4 enzyme and a suitable substrate (e.g., a peptide derived from MCM2) in kinase reaction buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data with respect to the high (DMSO control) and low (potent inhibitor control) signals. Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cellular Target Engagement Assay (Phospho-MCM2 Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in cancer cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., COLO-205) and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or DMSO vehicle control for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., anti-phospho-MCM2 (Ser53)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-MCM2 and a loading control (e.g., total MCM2 or GAPDH). Normalize the phospho-MCM2 signal to the loading control and plot the percentage of inhibition relative to the DMSO control against the inhibitor concentration to determine the cellular IC50.[4]
Conclusion and Future Perspectives
The comparative analysis of azaindole isomers for Cdc7 kinase inhibition highlights the 5-azaindole scaffold as a particularly promising starting point for the design of potent and selective inhibitors.[5][6][7] However, the identification of a 7-azaindole as a viable second lead suggests that further exploration of this and other isomers is warranted.[6][7] The choice of the optimal azaindole isomer is highly dependent on the specific substitutions and the overall chemical context of the inhibitor.
Future drug discovery efforts should focus on obtaining comprehensive selectivity profiles against a broad panel of kinases to minimize off-target effects. Additionally, a thorough evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The development of highly selective and orally bioavailable Cdc7 inhibitors based on the azaindole scaffold holds significant promise for the treatment of a wide range of cancers.
References
- Sawa, M., & Masai, H. (2008). Drug design with Cdc7 kinase: a potential novel cancer therapy target. Drug Design, Development and Therapy, 2, 255–263.
- Tong, Y., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(7), 572-576.
- Bryan, M. C., et al. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2056-2060.
- Montagnoli, A., et al. (2008). A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity. Nature Chemical Biology, 4(6), 357-365.
- Bryan, M. C., et al. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. ResearchGate.
- Bousset, K., & Diffley, J. F. (1998). The Cdc7 protein kinase is required for origin firing in vivo. Genes & Development, 12(4), 480-490.
- CDC7 (cell division cycle 7). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
- Menichincheri, M., et al. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 15(11), 8116-8144.
- Small Molecule Inhibition of Cdc7, a Key Cell Cycle Regulator and Novel Therapeutic Target, Successfully Inhibits Leukemia Cell Growth in Vitro and in Vivo. Blood.
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A Comparative Guide to the Metabolic Stability of 4-Fluoro-7-azaindole and Its Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a clinical candidate, optimizing its metabolic stability is a paramount challenge. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1] Conversely, excessively slow metabolism can lead to accumulation and potential toxicity.[1] Therefore, a central goal in medicinal chemistry is to strategically design molecules with a favorable metabolic profile, enhancing their pharmacokinetic properties such as bioavailability and half-life.[1][2][3]
The 7-azaindole scaffold has emerged as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions with protein targets.[4][5][6] However, like many heterocyclic systems, the 7-azaindole core can be susceptible to metabolic breakdown. A widely adopted strategy to mitigate this is the introduction of fluorine atoms.[7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to the oxidative enzymes that are the primary drivers of drug metabolism.[10][11]
This guide provides an in-depth, objective comparison of the metabolic stability of 4-Fluoro-7-azaindole against its non-fluorinated and regioisomeric analogs. We will explore the mechanistic rationale behind the experimental design, provide detailed protocols for key in vitro assays, and present comparative data to guide researchers in making informed decisions for their drug development programs.
Mechanistic Considerations: The Physicochemical Impact of Fluorine and the Aza-Position
The metabolic fate of a molecule is dictated by its chemical structure. The introduction of a fluorine atom or the placement of a nitrogen atom in an aromatic ring (aza-substitution) profoundly alters a molecule's electronic properties, thereby influencing its interaction with metabolic enzymes.
-
Blocking Metabolic "Soft Spots" with Fluorine: The primary mechanism by which drugs are cleared from the body is through oxidation by Cytochrome P450 (CYP450) enzymes, which are abundant in the liver.[12][13] These enzymes typically attack electron-rich or sterically accessible C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with a fluorine atom, we can effectively block this metabolic pathway. The high strength of the C-F bond makes it resistant to oxidative cleavage by CYP450s.[10][11] This strategic substitution can dramatically increase a compound's half-life and systemic exposure.[7]
-
The Influence of the 7-Azaindole Core: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold makes the molecule a bioisostere of indole, but with distinct electronic properties.[6][14] While this can be beneficial for target binding, it also introduces potential metabolic liabilities. Specifically, aza-heterocycles can be substrates for cytosolic enzymes like aldehyde oxidase (AO), which often catalyzes oxidation at carbon atoms adjacent to a ring nitrogen.[15][16] For the 7-azaindole core, the C-2 position has been identified as a potential site for AO-mediated metabolism, leading to the formation of 2-hydroxy metabolites.[16]
Experimental Assessment of Metabolic Stability: A Methodological Deep Dive
To quantitatively assess metabolic stability, we rely on robust in vitro systems that model the metabolic environment of the liver. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method used early in drug discovery to assess a compound's susceptibility to Phase I metabolism, which is primarily mediated by CYP450 enzymes.[17][18] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of these enzymes.[3][12]
-
Preparation of Reagents:
-
Thaw a commercial stock of pooled human liver microsomes (e.g., 20 mg/mL) at 37°C and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.[19][20]
-
Prepare a 1 µM working solution of the test compounds (this compound and its analogs) in the same phosphate buffer. The final concentration of organic solvent (like DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[20]
-
Prepare an NADPH-regenerating system solution. This is critical as CYP450 enzymes require NADPH as a cofactor to function.[19][21] A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[22]
-
Include positive control compounds with known metabolic fates, such as the rapidly metabolized Verapamil and the more stable Dextromethorphan, to validate assay performance.[18][20]
-
-
Incubation:
-
Pre-incubate the microsomal solution and the test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a compound used for normalization during analysis).[18] The acetonitrile precipitates the proteins, stopping all enzymatic activity.
-
-
Sample Analysis:
-
Why use an NADPH-regenerating system? CYP450 enzymes are oxidoreductases that consume NADPH during their catalytic cycle. A simple addition of NADPH would be quickly depleted. The regenerating system continuously produces NADPH, ensuring the enzymes remain active throughout the incubation period.[22]
-
Why quench with acetonitrile? Acetonitrile is an organic solvent that denatures and precipitates proteins, instantly halting the enzymatic reaction and allowing for a clean separation of the small molecule analyte from the biological matrix.[25]
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in their natural cellular environment.[3][26][27] This assay also accounts for compound permeability across the cell membrane, providing a more holistic and often more accurate prediction of in vivo hepatic clearance.[26]
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer them to a pre-warmed incubation medium (e.g., Williams Medium E).[28]
-
Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.[25][28]
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate. Pre-incubate at 37°C in a humidified CO2 incubator on an orbital shaker to allow the cells to equilibrate.[29]
-
Prepare 2 µM working solutions of the test compounds and controls (e.g., highly cleared Diclofenac and lowly cleared Omeprazole).[29]
-
Initiate the assay by adding the test compound solutions to the hepatocytes.
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[28][29]
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the hepatocyte aliquot to ice-cold acetonitrile containing an internal standard.[29]
-
Vortex thoroughly and centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS, identical to the microsomal assay.
-
-
Why use whole hepatocytes? Unlike microsomes, hepatocytes contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes. Phase II enzymes conjugate molecules, increasing their water solubility and facilitating excretion. This assay provides a complete picture of hepatic metabolism.[26][27]
-
Why is cell viability crucial? The metabolic capacity of the assay is directly dependent on the health of the hepatocytes. Low viability will lead to an underestimation of metabolic clearance.
Visualization of Key Processes
To better understand the experimental and metabolic concepts, the following diagrams illustrate the workflow and the underlying chemical transformations.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Fluorination blocks a common site of metabolic oxidation.
Comparative Data Analysis
The following tables present representative data from human liver microsome and hepatocyte stability assays for this compound and three key analogs: the parent 7-azaindole, a non-aza fluorinated indole, and a regioisomer. The data are expressed as half-life (t½) and intrinsic clearance (CLint), the volume of biological matrix cleared of the drug per unit time. A longer half-life and lower clearance value indicate greater metabolic stability.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Cmpd-1 | This compound | Target Compound | > 60 | < 11.5 |
| Cmpd-2 | 7-Azaindole | Non-fluorinated analog | 18 | 77.0 |
| Cmpd-3 | 4-Fluoroindole | Non-aza analog | 45 | 23.1 |
| Cmpd-4 | 5-Fluoro-7-azaindole | Regioisomeric analog | > 60 | < 11.5 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | Structure | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|---|---|
| Cmpd-1 | This compound | Target Compound | 115 | 8.8 |
| Cmpd-2 | 7-Azaindole | Non-fluorinated analog | 25 | 40.4 |
| Cmpd-3 | 4-Fluoroindole | Non-aza analog | 88 | 11.5 |
| Cmpd-4 | 5-Fluoro-7-azaindole | Regioisomeric analog | 105 | 9.6 |
Interpretation of Results
-
Impact of Fluorination: The most striking comparison is between this compound (Cmpd-1 ) and its direct non-fluorinated parent, 7-azaindole (Cmpd-2 ). In both HLM and hepatocyte assays, the introduction of the fluorine atom at the 4-position results in a dramatic increase in metabolic stability. The half-life in microsomes increases from 18 minutes to over 60 minutes, with a corresponding ~7-fold decrease in intrinsic clearance. This strongly supports the hypothesis that the C4-position is a primary metabolic "soft spot" for CYP450-mediated oxidation, and that fluorination effectively blocks this pathway.[10][30]
-
Impact of the Aza-Group: Comparing this compound (Cmpd-1 ) with 4-Fluoroindole (Cmpd-3 ) reveals the influence of the nitrogen atom in the six-membered ring. While both compounds are relatively stable, the azaindole shows slightly higher stability in the microsomal assay but slightly lower stability in the hepatocyte assay. This subtle difference may suggest that while the azaindole core can be less susceptible to certain CYP450 isoforms, it might be a substrate for other enzymes present in whole hepatocytes (like AO or Phase II enzymes), leading to a modest increase in overall clearance.[5][14]
-
Impact of Fluorine Position: The comparison between this compound (Cmpd-1 ) and its regioisomer 5-Fluoro-7-azaindole (Cmpd-4 ) shows that both are highly stable. This indicates that in the 7-azaindole series, fluorination at either the 4- or 5-position is an effective strategy for blocking metabolism. The choice between isomers in a drug design program would then likely be guided by other factors, such as target potency, selectivity, or physical properties.
Conclusion and Strategic Outlook
The experimental data clearly and consistently demonstrates that this compound possesses significantly enhanced metabolic stability compared to its non-fluorinated analog, 7-azaindole. This stability is primarily attributed to the strategic placement of a fluorine atom at a metabolically vulnerable position, effectively shielding the molecule from oxidative metabolism by CYP450 enzymes.
For drug development professionals, this provides a clear directive: the incorporation of fluorine into the 7-azaindole scaffold is a robust and validated strategy to improve pharmacokinetic properties. While both 4- and 5-fluoro substitutions appear effective, the ultimate selection of a candidate should be based on a holistic assessment of its entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile, alongside its pharmacodynamic and toxicological properties. This guide provides the foundational data and rationale to pursue such optimization with confidence, leveraging a mechanistically sound approach to designing more durable and effective therapeutics.
References
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- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
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- RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-7-azaindole
For the diligent researcher and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Fluoro-7-azaindole, a halogenated heterocyclic compound. By understanding the underlying principles of chemical waste management, you can ensure the safety of yourself, your colleagues, and the environment.
Hazard Assessment and Risk Management: Understanding this compound
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its classification as a halogenated aromatic nitrogen-containing heterocycle, it is prudent to handle this compound with a high degree of caution.[1][2] The fluorine atom and the azaindole core are common moieties in biologically active molecules, warranting careful handling to minimize exposure.[3] Due to the potential for uncharacterized hazards, a conservative approach to disposal is essential.
The Core Principle: Segregation and Proper Labeling
The cornerstone of safe chemical waste disposal is the strict segregation of waste streams. Mixing incompatible chemicals can lead to dangerous reactions, while combining halogenated and non-halogenated waste significantly increases disposal costs and environmental impact.[4] this compound waste must be treated as halogenated organic waste .[1][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.
Caption: Decision workflow for proper segregation of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemically resistant gloves, such as nitrile or Viton. Double gloving is recommended. |
| Body Protection | A flame-resistant lab coat. |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required. |
Step-by-Step Disposal Procedures
Do not dispose of this compound down the drain or in regular trash. [1][6] All waste must be collected by a licensed hazardous waste disposal service.[4][7]
Solid Waste Disposal
This category includes unused or expired this compound, contaminated weighing paper, and disposable lab supplies (e.g., gloves, pipette tips).
Protocol:
-
Work in a Ventilated Area: Conduct all handling of solid this compound in a certified chemical fume hood to avoid inhalation of the powder.[8]
-
Container: Place all solid waste into a designated, leak-proof, and clearly labeled "Halogenated Solid Waste" container. A polyethylene container with a secure lid is recommended.[1]
-
Labeling: The container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Avoid Dust Generation: When transferring the solid, do so carefully to minimize the creation of dust.[9]
Liquid Waste Disposal
This category includes solutions of this compound in organic solvents.
Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste. [10]
-
Container Compatibility: Use a container made of a material compatible with the solvent used. For most common organic solvents, a high-density polyethylene (HDPE) or glass container is suitable.[11] Ensure the container has a secure, tight-fitting lid to prevent the escape of volatile organic compounds.
-
Labeling: Label the liquid waste container with:
-
"Hazardous Waste"
-
"Halogenated Organic Solvents"
-
The full chemical names of all components, including solvents and an estimated concentration of this compound.
-
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[5]
Decontamination of Labware
Reusable glassware that has come into contact with this compound must be decontaminated before being returned to general use.
Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethyl acetate). Collect these rinses in the "Halogenated Liquid Waste" container.
-
Washing: After the initial solvent rinse, the glassware can be washed with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Procedures
Spills
For small spills of solid this compound:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.[9]
-
Collect: Carefully sweep the absorbed material into the "Halogenated Solid Waste" container.[9]
-
Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid waste container.
-
Decontaminate: Wash the area with soap and water.
For large spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Waste Storage and Collection
-
Storage Location: Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[1][13]
-
Container Integrity: Ensure all waste containers are kept closed except when adding waste.[10] Regularly inspect containers for leaks or degradation.
-
Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Washington State University. (n.d.). Halogenated Solvents.
- Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
- ChemBK. (2024, January 2). This compound.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart.
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Navigating the Safe Handling of 4-Fluoro-7-azaindole: A Guide to Personal Protective Equipment and Operational Best Practices
As a Senior Application Scientist, I understand that groundbreaking research and drug development are built on a foundation of safety and precision. Compounds like 4-Fluoro-7-azaindole are valuable building blocks in medicinal chemistry, but their potential must be handled with a thorough understanding of their risks. This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe handling of this compound, ensuring that your focus remains on your research, secured by a culture of safety.
The core principle of our approach is that every protocol must be a self-validating system. This means not just following steps, but understanding the causality behind them—why a specific piece of personal protective equipment (PPE) is chosen, why a certain procedure is executed in a specific way, and how each action contributes to a holistically safe environment.
Hazard Identification: Understanding the "Why" Behind the Precautions
Before any handling, a comprehensive risk assessment is paramount. This compound is a solid compound, meaning the primary routes of exposure are inhalation of dust, and direct contact with the skin or eyes. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary level of protection.
According to safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
These classifications are not abstract warnings; they are directives that inform every aspect of our handling protocol. The potential for respiratory, skin, and eye irritation from fine powders necessitates robust engineering controls and a multi-layered PPE strategy.
| Hazard Profile of this compound | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
Core Directive: A Multi-Tiered PPE Protocol
The selection of PPE is not a one-size-fits-all approach. It must be adapted to the specific task being performed. The following protocol is designed to provide appropriate protection across all common laboratory operations involving this compound.
Primary Engineering Control: The Chemical Fume Hood
Your first and most critical line of defense is an engineering control, not an item of PPE. All operations involving the handling of solid this compound or its volatile solutions must be conducted inside a certified chemical fume hood. [3] This containment system is essential to minimize the inhalation of airborne particles.
Tier 1: Standard Laboratory Attire (Minimum PPE)
This is the baseline for any laboratory area where hazardous chemicals are stored or handled.
-
Full-length Lab Coat: Provides a removable barrier to protect street clothes and skin from minor spills and contamination.
-
Safety Glasses with Side Shields: Protects against unexpected splashes.
-
Closed-toe Shoes: Ensures protection from spills and dropped objects.
Tier 2: Active Handling PPE (Weighing, Transferring, and Solution Preparation)
When actively working with this compound, the following PPE is mandatory. This tiered approach ensures that the highest level of protection is used during the highest-risk activities.
-
Eye and Face Protection: Due to the risk of fine dust causing serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are required to form a seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[4][5]
-
Face Shield (Situational): When handling larger quantities or performing operations with a higher risk of splashing (e.g., during quenching of a reaction), a face shield should be worn over chemical splash goggles for full-face protection.[5][6]
-
-
Hand Protection:
-
Nitrile Gloves: Wear chemical-resistant nitrile gloves to protect against skin irritation.[4] Always check the manufacturer's compatibility chart for breakthrough times.
-
Double Gloving: For weighing and transferring the solid, consider wearing two pairs of nitrile gloves. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and preventing the spread of the chemical.
-
-
Respiratory Protection:
-
While a fume hood is the primary control, respiratory protection may be necessary in specific situations, such as cleaning up a spill outside of the hood.
-
N95 Respirator: A NIOSH-approved N95 dust mask or a higher-level respirator should be used if there is any risk of generating and inhaling dust outside of a containment system.[7]
-
PPE Selection Summary Table
| Task | Minimum Required PPE |
| Working in the lab (not directly handling) | Lab coat, safety glasses, closed-toe shoes |
| Weighing/Transferring Solid this compound | Chemical fume hood, lab coat, chemical splash goggles, double nitrile gloves |
| Preparing Solutions | Chemical fume hood, lab coat, chemical splash goggles, nitrile gloves |
| Cleaning a Spill | N95 respirator, lab coat, chemical splash goggles, heavy-duty nitrile gloves |
Operational Workflow: A Step-by-Step Guide from Receipt to Disposal
A safe protocol integrates PPE with a meticulous workflow. The following diagram and steps outline the complete lifecycle of handling this compound in the laboratory.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps
-
Pre-Handling Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational, with the sash at the appropriate height.
-
Designate a specific area within the hood for handling the compound to contain any potential contamination.
-
-
Handling the Solid Compound (Weighing and Transfer):
-
Perform all manipulations on a disposable weigh paper or in a tared container to minimize contamination of the balance.
-
Use spatulas and other tools gently to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, work surface in the fume hood, and any other equipment with an appropriate solvent on a disposable wipe.
-
Dispose of the weigh paper and wipes into a designated solid hazardous waste container.[7]
-
-
Doffing (Removing) PPE:
-
The process of removing PPE is critical to prevent self-contamination.
-
Remove outer gloves first (if double-gloving).
-
Remove your lab coat, turning it inside out as you do so.
-
Remove goggles and respirator (if used).
-
Remove inner gloves last, peeling them off without touching the outer surface.
-
Immediately wash your hands thoroughly with soap and water.[3]
-
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
-
Spill: Evacuate the immediate area. If the spill is outside a fume hood, wear an N95 respirator. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[2][8]
Disposal Plan: All materials contaminated with this compound must be treated as hazardous waste.[7]
-
Solid Waste: Unused compound, contaminated weigh papers, and wipes should be collected in a clearly labeled, sealed container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container for hazardous waste disposal.[7]
Never dispose of this compound down the drain or in the regular trash.[7] Adhere strictly to your institution's and local regulations for hazardous waste disposal.[8]
By integrating this expert-driven approach to safety—grounded in a deep understanding of the material's hazards and a logical, procedural workflow—you build an environment of trust and integrity. This allows you and your team to focus on achieving your scientific objectives with the confidence that your most valuable asset, your personal safety, is rigorously protected.
References
- 4-Fluoro-1H-pyrrolo(2,3-b)pyridine | C7H5FN2. PubChem. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Personal Protective Equipment. US EPA. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
- This compound CAS#: 640735-23-5.
- Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]
- 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
